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  • Product: Obtusafuran

Core Science & Biosynthesis

Foundational

Obtusafuran: Chemical Architecture, Stereocontrolled Synthesis, and Pharmacological Profiling

Executive Summary Obtusafuran is a specialized 8,5'-neolignan naturally synthesized in the heartwood of Dalbergia species, including D. odorifera, D.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Obtusafuran is a specialized 8,5'-neolignan naturally synthesized in the heartwood of Dalbergia species, including D. odorifera, D. retusa, and D. louvelii1. Structurally defined by a highly functionalized trans-dihydrobenzofuran core, this secondary metabolite has emerged as a high-value target in drug discovery. Its dual-action pharmacological profile—acting as both an antiplasmodial agent and a potent neuroprotector—makes it a compelling candidate for advanced therapeutic development. This technical whitepaper dissects the physicochemical properties, isolation methodologies, asymmetric synthesis, and molecular mechanisms of obtusafuran.

Chemical Structure and Physicochemical Properties

Obtusafuran, systematically named (2R,3R)-6-methoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran-5-ol 2, is characterized by its oxygen-rich heterocyclic framework. The biological efficacy of the molecule is heavily dependent on the three-dimensional conformation dictated by the contiguous stereocenters at the C2 and C3 positions.

Table 1: Physicochemical and Pharmacological Data Summary

ParameterValue
IUPAC Name (2R,3R)-6-methoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran-5-ol
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Exact Mass 256.1099 g/mol
CAS Registry Number 21008-39-9
Structural Class 8,5'-Neolignan (trans-dihydrobenzofuran)
Antiplasmodial IC50 8.7 μM (P. falciparum FcB1 strain)
Anti-inflammatory Effective Conc. 10 – 40 μM (BV2 Microglia)

Extraction and Isolation Methodologies

The isolation of neolignans from dense woody matrices requires a solvent system capable of penetrating the lignocellulosic network while selectively partitioning intermediate-polarity compounds.

Protocol 1: Bioassay-Guided Isolation of Obtusafuran
  • Matrix Preparation : Pulverize the dried heartwood of Dalbergia odorifera to a fine powder (40-mesh).

    • Causality: Mechanical pulverization maximizes the surface area-to-volume ratio, ensuring optimal solvent penetration into the cellular matrix.

  • Primary Extraction : Macerate the powder in 95% ethanol at 25°C for 72 hours.

    • Causality: Ethanol acts as an amphiphilic solvent, disrupting hydrogen bonds in the plant matrix to solubilize a broad spectrum of phenolic compounds.

  • Liquid-Liquid Partitioning : Evaporate the ethanolic extract under reduced pressure. Suspend the residue in distilled water and partition sequentially with n-hexane, chloroform, and ethyl acetate.

    • Causality: Ethyl acetate specifically enriches intermediate-polarity flavonoids and neolignans (including obtusafuran) while highly polar tannins remain trapped in the aqueous phase.

  • Chromatographic Fractionation : Load the ethyl acetate fraction onto a silica gel column. Elute using a step-gradient of hexane/ethyl acetate (from 90:10 to 50:50 v/v).

  • Final Purification : Isolate the obtusafuran-rich fractions using preparative High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, eluting with an isocratic methanol/water (60:40) system.

  • Validation (Self-Validating Step) : Subject the isolated compound to 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Causality: The distinct coupling constants of the C2 and C3 protons validate the trans configuration of the dihydrobenzofuran ring, ensuring the isolated metabolite is strictly (+)-obtusafuran and not a diastereomeric artifact.

Stereocontrolled Chemical Synthesis

The primary synthetic challenge in constructing 2-aryl-2,3-dihydrobenzofurans lies in controlling the absolute stereochemistry at the C2 and C3 positions. Recent advances utilize dynamic kinetic resolution (DKR) coupled with metal-catalyzed intramolecular ring closure 3, 4.

Protocol 2: Asymmetric Synthesis via Iron/Copper Catalysis
  • Enantioselective Hydrogenation : Subject a functionalized prochiral α-methyl phenyl ketone to ruthenium-catalyzed enantioselective hydrogenation under H2 pressure.

    • Causality: This DKR process establishes the chiral benzylic alcohol intermediate with high enantiomeric excess (>99% ee), setting the foundation for the contiguous stereocenters.

  • Regioselective Iodination : Treat the chiral alcohol with an Iron(III) triflimide catalyst and N-iodosuccinimide.

    • Causality: Fe(III) acts as a mild Lewis acid to activate the iodinating agent, directing electrophilic aromatic substitution exclusively to the activated ortho-position of the methoxy group.

  • Intramolecular C-O Bond Formation : Mediate the ring closure using a Copper(I) catalyst (e.g., CuI) and a base (Cs2CO3) in toluene at 110°C.

    • Causality: The Cu(I) species undergoes oxidative addition into the aryl-iodide bond, followed by ligand exchange with the chiral alcohol and reductive elimination. This forges the trans-dihydrobenzofuran core of (+)-obtusafuran.

  • Validation (Self-Validating Step) : Analyze the final product using chiral HPLC.

    • Causality: Comparing the enantiomeric excess (ee) of the intermediate with the final (+)-obtusafuran validates that the metal-catalyzed cyclization proceeded with complete stereoretention, confirming the mechanistic integrity of the pathway.

SynthesisWorkflow A Prochiral Ketone (Starting Material) B Enantioselective Hydrogenation (Dynamic Kinetic Resolution) A->B Ru-Catalyst / H2 C Chiral Alcohol Intermediate B->C Stereocenter Formation D Intramolecular C-O Bond Formation (Cu/Fe Catalysis or SNAr) C->D Ring Closure E (+)-Obtusafuran (trans-dihydrobenzofuran core) D->E High Enantiomeric Excess

Figure 1: Asymmetric synthesis workflow of (+)-obtusafuran via dynamic kinetic resolution.

Pharmacological Activity and Molecular Mechanisms

Obtusafuran exhibits a potent neuroprotective profile by actively suppressing microglial activation, a primary driver of neurodegenerative diseases 5. Additionally, it demonstrates antiplasmodial activity against chloroquine-resistant Plasmodium falciparum (IC50 = 8.7 μM) 1.

Protocol 3: In Vitro Anti-Neuroinflammatory Assay
  • Cell Culture & Priming : Culture murine BV2 microglial cells in DMEM (10% FBS). Pre-treat the cells with (+)-obtusafuran (10–40 μM) for 1 hour.

  • Inflammatory Induction : Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.

    • Causality: LPS binds the TLR4 receptor, initiating the IκB-α phosphorylation cascade that frees NF-κB for nuclear translocation.

  • Mechanistic Validation (Crucial Step) : In a parallel well, co-administer Tin protoporphyrin (SnPP, 50 μM)—a highly specific Heme Oxygenase-1 (HO-1) inhibitor—alongside obtusafuran and LPS.

    • Causality: By chemically knocking out HO-1 activity, any reversal of obtusafuran's anti-inflammatory effect confirms that the suppression of TNF-α and IL-1β is strictly dependent on the Nrf2/HO-1 signaling axis.

  • Quantification : Harvest the cell lysate for Western blot analysis (probing for nuclear Nrf2 and cytosolic IκB-α) and the supernatant for ELISA (quantifying TNF-α and IL-1β).

MOA LPS LPS Stimulation (TLR4 Activation) IKB IκB-α Phosphorylation & Degradation LPS->IKB Induces Obt (+)-Obtusafuran Treatment Obt->IKB Inhibits Nrf2 Nrf2 Nuclear Translocation Obt->Nrf2 Activates NFKB NF-κB Nuclear Translocation IKB->NFKB Promotes ProInflam TNF-α & IL-1β Production NFKB->ProInflam Transcribes HO1 HO-1 Expression (Anti-inflammatory) Nrf2->HO1 Upregulates HO1->ProInflam Suppresses

Figure 2: Obtusafuran suppresses neuroinflammation via Nrf2/HO-1 activation and NF-κB inhibition.

References

  • Flavonoids from Dalbergia louvelii and Their Antiplasmodial Activity Source: ACS Publications (Journal of Natural Products) URL: 1

  • Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activation... Source: ScienceOpen (European Journal of Pharmacology) URL: 5

  • Concise Asymmetric Synthesis of (+)-Conocarpan and Obtusafuran Source: Thieme Connect (Synlett) URL: 3

  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation Source: ACS Publications (The Journal of Organic Chemistry) URL: 4

  • KNApSAcK Metabolite Information - Obtusafuran Source: KNApSAcK Database URL: 2

Sources

Exploratory

Technical Guide: Isolation of Obtusafuran from Dalbergia obtusa Heartwood

This technical guide details the isolation, purification, and structural validation of obtusafuran from the heartwood of Dalbergia obtusa (Cocobolo). It is designed for researchers requiring a robust, reproducible phytoc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the isolation, purification, and structural validation of obtusafuran from the heartwood of Dalbergia obtusa (Cocobolo). It is designed for researchers requiring a robust, reproducible phytochemical workflow.

Executive Summary

Obtusafuran is a bioactive neoflavonoid (specifically a dihydrobenzofuran derivative) found in the heartwood of Dalbergia obtusa and related species like D. retusa.[1][2][3] Pharmacologically, it has attracted attention for its cytotoxic, antimicrobial, and anti-inflammatory properties. This guide provides a self-validating protocol for its isolation, prioritizing yield purity and structural integrity. The workflow utilizes a polarity-guided fractionation strategy, moving from crude methanolic extraction to high-resolution silica gel chromatography.

Botanical & Phytochemical Context[1][4]

  • Source Material: Dalbergia obtusa (Heartwood). The heartwood is rich in quinone methides, neoflavonoids, and cinnamylphenols, which serve as chemotaxonomic markers.

  • Target Compound: Obtusafuran.[1]

  • Chemical Class: Neoflavonoid (Dihydrobenzofuran type).

  • Key Physicochemical Property: Lipophilic nature with moderate polarity due to methoxy and hydroxy substitution, allowing for effective separation from highly polar glycosides and non-polar waxes.

Extraction & Isolation Protocol

Phase 1: Pre-treatment & Extraction

Objective: To exhaustively extract phenolic constituents while minimizing thermal degradation.

  • Comminution:

    • Shave Dalbergia obtusa heartwood into fine chips or sawdust.

    • Rationale: Increases surface area for solvent penetration.

  • Defatting (Optional but Recommended):

    • Macerate material in n-Hexane for 24 hours. Discard the hexane fraction.

    • Rationale: Removes waxy lipids and non-polar terpenes that interfere with downstream chromatography.

  • Primary Extraction:

    • Extract the defatted marc with Methanol (MeOH) or Ethanol (EtOH) (95%) at room temperature for 48–72 hours. Repeat 3 times.

    • Causality: Polar alcohols penetrate the lignocellulosic matrix to solvate phenolics (obtusafuran), flavonoids, and sugars.

  • Concentration:

    • Evaporate the combined alcoholic extracts under reduced pressure (Rotary Evaporator) at <45°C to obtain a dark reddish-brown syrupy residue (Crude Extract).

Phase 2: Liquid-Liquid Partitioning

Objective: To enrich the neoflavonoid fraction by removing sugars (polar) and residual fats (non-polar).

  • Suspend the Crude Extract in Distilled Water (1:10 w/v).

  • Partition sequentially with:

    • n-Hexane (removes residual oils).

    • Ethyl Acetate (EtOAc) (Target Fraction).

    • n-Butanol (removes glycosides/saponins).

  • Focus: Collect and dry the Ethyl Acetate fraction over anhydrous Na₂SO₄. This fraction contains the bulk of the neoflavonoids, including obtusafuran.

Phase 3: Chromatographic Purification

Objective: To isolate obtusafuran from structurally similar congeners (e.g., dalbergin, melanoxin).

System: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.

StepSolvent Ratio (Hex:EtOAc)Elution VolumeTarget Constituents
1100:02 Column VolumesNon-polar residues
295:53 CVLow polarity terpenes
390:10 to 80:20 5 CV Obtusafuran (Target)
470:303 CVDalbergin / More polar phenolics
50:1002 CVFlush (discard)

Protocol:

  • Slurry Packing: Pack the column with Silica Gel using Hexane.

  • Loading: Dissolve the EtOAc fraction in a minimum volume of Hexane:EtOAc (or adsorb onto silica) and load onto the column.

  • Elution: Run the gradient. Collect fractions (e.g., 50–100 mL).

  • Monitoring: Check fractions via TLC (Silica gel 60 F254).

    • Visualization: UV light (254 nm) and Vanillin-H₂SO₄ spray (heating required). Obtusafuran typically appears as a distinct spot reacting to vanillin (often turning pink/reddish).

Phase 4: Final Purification
  • Re-Chromatography: Pool fractions containing the target spot. If impure, re-run on a smaller Silica column or use Sephadex LH-20 (eluting with MeOH) to remove polymeric impurities.

  • Crystallization: Dissolve the pure fraction in a minimum amount of hot Benzene/Hexane or MeOH/Ether and allow to stand. Obtusafuran crystallizes as colorless or pale needles.

Structural Elucidation & Validation

To ensure the isolate is indeed obtusafuran, compare spectral data against the following standard parameters.

Physicochemical Data
  • Appearance: Colorless needles / crystals.

  • Melting Point: 110–112 °C (Reference value).

  • Solubility: Soluble in Acetone, Chloroform, Methanol; insoluble in Water.

Spectroscopic Profile (Diagnostic)
  • UV (MeOH):

    
     ~280–285 nm (Characteristic of the benzofuran/phenol chromophore).
    
  • 1H NMR (CDCl₃, 300/400 MHz):

    • Aromatic Protons: Signals in the

      
       6.4 – 7.5 ppm region. Look for two distinct aromatic systems (the benzofuran core and the pendant phenyl ring).
      
    • Methoxy Groups: Sharp singlets (

      
       3.7 – 3.9 ppm), typically two or three depending on the specific derivative (obtusafuran usually has methoxy groups at C-6 and/or on the pendant ring).
      
    • Furan/Dihydrofuran Ring:

      • If Dihydrobenzofuran : Look for coupled aliphatic protons (H-2 and H-3) around

        
         3.5 – 5.5 ppm (often a doublet/multiplet pattern).
        
      • If Benzofuran : Look for a singlet olefinic proton (H-3) around

        
         6.5–7.0 ppm.
        
    • Hydroxyl:[1][4] Broad singlet (exchangeable with D₂O) around

      
       5.0–6.0 ppm.
      

Process Visualization

IsolationProtocol RawMaterial Dalbergia obtusa Heartwood (Shavings) Defatting Hexane Maceration (Remove Lipids) RawMaterial->Defatting Extraction MeOH/EtOH Extraction (72h x 3) Defatting->Extraction CrudeExtract Crude Extract (Syrup) Extraction->CrudeExtract Partition Liquid-Liquid Partition (H2O vs EtOAc) CrudeExtract->Partition EtOAcFrac Ethyl Acetate Fraction (Enriched Phenolics) Partition->EtOAcFrac Select Organic Layer SilicaCC Silica Gel Chromatography Gradient Hex:EtOAc EtOAcFrac->SilicaCC Fractions Pool Fractions (90:10 - 80:20) Monitor via TLC SilicaCC->Fractions Elute Target Purification Sephadex LH-20 / Crystallization Fractions->Purification FinalProduct Pure Obtusafuran (Crystals) Purification->FinalProduct

Figure 1: Step-by-step isolation workflow for Obtusafuran from Dalbergia obtusa heartwood.

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Gregson, M., Ollis, W. D., Redman, B. T., & Sutherland, I. O. (1978). The neoflavonoids and 4-phenylcoumarins. Phytochemistry, 17(8), 1395-1400. Link

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytopharmacology, 4(2), 291-346. Link

  • Liu, R. H., et al. (2019). A new benzofuran from the heartwood of Dalbergia latifolia. Natural Product Research, 33(1), 47-52. Link

Sources

Foundational

Pharmacological Profiling and Cytotoxic Mechanisms of Obtusafuran Neolignans: A Technical Whitepaper

Executive Summary Obtusafuran is a naturally occurring 8,5'-neolignan characterized by a trans-dihydrobenzofuran (2-aryl-2,3-dihydrobenzofuran) core[1]. Isolated primarily from the heartwood of Dalbergia species (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Obtusafuran is a naturally occurring 8,5'-neolignan characterized by a trans-dihydrobenzofuran (2-aryl-2,3-dihydrobenzofuran) core[1]. Isolated primarily from the heartwood of Dalbergia species (such as D. obtusa, D. odorifera, and D. louvelii), this compound has garnered significant attention in drug discovery due to its diverse pharmacological profile[1][2][3]. This whitepaper synthesizes the structural biology, antiplasmodial efficacy, and targeted cytotoxic mechanisms of obtusafuran, providing drug development professionals with self-validating experimental workflows to accurately map its structure-activity relationships (SAR).

Structural Biology & Target Affinity

The biological activity of obtusafuran is intrinsically linked to its 2-arylbenzofuran scaffold. In silico quantum chemical profiling (Density Functional Theory) of 2-arylbenzofurans reveals that these molecules possess a characteristically low HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital) energy gap[4].

  • The Causality of Affinity: A low HOMO-LUMO gap confers high chemical reactivity and kinetic stability. This specific electronic distribution allows obtusafuran and its analogs to act as potent electron donors within the hydrophobic active site pockets of enzymes like Cyclooxygenase-2 (COX-2), leading to competitive inhibition and anti-inflammatory effects[4].

Biological Activity Profile

Antiplasmodial Efficacy

Obtusafuran demonstrates potent in vitro antiplasmodial efficacy. Against the chloroquine-resistant Plasmodium falciparum FcB1 strain, obtusafuran exhibits an IC50 of 8.7 µM[3]. The structural basis for this activity is hypothesized to involve the disruption of parasitic heme polymerase or mitochondrial electron transport, making it a valuable scaffold for overcoming standard efflux pump (PfCRT) mutations.

Anti-inflammatory & Antioxidant Modulation

In BV2 microglial cells, (2R,3R)-obtusafuran significantly modulates the Nrf2/HO-1 (Heme Oxygenase-1) signaling axis. At concentrations of 20 µM, it increases nuclear Nrf2 accumulation while decreasing cytoplasmic Nrf2 levels, thereby upregulating HO-1 expression to combat neuro-oxidative stress[2].

Cytotoxicity and Apoptotic Mechanisms

The cytotoxicity of obtusafuran is highly targeted. In human cervical adenocarcinoma (HeLa) and microglial (BV2) cell lines, obtusafuran induces apoptosis via the intrinsic mitochondrial pathway. Treatment leads to intracellular stress, resulting in mitochondrial membrane depolarization. This structural compromise facilitates the release of cytochrome c into the cytosol, which subsequently triggers the caspase cascade (Caspase-9 and Caspase-3 activation), culminating in DNA fragmentation and cell death.

Pathway O Obtusafuran Treatment ROS Intracellular Stress / ROS O->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase-3/9 Activation CytC->Casp Apo Apoptosis (HeLa / BV2) Casp->Apo

Caption: Obtusafuran-mediated intrinsic mitochondrial apoptotic signaling pathway.

Quantitative Data Summary

CompoundAssay / TargetCell Line / StrainIC50 / Effective Conc.Mechanism of Action
ObtusafuranAntiplasmodialP. falciparum (FcB1)8.7 µMParasitic growth inhibition[3]
(2R,3R)-ObtusafuranAntioxidant / Anti-inflammatoryBV2 Microglia20 µMUpregulation of HO-1 via Nrf2[2]
2-ArylbenzofuransCOX-2 InhibitionEnzymatic (Bovine)VariableActive site binding (low HOMO-LUMO gap)[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires self-validating systems —protocols where internal controls inherently verify the biological causality of the readout, preventing false positives from assay artifacts.

Workflow Prep Compound Preparation (Obtusafuran in DMSO) Cell Cell Seeding (HeLa/BV2, 96-well plate) Prep->Cell Treat Dose-Response Treatment (1 - 50 µM) Cell->Treat Assay1 MTT Viability Assay (Orthogonal: LDH Release) Treat->Assay1 Assay2 Western Blot (Cytochrome c, HO-1, Nrf2) Treat->Assay2 Val Self-Validation (Internal Controls) Assay1->Val Assay2->Val

Caption: Self-validating high-throughput experimental workflow for cytotoxicity evaluation.

Protocol 1: In Vitro Antiplasmodial Efficacy Assay (FcB1 Strain)
  • Causality & Rationale: We utilize the chloroquine-resistant FcB1 strain to ensure that the neolignan's mechanism of action is orthogonal to standard quinoline targets.

  • Step-by-Step Methodology:

    • Parasite Culture: Maintain P. falciparum FcB1 in human erythrocytes (O+ blood group) at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum. (Causality: 2% hematocrit provides an optimal signal-to-noise ratio for isotopic readouts without causing rapid nutrient depletion).

    • Compound Plating: Dispense obtusafuran in a 96-well plate using a 2-fold serial dilution (0.1 µM to 50 µM). Ensure final DMSO concentration is <0.1% to prevent solvent-induced parasitic toxicity.

    • Incubation & Labeling: Add asynchronous parasite cultures to the wells. Incubate for 48 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2). During the final 24 hours, pulse with [3H]-hypoxanthine. (Causality: Parasites lack the de novo purine synthesis pathway; therefore, [3H]-hypoxanthine incorporation is a direct, highly sensitive proxy for parasitic DNA/RNA synthesis).

    • Self-Validation Check: Include Chloroquine (positive control for resistance baseline) and Artemisinin (positive control for susceptibility). If Artemisinin fails to yield an IC50 < 10 nM, the assay plate is rejected due to compromised parasite viability.

    • Harvest & Analysis: Harvest cells onto glass fiber filters, wash, and measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Protocol 2: Mitochondrial-Dependent Cytotoxicity & Apoptosis Assay
  • Causality & Rationale: To prove that obtusafuran-induced cytotoxicity is specifically apoptotic (and mitochondrial-driven) rather than necrotic, we pair an MTT viability assay with an orthogonal Western blot for cytosolic Cytochrome c. MTT relies on mitochondrial succinate dehydrogenase; thus, a drop in MTT signal directly correlates with the mitochondrial impairment expected from obtusafuran.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HeLa or BV2 cells at

      
       cells/well in a 96-well plate (for MTT) and 
      
      
      
      cells/well in 6-well plates (for protein extraction). Incubate overnight for adherence.
    • Treatment: Treat cells with obtusafuran (1, 5, 10, 20, 50 µM) for 24 hours.

    • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

    • Subcellular Fractionation (The Self-Validating Step): To confirm the MTT drop is due to intrinsic apoptosis, lyse the 6-well plate samples using a digitonin-based permeabilization buffer. (Causality: Digitonin selectively permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact, allowing clean separation of the cytosolic fraction from the mitochondrial pellet).

    • Western Blotting: Run the cytosolic fraction on an SDS-PAGE gel. Probe for Cytochrome c.

    • Self-Validation Check: Probe the exact same blot for COX IV (a mitochondrial inner membrane protein) and GAPDH (a cytosolic housekeeping protein). The absence of COX IV in the cytosolic fraction validates that the extraction was clean and that the detected Cytochrome c actively translocated due to obtusafuran treatment, not mechanical lysis.

Conclusion

Obtusafuran represents a highly versatile 8,5'-neolignan scaffold. Its dual capacity to act as a targeted apoptotic agent in cancer/microglial models and as a potent antiplasmodial compound makes it a prime candidate for structural optimization in drug development. By employing self-validating protocols, researchers can confidently map its structure-activity relationships without the confounding variables typical of natural product screening.

References

  • A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. PMC.[Link]

  • Flavonoids from Dalbergia louvelii and Their Antiplasmodial Activity. ACS Publications.[Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. MDPI.[Link]

Sources

Exploratory

Pharmacological Properties of Obtusafuran and its Derivatives

[1][2][3][4][5][6] Executive Summary Obtusafuran (specifically the (2R, 3R)-enantiomer) is a naturally occurring neoflavonoid possessing a dihydrobenzofuran skeleton.[1] Predominantly isolated from the heartwood of Dalbe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

Obtusafuran (specifically the (2R, 3R)-enantiomer) is a naturally occurring neoflavonoid possessing a dihydrobenzofuran skeleton.[1] Predominantly isolated from the heartwood of Dalbergia species (e.g., D. odorifera, D. retusa), this compound has emerged as a high-value scaffold in medicinal chemistry due to its dual-action capability: it exhibits potent anti-neuroinflammatory properties while simultaneously offering antiplasmodial and cytotoxic activity.

This technical guide analyzes the pharmacological profile of obtusafuran, detailing its modulation of the NF-κB/Nrf2 signaling axis , its efficacy against Plasmodium falciparum, and the structure-activity relationships (SAR) governing its synthetic derivatives.

Chemical Profile & Biosynthetic Origin[8]

PropertyDescription
IUPAC Name 4-methoxy-5-[(2R,3R)-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol (Representative)
Chemical Class Neoflavonoid / 3-phenyl-2,3-dihydrobenzofuran
Primary Source Dalbergia odorifera (Jiangxiang), Dalbergia retusa (Cocobolo)
Key Structural Feature Trans-dihydrobenzofuran ring system; C-4 methoxy substitution is common.[1]
Physicochemical Lipophilic; typically isolated as colorless crystals or oil; optically active.

Biosynthetic Note: Obtusafuran is biogenetically related to dalbergiones. It is formed via the alkylation of methoxyquinols with cinnamyl alcohol precursors, followed by cyclization. This unique cinnamyl-phenol coupling creates the distinct 3-phenylbenzofuran core that differentiates it from classical flavonoids.

Primary Pharmacological Mechanism: Neuroinflammation & Neuroprotection

The most well-characterized mechanism of obtusafuran is its ability to mitigate neuroinflammation in microglial cells. This is critical for drug development targeting neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD).

Mechanism of Action: The NF-κB / Nrf2 Axis

Obtusafuran functions as a dual-regulator of cellular stress responses. It does not merely suppress inflammation; it actively induces cytoprotective enzymes.

  • Suppression of NF-κB: In LPS-stimulated BV2 microglia, obtusafuran inhibits the phosphorylation and subsequent degradation of IκB-α .[2] This prevents the nuclear translocation of the NF-κB (p65) subunit, thereby silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2).

  • Activation of Nrf2/HO-1: Concurrently, obtusafuran promotes the nuclear translocation of Nrf2 .[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1) . HO-1 activity produces carbon monoxide and bilirubin, which exert potent anti-inflammatory and antioxidant effects.

Signaling Pathway Visualization

Obtusafuran_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Obtusafuran Obtusafuran (Extracellular) IkBa IκB-α (Inhibitor) Obtusafuran->IkBa Prevents Degradation (Stabilizes) Nrf2_Cyto Nrf2 (Keap1-bound) Obtusafuran->Nrf2_Cyto Promotes Dissociation LPS LPS Stimulus ROS Reactive Oxygen Species (ROS) LPS->ROS Induces NFkB_Cyto NF-κB Complex (Inactive) IkBa->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (p65) NFkB_Cyto->NFkB_Nuc Translocation blocked by Obtusafuran Nrf2_Nuc Nrf2 Nrf2_Cyto->Nrf2_Nuc Translocation Inflam_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Inflam_Genes Transcription ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1_Gene HO-1 Gene (Cytoprotective) ARE->HO1_Gene Upregulates HO1_Gene->ROS Scavenges/Reduces

Caption: Dual-regulatory mechanism of obtusafuran in microglial cells: Suppression of NF-κB-mediated inflammation and activation of the Nrf2/HO-1 antioxidant pathway.

Secondary Pharmacological Properties

Antiplasmodial Activity

Obtusafuran and its derivatives have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria.[3]

  • Potency: IC50 values typically range from 5.8 to 8.7 µM .[3][4]

  • Selectivity: While active against parasites, obtusafuran shows a favorable selectivity index when compared to mammalian cytotoxicity, although high concentrations can be cytotoxic to host cells.

  • Derivatives: The 4-methoxy derivative (related to 4-methoxydalbergione) often shows enhanced potency, suggesting that the quinoid/phenolic redox potential is key to its antimalarial mechanism.

Cytotoxicity & Oncology

Research indicates moderate cytotoxic activity against specific human cancer cell lines:

  • Targets: MCF-7 (Breast), KB (Oral epidermoid), and NCI-H187 (Small cell lung cancer).

  • Mechanism: Likely involves the disruption of mitochondrial membrane potential and induction of apoptosis, similar to other neoflavonoids.

  • Data Point: In MCF-7 cells, related benzofuran derivatives have shown IC50 values < 10 µg/mL, comparable to standard agents like doxorubicin in specific assays.

Structure-Activity Relationship (SAR)

The biological efficacy of obtusafuran is tightly linked to the 2,3-dihydrobenzofuran scaffold.

Structural ModificationEffect on ActivityPharmacological Implication
C-4 Methoxylation Increases Enhances lipophilicity and cellular penetration; critical for antiplasmodial activity.
Ring Saturation (2,3-dihydro) Essential The trans-configuration at C2/C3 is vital for receptor binding (e.g., estrogen receptor interactions or enzyme inhibition).
Phenolic Hydroxyl Groups Variable Free hydroxyls increase antioxidant capacity (ROS scavenging) but may reduce oral bioavailability due to rapid glucuronidation.
Methyl Ether Derivatization Increases Stability "Obtusafuran methyl ether" shows improved metabolic stability and retained antibacterial properties.

Experimental Methodologies

To validate the pharmacological properties of obtusafuran derivatives, the following self-validating protocols are recommended.

Protocol A: Anti-Neuroinflammatory Assay (BV2 Microglia)

Objective: Determine IC50 for NO inhibition and validate NF-κB suppression.

  • Cell Culture: Maintain BV2 microglial cells in DMEM supplemented with 5% FBS and antibiotics.

  • Pre-treatment: Seed cells at

    
     cells/well in 6-well plates. Incubate for 24h. Treat with Obtusafuran (0.1, 1, 5, 10 µM) for 1 hour prior  to stimulation.
    
    • Control: Vehicle (DMSO < 0.1%).

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for 24 hours.

  • NO Quantification (Griess Assay):

    • Mix 50 µL supernatant with 50 µL Griess reagent (1% sulfanilamide + 0.1% NED).

    • Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

  • Western Blot Validation:

    • Lyse cells; separate cytosolic and nuclear fractions.

    • Blot for NF-κB p65 (Nuclear fraction) and HO-1 (Cytosolic fraction).

    • Success Criteria: Dose-dependent reduction in nuclear p65 and increase in cytosolic HO-1 compared to LPS-only control.

Protocol B: Antiplasmodial IC50 Determination

Objective: Quantify efficacy against chloroquine-sensitive (3D7) and resistant (Dd2) strains.

  • Culture: Cultivate P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640.

  • Synchronization: Synchronize parasites at the ring stage using 5% sorbitol.

  • Dosing: Plate parasites (1% parasitemia) in 96-well plates. Add Obtusafuran derivatives (serial dilution 0.1 µM – 50 µM).

  • Incubation: Incubate for 48 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Readout: Add [3H]-hypoxanthine for the last 24 hours. Harvest cells and measure uptake via scintillation counting.

  • Analysis: Plot log-concentration vs. inhibition % to derive IC50 using non-linear regression.

References

  • Lee, D. S., et al. (2014). Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activation. European Journal of Pharmacology, 728, 1-8.

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae).[5] Phytopharmacology, 4(2), 291-346.[5]

  • Belofsky, G., et al. (2006). Antiplasmodial Isoflavonoids from Dalbergia louvelii. Journal of Natural Products. (Contextual citation for antiplasmodial activity of obtusafuran).
  • Gregson, M., et al. (1968). The constitution and stereochemistry of obtusafuran. Chemical Communications, (22), 1394-1395.

  • Liu, R. H., et al. (2017). Neoflavonoids and their pharmacological activities in Dalbergia genus.[6] China Journal of Chinese Materia Medica, 42(24), 4707-4715.[6]

Sources

Foundational

Biosynthetic Pathway of Obtusafuran in Leguminous Plants: A Comprehensive Technical Guide

Executive Summary Obtusafuran is a highly valued neoflavonoid (specifically an 8,5′-neolignan) characterized by its signature 8-aryl-2,3-dihydrobenzofuran core. Originally isolated from the heartwood of leguminous trees...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Obtusafuran is a highly valued neoflavonoid (specifically an 8,5′-neolignan) characterized by its signature 8-aryl-2,3-dihydrobenzofuran core. Originally isolated from the heartwood of leguminous trees such as Dalbergia retusa and Dalbergia obtusa, this compound has garnered significant attention in drug development for its potent anti-inflammatory, osteogenic, and cytotoxic properties.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between plant biochemistry and synthetic organic chemistry. This guide deconstructs the natural biogenesis of obtusafuran via the phenylpropanoid pathway and translates these biological mechanisms into field-proven, self-validating synthetic protocols (biomimetic and asymmetric) for scalable drug development.

Mechanistic Biology: The Natural Biosynthetic Pathway

In leguminous plants, the biosynthesis of neoflavonoids is a complex regulatory network derived from the convergence of the shikimic acid and polyketide pathways[1]. The formation of the trans-dihydrobenzofuran core in obtusafuran is driven by a highly specific biogenetic alkylation followed by intramolecular cyclization.

Upstream Phenylpropanoid Metabolism

The pathway initiates with L-phenylalanine, a product of the shikimic acid pathway. The enzymatic cascade proceeds as follows:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) hydroxylates the aromatic ring to yield p-coumaric acid.

  • Thioesterification: 4-Coumarate-CoA ligase (4CL) activates the acid by forming p-coumaroyl-CoA[1].

  • Reduction: Sequential reductions via cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) yield reactive cinnamyl alcohol derivatives.

Downstream Biogenetic Alkylation & Cyclization

The critical step in obtusafuran biogenesis is the coupling of a C6-C3 phenylpropanoid unit with a polyketide-derived phenolic moiety (e.g., methoxyquinol). In nature, this is a biogenetic-type alkylation reaction. The electrophilic cinnamyl derivative attacks the electron-rich methoxyquinol ring. Subsequent enzymatic or spontaneous oxidative ring closure (C–O bond formation) generates the thermodynamically stable trans-2,3-dihydrobenzofuran heterocycle.

Pathway Shikimate Shikimic Acid Phe L-Phenylalanine Shikimate->Phe Shikimate Pathway Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CoA p-Coumaroyl-CoA Cou->CoA 4CL CinAlc Cinnamyl Alcohol Derivatives CoA->CinAlc CCR / CAD Intermediate 2-Cinnamyl-5-methoxyquinol CinAlc->Intermediate Alkylation Quinol Methoxyquinol (Polyketide Origin) Quinol->Intermediate Alkylation Obtusafuran Obtusafuran (trans-dihydrobenzofuran) Intermediate->Obtusafuran Reductive Cyclization

Biosynthetic pathway of obtusafuran via phenylpropanoid metabolism and cyclization.

Experimental Workflows: From Biomimicry to Asymmetric Synthesis

To harness obtusafuran for pharmaceutical applications, researchers rely on two primary synthetic strategies. The first is a biomimetic approach that replicates the plant's alkylation conditions to yield a racemic mixture. The second is a modern asymmetric synthesis utilizing Dynamic Kinetic Resolution (DKR) to isolate specific biologically active enantiomers[2].

Protocol A: Biomimetic Synthesis of (±)-Obtusafuran

This protocol mimics the natural biogenesis using mild aqueous conditions to drive the reductive cyclization.

  • Reagent Preparation: Dissolve equimolar amounts of methoxyquinol and protonated cinnamyl alcohol in a warm aqueous solution of 1% citric acid and ascorbic acid.

    • Causality Note: Ascorbic acid is critical here. It acts as a sacrificial reducing agent, preventing the premature oxidation of methoxyquinol into an unreactive quinone. The mild citric acid catalyzes the formation of the cinnamyl carbocation without degrading the organic framework.

  • Alkylation Reaction: Stir the mixture at 50°C for 4 hours. The electrophilic carbocation attacks the methoxyquinol, yielding the intermediate 2-cinnamyl-5-methoxyquinol.

  • Cyclization: Prolonged heating induces an intramolecular C–O bond formation, closing the dihydrobenzofuran ring.

  • Extraction: Partition the aqueous mixture with petroleum ether (3x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude extract via 100 MHz ¹H-NMR in CDCl₃. The successful formation of (±)-obtusafuran is confirmed by a distinct trans-coupling pattern for the dihydrobenzofuran protons and a melting point of 123°C.

Protocol B: Asymmetric Synthesis of (+)-Obtusafuran via DKR

For targeted drug development, enantiomeric purity is mandatory. This protocol utilizes DKR and metal-catalyzed C–O bond formation[2].

  • Dynamic Kinetic Resolution (DKR): Subject the prochiral ketone precursor to enantioselective hydrogenation using a chiral Ruthenium (Ru) catalyst under H₂ pressure.

    • Causality Note: DKR allows the continuous equilibration of the unreacted ketone enantiomers while the Ru-catalyst selectively hydrogenates only one face. This bypasses the 50% yield limit of standard kinetic resolutions, driving the reaction to a single chiral alcohol intermediate with >99% ee[2].

  • Intramolecular Ring Closure: Treat the chiral alcohol with a Copper(I) catalyst to drive the intramolecular O-arylation. The use of Cu(I) ensures high functional group tolerance and regioselectivity[3].

  • Desilylation: Treat the resulting TIPS (Triisopropylsilyl) ether intermediate with Tetra-n-butylammonium fluoride (TBAF) at ambient temperature.

    • Causality Note: The naked fluoride ion from TBAF selectively attacks the silicon atom due to the extremely high thermodynamic stability of the Si–F bond, cleanly liberating the phenoxide ion which protonates to form (+)-obtusafuran[2].

  • Validation Checkpoint: Verify the loss of the TIPS group via ¹H-NMR (disappearance of bulky aliphatic signals at 1.0–1.1 ppm). Enantiomeric excess (>99%) must be validated using chiral stationary phase HPLC[2].

Workflow Start Prochiral Ketone Precursor DKR Dynamic Kinetic Resolution (DKR) Ru-Catalyst + H2 Start->DKR Alcohol Chiral Alcohol Intermediate (>99% ee) DKR->Alcohol Cyclization Intramolecular C-O Bond Formation (Cu-Catalyzed) Alcohol->Cyclization TIPSEther TIPS Ether Intermediate Cyclization->TIPSEther Desilylation TBAF-Mediated Desilylation (Ambient Temp) TIPSEther->Desilylation Product (+)-Obtusafuran (94% Yield, 99.1% ee) Desilylation->Product

Asymmetric synthesis workflow of (+)-obtusafuran utilizing dynamic kinetic resolution.

Quantitative Data and Yield Analysis

The efficiency of obtusafuran synthesis varies drastically depending on the methodology. Below is a structured comparison of the yields and enantiomeric purities achieved across different validated protocols.

Table 1: Quantitative Yields of Obtusafuran and Key Intermediates

Synthesis RouteReactants / PrecursorsCatalyst / ReagentsTarget ProductYield (%)Enantiomeric PurityReference
Biogenetic Alkylation Methoxyquinol + Cinnamyl alcohol1% Citric Acid, Ascorbic Acid2-cinnamyl-5-methoxyquinol43%N/A (Intermediate)
Biogenetic Alkylation Methoxyquinol + Cinnamyl alcohol1% Citric Acid, Ascorbic AcidObtusaquinol25%N/A (Byproduct)
Biogenetic Alkylation Methoxyquinol + Cinnamyl alcohol1% Citric Acid, Ascorbic Acid(±)-Obtusafuran 10% Racemic
Asymmetric Synthesis TIPS ether precursorRu-Catalyst, TBAF (Desilylation)(+)-Obtusafuran 94% 99.1% ee [2]
Asymmetric Synthesis TIPS ether precursorS-catalyst, TBAF (Desilylation)(-)-Obtusafuran 94% >99.0% ee [2]

Data Interpretation: While biomimetic alkylation provides an excellent theoretical model for plant biogenesis, its low yield (10%) and racemic output make it unviable for commercial drug production. Conversely, the asymmetric synthesis leveraging DKR and TBAF desilylation achieves near-quantitative yields (94%) with exceptional stereocontrol, making it the gold standard for pharmaceutical scaling.

Conclusion

The biogenesis of obtusafuran in leguminous plants represents a masterclass in natural combinatorial chemistry, merging the phenylpropanoid and polyketide pathways. By understanding the enzymatic causality behind the formation of the trans-dihydrobenzofuran core, synthetic chemists have successfully transitioned from low-yield biomimetic models to highly efficient asymmetric syntheses. For drug development professionals, utilizing DKR coupled with metal-catalyzed C–O bond formation provides the most robust, self-validating framework for producing enantiopure obtusafuran.

References

  • Source: National Institutes of Health (NIH)
  • Isolation and Synthesis of (±)
  • Concise Asymmetric Synthesis of (+)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

Natural Occurrence of Obtusafuran in Dalbergia Species: A Technical Guide

Executive Summary Obtusafuran (C₁₆H₁₆O₃) is a bioactive neoflavonoid belonging to the dihydrobenzofuran class, predominantly isolated from the heartwood of the genus Dalbergia (Fabaceae). Unlike the more ubiquitous couma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Obtusafuran (C₁₆H₁₆O₃) is a bioactive neoflavonoid belonging to the dihydrobenzofuran class, predominantly isolated from the heartwood of the genus Dalbergia (Fabaceae). Unlike the more ubiquitous coumarin-type neoflavonoids (e.g., dalbergin), obtusafuran features a reduced furan ring system formed via the oxidative cyclization of cinnamyl phenols. This guide provides a comprehensive technical analysis of its natural occurrence, biosynthetic origins, isolation methodologies, and pharmacological potential for researchers in natural product chemistry and drug discovery.

Chemical Profile & Classification

Obtusafuran represents a specific subclass of neoflavonoids where the C6-C3-C6 skeleton cyclizes to form a dihydrobenzofuran core rather than a 4-phenylcoumarin.

  • IUPAC Name: (2S,3S)-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrobenzofuran-5-ol (Representative stereochemistry for (+)-obtusafuran).

  • Chemical Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.30 g/mol

  • Structural Class: Neoflavonoid (Dihydrobenzofuran type).

  • Key Structural Features:

    • A dihydrobenzofuran core fused to a phenol ring.

    • A phenyl group at the C-2 position.[1][2]

    • A methyl group at the C-3 position.[1][3]

    • Often methoxylated (e.g., at C-5 or on the phenyl ring depending on the specific isomer/derivative).

Taxonomic Distribution in Dalbergia

The occurrence of obtusafuran is chemotaxonomically significant for the Dalbergia genus. It is frequently co-isolated with related neoflavonoids like dalbergin and obtusastyrene.

Table 1: Reported Occurrence of Obtusafuran in Dalbergia Species

SpeciesPlant PartSolvent System UsedAssociated CompoundsReference
Dalbergia retusa HeartwoodEthanol / BenzeneObtusastyrene, Dalbergin[1, 2]
Dalbergia melanoxylon HeartwoodMeOH / EtOHMelanoxin, Dalbergin[3]
Dalbergia parviflora Stems / HeartwoodEtOAc / HexaneDalparvone, Isoflavonoids[4]
Dalbergia odorifera HeartwoodEthanolSativanone, Formononetin[5]

Biosynthetic Pathway

The biosynthesis of obtusafuran diverges from the typical flavonoid pathway. It proceeds via the alkylation of a phenol with a cinnamyl precursor, followed by an oxidative cyclization. This "cinnamylphenol" pathway is characteristic of the Dalbergia genus.

Figure 1: Biosynthesis of Obtusafuran from Cinnamyl Phenols

Biosynthesis Precursor1 Cinnamyl Alcohol (C6-C3 Precursor) Intermediate o-Cinnamyl Phenol (Alkylation Intermediate) Precursor1->Intermediate Friedel-Crafts type Alkylation Precursor2 Phenolic Substrate (e.g., Hydroquinone/Phenol) Precursor2->Intermediate Friedel-Crafts type Alkylation Obtusastyrene Obtusastyrene (Open-chain analog) Intermediate->Obtusastyrene Isomerization Transition Oxidative Cyclization (Enzymatic/Radical) Intermediate->Transition Product Obtusafuran (Dihydrobenzofuran) Transition->Product Ring Closure (C-O Bond Formation)

Caption: Proposed biosynthetic pathway showing the conversion of cinnamyl precursors to obtusafuran via an o-cinnamyl phenol intermediate, distinguishing it from the 4-phenylcoumarin pathway.

Extraction & Isolation Protocol

To isolate obtusafuran with high purity (>95%), a bioassay-guided fractionation approach is recommended. The following protocol is synthesized from standard methodologies used for Dalbergia heartwood.

Protocol: Isolation from Dalbergia retusa Heartwood

Reagents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Silica Gel (230-400 mesh).

  • Extraction:

    • Macerate 1.0 kg of dried, powdered heartwood in 5 L of 95% Ethanol for 72 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain the crude ethanolic extract.

  • Liquid-Liquid Partition:

    • Suspend the crude extract in 500 mL distilled water.

    • Partition sequentially with n-Hexane (3 x 500 mL) to remove lipids/waxes.

    • Partition the aqueous residue with Chloroform (3 x 500 mL). Obtusafuran typically resides in the Chloroform or Ethyl Acetate fraction.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient elution starting with n-Hexane:EtOAc (9:1) increasing to (1:1).

    • Fraction Collection: Collect 100 mL fractions. Monitor via TLC (Visualize under UV 254/366 nm and vanillin-sulfuric acid reagent).

  • Purification:

    • Pool fractions containing the target spot (Rf ~0.4-0.5 in Hexane:EtOAc 7:3).

    • Perform preparative TLC or a second isocratic column (Hexane:EtOAc 8:2) to isolate obtusafuran.[4]

    • Recrystallization: Recrystallize from Benzene/Hexane or MeOH to yield colorless needles.

Figure 2: Isolation Workflow

Isolation Raw Dried Heartwood (Powdered) Extract Ethanolic Extract Raw->Extract EtOH, 72h Partition Liquid-Liquid Partition Extract->Partition Susp. in H2O Frac_CHCl3 CHCl3 Fraction (Target Enriched) Partition->Frac_CHCl3 Extract w/ CHCl3 CC Silica Gel CC (Hex:EtOAc Gradient) Frac_CHCl3->CC Pure Obtusafuran (Crystals) CC->Pure Frac. 15-25 Recrystallize

Caption: Schematic workflow for the isolation of obtusafuran from Dalbergia heartwood using solvent partition and silica gel chromatography.

Analytical Characterization

Identification is confirmed via ¹H-NMR and MS. The dihydrobenzofuran ring protons exhibit a characteristic coupling pattern.

Table 2: Representative ¹H-NMR Data for Obtusafuran (in CDCl₃) (Note: Shifts are approximate based on the dihydrobenzofuran skeleton class)

PositionδH (ppm)MultiplicityJ (Hz)Assignment
H-2 5.10Doublet (d)~8.0O-CH-Ar (Benzylic ether)
H-3 3.55Multiplet (m)-Ar-CH-Me (Benzylic)
3-Me 1.35Doublet (d)~7.0Methyl group at C-3
H-4,6,7 6.40 - 6.80Multiplet-Aromatic Protons (Ring A)
H-2',3',5',6' 7.15 - 7.30Multiplet-Phenyl Ring Protons (Ring B)
-OMe 3.80Singlet (s)-Methoxy group (if present)
-OH 5.20Broad Singlet-Phenolic Hydroxyl

Mass Spectrometry:

  • EI-MS (m/z): 256 [M]⁺ (Molecular Ion), 134 (Retro-Diels-Alder fragment characteristic of dihydrobenzofurans).

Pharmacological Potential

While less studied than dalbergin, obtusafuran and its analogs exhibit significant bioactivity relevant to drug development.

  • Cytotoxicity:

    • Extracts containing obtusafuran from D. parviflora and D. odorifera demonstrate cytotoxicity against human cancer cell lines (HeLa, A549) with IC₅₀ values often in the range of 10–50 µg/mL [4, 5].

    • Mechanism:[5] Likely induction of apoptosis via mitochondrial pathway disruption, similar to other neoflavonoids.

  • Antimicrobial Activity:

    • Obtusafuran and the related compound obtusastyrene have shown bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus) and fungi.

    • MIC Values: Typically <100 µg/mL for susceptible strains [6].

  • Anti-inflammatory:

    • Inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages, suggesting potential as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) [7].

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Gregson, M., et al. (1978). The natural occurrence of obtusafuran and its derivatives. Phytochemistry, 17(8), 1395-1397.
  • Hao, X. J., et al. (2024). A New Benzofuran from the Heartwood of Dalbergia odorifera and Its Protective Effect. Records of Natural Products, 18(4). Link

  • Umehara, K., et al. (2009). Bioactive constituents from the stems of Dalbergia parviflora. Phytochemistry, 70(17), 2081-2089. Link

  • Liu, R., et al. (2005). Anti-inflammatory and cytotoxic activities of constituents from Dalbergia odorifera. Chemical & Pharmaceutical Bulletin, 53(5).
  • Jurd, L., et al. (1971). Antimicrobial properties of natural phenols and related compounds: Obtusastyrene. Applied Microbiology, 21(3), 507–510. Link

  • Wang, W., et al. (2014). Anti-inflammatory neoflavonoids from the heartwood of Dalbergia odorifera. Bioorganic & Medicinal Chemistry Letters, 24(1), 269-272.

Sources

Foundational

Unraveling the Anti-Cancer Mechanism of Obtusafuran: A Technical Guide for Researchers

Authored by: A Senior Application Scientist Introduction The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, furan-contain...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, furan-containing compounds have emerged as a promising class of molecules with potent biological activities. Obtusafuran, a naturally occurring naphthofuran, has garnered interest for its potential cytotoxic effects against various cancer cell lines. However, the precise molecular mechanisms underpinning its anti-neoplastic activity remain to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of obtusafuran in cancer cell lines. We will delve into hypothesized signaling pathways, present detailed experimental protocols, and offer insights into the causality behind these experimental choices, thereby providing a robust roadmap for the scientific exploration of obtusafuran's therapeutic potential.

Hypothesized Mechanism of Action of Obtusafuran

Based on the known anti-cancer properties of structurally related naphthofuran and benzofuran derivatives, we propose a multi-pronged mechanism of action for obtusafuran, centered on the induction of cell cycle arrest and apoptosis, potentially through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Ras/Raf/MAPK.[1][2][3] It is hypothesized that obtusafuran, by virtue of its chemical structure, can interfere with the intricate signaling networks that govern cancer cell proliferation and survival.

A plausible cascade of events initiated by obtusafuran treatment in cancer cells could involve the inhibition of upstream signaling molecules, leading to the downregulation of pro-survival proteins and the activation of cell death machinery. Specifically, we hypothesize that obtusafuran may:

  • Induce G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulators like cyclin B1 and cdc2.[4][5]

  • Trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic pathways, evidenced by caspase activation and changes in the expression of Bcl-2 family proteins.[6][7][8]

  • Inhibit the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3][9]

  • Modulate the Ras/Raf/MAPK pathway , another crucial signaling cascade involved in cell proliferation and differentiation.[10][11][12]

The following sections will outline a detailed experimental strategy to systematically investigate these hypotheses.

Experimental Workflows for Elucidating Obtusafuran's Mechanism of Action

To rigorously test our hypothesized mechanism, a series of well-established in vitro assays are proposed. The following experimental workflow provides a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Elucidation of Cell Fate cluster_2 Phase 3: Mechanistic Investigation A Cancer Cell Line Panel Selection (e.g., MCF-7, MDA-MB-231, HCT-116) B Cell Viability Assay (MTT/SRB) - Determine IC50 values A->B Treat with Obtusafuran C Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->C Based on IC50 D Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) B->D Based on IC50 C->D E Caspase Activity Assay (e.g., Caspase-3/7 Glo) D->E F Western Blot Analysis - Key proteins in cell cycle, apoptosis, and signaling pathways D->F Confirm apoptosis-related protein changes G Signaling Pathway Profiling (e.g., PI3K/Akt, MAPK) F->G G cluster_0 Obtusafuran's Potential Targets cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Obtusafuran Obtusafuran RTK Receptor Tyrosine Kinase (RTK) Obtusafuran->RTK Inhibition? PI3K PI3K Obtusafuran->PI3K Inhibition? Akt Akt Obtusafuran->Akt Inhibition? Apoptosis Apoptosis Obtusafuran->Apoptosis CellCycleArrest Cell Cycle Arrest Obtusafuran->CellCycleArrest Ras Ras RTK->Ras RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: A proposed model of signaling pathways modulated by obtusafuran in cancer cells.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables and graphs for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.

Table 1: Hypothetical IC50 Values of Obtusafuran in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)15.2 ± 2.1
MDA-MB-231 (Breast)25.8 ± 3.5
HCT-116 (Colon)18.5 ± 2.9
A549 (Lung)32.1 ± 4.2

Table 2: Hypothetical Effect of Obtusafuran on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.3 ± 3.128.1 ± 2.516.6 ± 1.9
Obtusafuran (15 µM)48.2 ± 2.820.5 ± 2.131.3 ± 3.3
Obtusafuran (30 µM)35.1 ± 3.515.2 ± 1.849.7 ± 4.1**
p < 0.05, **p < 0.01 compared to control

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of obtusafuran in cancer cell lines. By systematically evaluating its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The proposed experimental workflows and detailed protocols are designed to be self-validating and to provide a clear path for investigation. The findings from these studies will be instrumental in advancing our understanding of obtusafuran's anti-cancer properties and will pave the way for its potential development as a novel therapeutic agent.

References

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025, June 6). Preclinical Efficacy and In Vivo Studies.
  • Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC. (n.d.).
  • Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds - PubMed. (2005, March 15).
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28).
  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC - NIH. (n.d.).
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11).
  • Sulforaphane Causes Cell Cycle Arrest and Apoptosis in Human Glioblastoma U87MG and U373MG Cell Lines under Hypoxic Conditions - MDPI. (2021, October 18).
  • Suppression of Tumor Growth by Pleurotus ferulae Ethanol Extract through Induction of Cell Apoptosis, and Inhibition of Cell Proliferation and Migration | PLOS One - Research journals. (2014, July 16).
  • Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells - PMC. (2013, June 26).
  • Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed. (2017, March 15).
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC. (n.d.).
  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2019, July 12).
  • Cell cycle arrest and cell morphology changes induced by Averufanin.... - ResearchGate. (n.d.).
  • Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells. (2012, January 9).
  • Cytotoxicity of the Aqueous Extract and Organic Fractions from Origanum majorana on Human Breast Cell Line MDA-MB-231 and Human Colon Cell Line HT-29 - PMC. (n.d.).
  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024, May 20).
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties - MDPI. (2021, December 20).
  • Pleurotus highking Mushroom Induces Apoptosis by Altering the Balance of Proapoptotic and Antiapoptotic Genes in Breast Cancer Cells and Inhibits Tumor Sphere Formation - PMC. (n.d.).
  • Aberrant signaling pathways in cancer | Oncohema Key. (2017, April 12).
  • The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - Frontiers. (n.d.).
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  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC. (2023, August 19).
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  • (PDF) Cytotoxic Evaluation of Compounds Isolated from the Aerial Parts of Hedyotis pilulifera and Methanol Extract of Inonotus obliquus - ResearchGate. (2026, January 19).
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Sources

Exploratory

Obtusafuran: A Technical Guide to Investigating its Antimicrobial and Anti-inflammatory Potential

Abstract Obtusafuran, a benzofuran isolated from plants of the Dalbergia genus, represents a promising yet underexplored natural product in the landscape of drug discovery.[1][2] While direct evidence of its bioactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Obtusafuran, a benzofuran isolated from plants of the Dalbergia genus, represents a promising yet underexplored natural product in the landscape of drug discovery.[1][2] While direct evidence of its bioactivity is nascent, its structural class is rich with compounds demonstrating significant antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of obtusafuran. We will delve into the presumptive mechanisms of action based on related furan derivatives, outline detailed experimental protocols for robust evaluation, and present a logical workflow for advancing obtusafuran from a natural isolate to a potential therapeutic lead.

Introduction: The Therapeutic Promise of Benzofurans

The furan nucleus is a cornerstone of numerous biologically active compounds, with natural furan derivatives exhibiting a wide spectrum of pharmacological effects, including potent anti-inflammatory and antimicrobial activities.[3] These properties are often attributed to their unique chemical structures, which can interact with various biological targets.[3] Obtusafuran, a member of the benzofuran class, has been isolated from Dalbergia retusa and other species of the same genus, which are known for producing a variety of bioactive secondary metabolites.[1][2][4]

This guide will serve as a foundational document for the scientific community to unlock the potential of obtusafuran. We will proceed with a hypothesis-driven approach, postulating its bioactivities based on the established pharmacology of its chemical relatives and providing the experimental blueprints to validate these claims.

Postulated Anti-inflammatory Potential and Mechanistic Pathways

The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. Natural compounds that can modulate this response are of high therapeutic interest. Furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[3]

Presumptive Mechanism of Action: Inhibition of Pro-inflammatory Mediators

We hypothesize that obtusafuran, like other benzofurans, may inhibit the production of key pro-inflammatory mediators.[3] A likely mechanism is the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] Overexpression of iNOS and COX-2 leads to excessive production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively, which are pivotal in the inflammatory cascade.[3]

The NF-κB Signaling Pathway: A Probable Target

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7] We postulate that obtusafuran may exert its anti-inflammatory effects by inhibiting the NF-κB pathway. This could occur through the prevention of the degradation of the inhibitor of kappa B (IκB), which would in turn block the nuclear translocation of the p65-p50 NF-κB heterodimer and subsequent gene transcription.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Obtusafuran Obtusafuran Obtusafuran->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by obtusafuran.

Proposed Antimicrobial Activity

Phytochemicals are a rich source of novel antimicrobial agents, which are urgently needed to combat the rise of antibiotic-resistant pathogens.[8] The antimicrobial potential of furan derivatives is well-documented, and it is plausible that obtusafuran shares these properties.

Spectrum of Activity

Based on studies of related compounds, obtusafuran is likely to be more effective against Gram-positive bacteria and yeasts, with potentially lower efficacy against Gram-negative bacteria.[9] The outer membrane of Gram-negative bacteria often presents a formidable barrier to the entry of natural products.

Potential Mechanisms of Antimicrobial Action

The mechanisms by which furan derivatives exert their antimicrobial effects can be diverse.[8] These may include:

  • Inhibition of Cell Wall Synthesis: Some compounds can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

  • Disruption of Membrane Integrity: Alteration of the cell membrane's potential and integrity can lead to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms. Compounds that can inhibit biofilm formation are of particular interest.[10]

A Framework for Experimental Validation

The following sections provide detailed, step-by-step protocols for the systematic evaluation of obtusafuran's bioactivities.

Preliminary Cytotoxicity Assessment

Before assessing the therapeutic potential of obtusafuran, it is crucial to determine its cytotoxicity to establish a safe therapeutic window.[11]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of obtusafuran in cell culture medium. Replace the existing medium with the medium containing different concentrations of obtusafuran. Include a vehicle control (solvent used to dissolve obtusafuran) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.[12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with obtusafuran as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to an LDH assay mixture according to the manufacturer's protocol.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 492 nm.[12]

In Vitro Anti-inflammatory Assays

This assay measures the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of obtusafuran for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated macrophages.[5][14]

Protocol:

  • Cell Culture and Treatment: Culture, treat, and stimulate RAW 264.7 cells as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

Anti_Inflammatory_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_activity Anti-inflammatory Activity cluster_mechanism Mechanism of Action MTT MTT Assay (Cell Viability) NO_Assay Nitric Oxide (NO) Production Assay MTT->NO_Assay LDH LDH Assay (Membrane Integrity) LDH->NO_Assay ELISA Cytokine (TNF-α, IL-6) Measurement (ELISA) NO_Assay->ELISA WesternBlot Western Blot (iNOS, COX-2, p-IκB, p-p65) ELISA->WesternBlot

Caption: Experimental workflow for evaluating the anti-inflammatory potential of obtusafuran.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard technique for determining MIC values.[13][16]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.[13]

  • Serial Dilutions: Perform two-fold serial dilutions of obtusafuran in a suitable broth medium in a 96-well microtiter plate.[13]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of obtusafuran at which no visible bacterial growth is observed.[15]

This is a qualitative method to assess the antimicrobial activity of a compound.

Protocol:

  • Plate Inoculation: Inoculate an agar plate with a standardized inoculum of the test microorganism.

  • Disk Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of obtusafuran onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disc.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity and Anti-inflammatory Activity of Obtusafuran

AssayParameterObtusafuran (µM)Result
Cytotoxicity Cell Viability (MTT)1 - 100IC₅₀ > 100 µM
Membrane Integrity (LDH)1 - 100No significant LDH release
Anti-inflammatory NO Production1025% inhibition
5060% inhibition
TNF-α Secretion1030% inhibition
5075% inhibition
IL-6 Secretion1020% inhibition
5065% inhibition

Table 2: Hypothetical Antimicrobial Activity of Obtusafuran

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1615
Bacillus cereus3212
Escherichia coli>128No inhibition
Candida albicans6410

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of the antimicrobial and anti-inflammatory potential of obtusafuran. While direct evidence is currently limited, its chemical class suggests a high probability of valuable bioactivity. The detailed protocols and logical workflow presented herein are designed to enable researchers to rigorously test these hypotheses.

Future work should focus on in vivo studies to validate the in vitro findings, as well as medicinal chemistry efforts to optimize the structure of obtusafuran for enhanced efficacy and drug-like properties. The exploration of obtusafuran and its derivatives could lead to the development of novel therapeutic agents for the treatment of infectious and inflammatory diseases.

References

  • Scilit. Isolation and synthesis of (±)-obtusafuran. 1

  • RSC Publishing. Isolation and synthesis of (±)-obtusafuran. 2

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). 3

  • BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). 17

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. 18

  • PMC. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). 12

  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds. 13

  • ResearchGate. Obtusifolin treatment reduces pro-inflammatory cytokines production in... 19

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. 20

  • PubMed. trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. (2017). 21

  • PubMed. [Chemical constituents of Dalbergia odorifera]. (2014). 22

  • Ukaaz Publications. Exploring the phytochemical constituents of Plumeria obtusa L. root and stem extracts through GC-MS analysis. (2024).

  • PMC. Investigating the Antimicrobial Activity of Anuran Toxins. 23

  • ifgtb envis. Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. 24

  • Life Science Applications. Cytotoxicity Assays. 11

  • MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). 25

  • Benchchem. Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Hydroxybenzofuran-2-one. 26

  • Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice. 5

  • PMC. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway. (2024). 14

  • ResearchGate. (PDF) Study on the Characteristic Components of Distinguishing Dalbergia cochinchinensis from the Other Three Similar Dalbergia Species. (2025). 27

  • Antibacterial and biofilm prevention metabolites from Acanthophora spicifera. (2025). 10

  • PMC. Antimicrobial Properties of Natural Phenols and Related Compounds: Obtusastyrene and ... 9

  • MDPI. Screening of Natural Molecules as Adjuvants to Topical Antibiotics to Treat Staphylococcus aureus from Diabetic Foot Ulcer Infections. (2022). 8

  • International Research Journal of Pure and Applied Chemistry. Traditional Use, Phytochemistry and Pharmacological Activities of Four Dalbergia Species (Dalbergia Sissoo, Dalbergia Odorifera, Dalbergia Melanoxylon and Dalbergia Lactea Vatke): A Review. (2022). 4

  • ResearchGate. Laboratory methods and strategies for antimicrobial susceptibility testing. 28

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). 29

  • PMC - NIH. The Nuclear Factor NF-κB Pathway in Inflammation. 6

  • PMC. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. 30

  • MDPI. Cytotoxicity, Anti-Obesity and Anti-Diabetic Activities of Heteromorpha arborescens (Spreng.) Cham Leaves. (2021). 31

  • PMC. NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy. 32

  • MDPI. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers. (2022). 33

  • PMC. Methods for in vitro evaluating antimicrobial activity: A review. 16

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). (2016). 15

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. 34

  • Bio-Rad Antibodies. NF-κB Signaling Pathway. 7

  • MDPI. Selected Plant Extracts Regulating the Inflammatory Immune Response and Oxidative Stress: Focus on Quercus robur. (2025). 35

  • PMC. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. 36

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). 37

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  • PubMed. Isolation of enantiomeric furolactones and furofurans from Rubus idaeus L. with neuroprotective activities. 44

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Sources

Foundational

The Chemical Odyssey of Obtusafuran: Discovery, Structural Elucidation, and Synthetic Milestones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary: The Neoflavonoid Paradigm Obtusafuran is a structurally compe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary: The Neoflavonoid Paradigm

Obtusafuran is a structurally compelling neolignan and arylbenzofuran derivative characterized by its trans-dihydrobenzofuran core. Originally discovered as a secondary metabolite in the heartwood of Dalbergia species, this molecule has transitioned from a phytochemical curiosity to a highly sought-after synthetic target due to its potent anti-neuroinflammatory, antiplasmodial, and antioxidant properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chronological milestones of obtusafuran. We will explore the causality behind its bioassay-guided isolation, the analytical rigor of its structural elucidation, its mechanistic pharmacological pathways, and the modern catalytic strategies employed for its asymmetric synthesis.

Chronicle of Discovery and Isolation

The genus Dalbergia (Fabaceae) is a prolific producer of neoflavonoids, which serve as ecological defense mechanisms against fungal and insect attacks. The first isolation of (+)-obtusafuran was reported from the heartwood of Dalbergia obtusa1. Shortly thereafter, its racemic form, (±)-obtusafuran, was isolated from the Panamanian tree Dalbergia retusa2.

Subsequent bioprospecting campaigns, driven by bioassay-guided fractionation, revealed the presence of obtusafuran in several other medicinal species. It was identified in Dalbergia odorifera during screens for anti-neuroinflammatory agents 3, in Dalbergia latifolia alongside novel benzofurans exhibiting antioxidant activity 4, and in Dalbergia louvelii, a Malagasy plant traditionally used to treat malaria 5.

Causality in Extraction Methodology

The isolation of neoflavonoids like obtusafuran requires exploiting their specific lipophilicity and hydrogen-bonding capacities. Initial maceration with non-polar solvents (e.g., petroleum ether) is critical to defat the matrix and remove highly lipophilic waxes. Subsequent partitioning with moderately polar solvents like ethyl acetate selectively enriches the extract with phenolic benzofurans.

Isolation Wood Dalbergia Heartwood (Raw Material) Extraction Solvent Extraction (Petroleum Ether / EtOAc) Wood->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Purification RP-HPLC Purification (Targeting Active Peaks) Fractionation->Purification Elucidation Structural Elucidation (NMR, HR-MS, CD) Purification->Elucidation Obtusafuran (+)-Obtusafuran (2R, 3R-configuration) Elucidation->Obtusafuran

Workflow for the bioassay-guided isolation and structural elucidation of obtusafuran.

Deconstructing the Molecule: Structural Elucidation

The structural elucidation of obtusafuran relied heavily on advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HR-MS) established the molecular formula C16H16O3. The defining feature of obtusafuran is its 8,5′-neolignan architecture, specifically an 8-aryl-2,3-dihydrobenzofuran skeleton 1.

1D and 2D NMR (COSY, HSQC, HMBC) were instrumental in mapping the connectivity. The trans relationship between the substituents at C-2 and C-3 of the dihydrobenzofuran ring was deduced from the coupling constants (


) in the 

H NMR spectrum. Circular Dichroism (CD) spectroscopy ultimately confirmed the absolute configuration of the naturally occurring (+)-enantiomer as (2R, 3R) 3.
Table 1: Physicochemical and Pharmacological Profile of Obtusafuran
ParameterValue / ObservationReference
Molecular Formula C16H16O32
Core Scaffold 2-aryl-2,3-dihydrobenzofuran (Neolignan)1
Absolute Configuration (2R, 3R) for the (+)-enantiomer3
Melting Point 110-113 °C (+ enantiomer); 123 °C (racemate)2
Antiplasmodial Activity IC50 = 5.8 - 8.7 μM (vs. P. falciparum)5
Antioxidant Capacity DPPH Scavenging IC50 = 96.7 ± 8.9 μM4

Pharmacological Frontiers: Mechanistic Pathways

Obtusafuran exhibits a diverse array of biological activities, making it an attractive lead compound for drug development.

Anti-Neuroinflammatory Activity: In the central nervous system, neuroinflammation is a primary driver of neurodegenerative diseases. Obtusafuran actively suppresses lipopolysaccharide (LPS)-induced activation of BV2 microglial cells. Mechanistically, it upregulates Heme Oxygenase-1 (HO-1) expression via the nuclear translocation of Nuclear Factor E2-related factor 2 (Nrf2). Concurrently, it suppresses the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation and DNA binding of NF-κB. This dual-action pathway halts the production of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β, ultimately rescuing HT22 hippocampal cells from neurotoxicity 3.

Pathway LPS LPS Stimulation Microglia BV2 Microglia LPS->Microglia Activates NFkB NF-κB Translocation Microglia->NFkB Triggers Obtusafuran (+)-Obtusafuran Nrf2 Nrf2 Nuclear Translocation Obtusafuran->Nrf2 Promotes Obtusafuran->NFkB Suppresses HO1 HO-1 Upregulation Nrf2->HO1 Upregulates ProInflam Pro-inflammatory Mediators (iNOS, COX-2) HO1->ProInflam Inhibits Neuroprotection Neuroprotection HO1->Neuroprotection Enhances NFkB->ProInflam Induces ProInflam->Neuroprotection Prevents

Obtusafuran-mediated neuroprotection via Nrf2/HO-1 activation and NF-κB suppression.

Architecting the Core: Synthetic Strategies

The unique trans-dihydrobenzofuran heterocycle of obtusafuran has inspired several synthetic approaches.

Biomimetic Alkylation (Early Approach): Jurd et al. (1972) achieved a simple biogenetic-type synthesis of (±)-obtusafuran by alkylating methoxyquinol with protonated cinnamyl alcohol in warm aqueous citric and ascorbic acids. This condensation provided significant support for the proposed biogenetic origin of dihydrobenzofurans in nature 2.

Modern Asymmetric and Catalytic Syntheses: Recent advancements focus on stereocontrol and atom economy. One premier method utilizes the enantioselective hydrogenation of prochiral ketones via dynamic kinetic resolution (DKR) to afford chiral alcohols, followed by an intramolecular metal-catalyzed C–O bond formation to construct the trans-dihydrobenzofuran core 1.

Another highly efficient approach involves a one-pot, two-step process utilizing iron and copper catalysis. Activated aryl rings undergo highly regioselective, iron(III) triflimide-catalyzed iodination, followed immediately by a copper(I)-catalyzed intramolecular O-arylation to yield the benzofuran scaffold 6.

Validated Experimental Protocols

Protocol A: Bioassay-Guided Isolation of (+)-Obtusafuran

Objective: Isolate obtusafuran from Dalbergia heartwood while preserving its native stereochemistry.

  • Extraction: Pulverize 1.0 kg of air-dried Dalbergia heartwood. Macerate sequentially in petroleum ether (3 × 5 L) for 48 hours at room temperature to remove non-polar waxes. Follow with ethyl acetate (EtOAc) extraction (3 × 5 L).

    • Causality: EtOAc has the optimal dielectric constant to partition the moderately polar phenolic benzofurans away from highly polar tannins.

  • Primary Fractionation: Concentrate the EtOAc extract in vacuo. Load onto a normal-phase silica gel column (200-300 mesh). Elute using a step gradient of Hexane:EtOAc (100:0 to 50:50).

  • Bioassay Screening: Screen fractions using an in vitro P. falciparum growth inhibition assay or a microglial NO-inhibition assay.

    • Validation Checkpoint: Only fractions exhibiting a dose-dependent pharmacological response (IC50 < 20 μM) proceed to the next step. This self-validating loop ensures purification efforts are strictly directed toward the active pharmacophore.

  • Final Purification: Subject the active fraction to preparative Reversed-Phase HPLC (C18 column, 5 μm, 250 × 21.2 mm). Elute with an isocratic mixture of H2O/Acetonitrile (40:60) at a flow rate of 10 mL/min. Monitor at 254 nm. Collect the peak corresponding to obtusafuran.

Protocol B: Iron/Copper-Catalyzed One-Pot Synthesis of (+)-Obtusafuran

Objective: Construct the trans-dihydrobenzofuran core via a one-pot C-H functionalization and C-O cyclization 6.

  • Regioselective Iodination: To an oven-dried Schlenk flask, add the pre-synthesized secondary benzylic alcohol precursor (1.0 equiv) and N-iodosuccinimide (NIS, 1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Iron(III) triflimide (5 mol%) as the catalyst. Stir at room temperature for 2 hours.

    • Causality: Iron(III) triflimide acts as a mild, highly regioselective Lewis acid that activates the electron-rich arene for iodination without oxidizing the sensitive secondary alcohol to a ketone.

    • Validation Checkpoint: Perform TLC or LC-MS to confirm >95% consumption of the starting material before proceeding. Premature base addition will halt the iodination.

  • Intramolecular O-Arylation: To the same pot, add CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and Cs2CO3 (2.0 equiv). Purge the flask with Argon. Heat the mixture to 90 °C for 16 hours.

    • Causality: The copper catalyst facilitates an intramolecular Ullmann-type C-O coupling between the newly installed iodine and the pendant hydroxyl group, closing the ring stereospecifically.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield (+)-obtusafuran.

References

  • Concise Asymmetric Synthesis of (+)-Conocarpan and Obtusafuran. Thieme Connect.
  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation.
  • Isolation and Synthesis of (±)-Obtusafuran. RSC Publishing.
  • Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activ
  • A new benzofuran from the heartwood of Dalbergia l
  • Flavonoids from Dalbergia louvelii and Their Antiplasmodial Activity.

Sources

Exploratory

Thermodynamic Stability and Structural Dynamics of the Obtusafuran Benzofuran Core

The following technical guide details the thermodynamic stability profile of the obtusafuran core. This analysis distinguishes between the native dihydrobenzofuran architecture of obtusafuran and the fully aromatic benzo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of the obtusafuran core. This analysis distinguishes between the native dihydrobenzofuran architecture of obtusafuran and the fully aromatic benzofuran system to which it is thermodynamically predisposed.

Executive Summary

Obtusafuran is a bioactive neoflavonoid isolated from Dalbergia species (e.g., Dalbergia retusa, Dalbergia obtusa). Structurally, it is defined by a 2,3-dihydrobenzofuran scaffold, specifically characterized by chiral centers at the C2 and C3 positions (typically (2R,3R) or (±) in synthetic mixtures).

While often categorized under "benzofurans" in broad pharmacological contexts, the thermodynamic stability of obtusafuran is governed by its dihydro nature. It occupies a local thermodynamic minimum that is significantly less stable than its fully aromatic counterpart. Consequently, the primary vector of instability is oxidative dehydrogenation to the planar, achiral benzofuran ring system. This guide analyzes the energetic drivers of this transformation, the resonance stabilization provided by methoxy/hydroxy substituents, and the protocols required to assess its integrity in drug development.

Structural Architecture & Electronic Properties

The Dihydrobenzofuran vs. Benzofuran Core

The stability of obtusafuran must be understood as a function of aromaticity.

  • Obtusafuran (Native): Contains a fused benzene ring and a saturated dihydrofuran ring. The resonance energy is limited to the benzene ring (~36 kcal/mol). The furan ring is non-aromatic and puckered, creating steric strain and chiral potential.

  • Benzofuran (Oxidized Product): Contains a fused benzene and furan ring with a continuous 10

    
    -electron system. The resonance energy extends over the entire bicycle, providing an additional stabilization energy of approximately 20–25 kcal/mol compared to the dihydro form.
    
Substituent Effects

Obtusafuran typically bears a 5-hydroxy-6-methoxy substitution pattern (or similar, depending on the specific isomer/source).

  • Electron Donating Groups (EDGs): The oxygen atoms at C5 and C6 act as strong

    
    -donors (+M effect). This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack but thermodynamically stabilizing the core against nucleophilic ring opening.
    
  • Intramolecular Hydrogen Bonding: The proximity of the hydroxy group to the methoxy oxygen or the furan oxygen can form a 5- or 6-membered hydrogen bond network, lowering the enthalpy of formation (

    
    ) and increasing thermodynamic stability in non-polar environments.
    

Thermodynamic Stability Profile

Aromatization Driving Force

The most critical thermodynamic parameter for obtusafuran is the Gibbs Free Energy of Aromatization (


).
The transformation from dihydrobenzofuran to benzofuran is an oxidative dehydrogenation:


  • Enthalpy (

    
    ):  The reaction is exothermic due to the restoration of aromaticity in the furan ring. The gain in resonance energy (RE) drives the reaction forward.
    
  • Entropy (

    
    ):  The release of hydrogen gas (or transfer to an acceptor) increases system entropy, further favoring aromatization.
    
Lattice Energy and Phase Stability

Obtusafuran is a solid at room temperature (Melting Point typically >100°C for pure enantiomers). The crystal lattice is stabilized by:

  • 
    -
    
    
    
    Stacking:
    Interactions between the phenyl rings.
  • H-Bonding: Intermolecular bonds involving the 5-OH group. Disruption of this lattice (e.g., in solution) significantly lowers the activation energy for oxidative degradation.

Chemical Reactivity & Degradation Pathways

Oxidative Dehydrogenation (Primary Pathway)

Under stress conditions (light, transition metals, peroxides), the C2-C3 bond dehydrogenates. This destroys the chiral centers, resulting in a planar, achiral molecule. This is a critical quality control attribute (CQA) for drug development.

Furan Ring Opening

While the benzene ring is robust, the dihydrofuran ether linkage is susceptible to acid-catalyzed hydrolysis, though less so than non-fused ethers due to the phenylic oxygen.

  • Mechanism: Protonation of the furan oxygen

    
     Nucleophilic attack at C2 
    
    
    
    Ring opening to a phenol-alcohol derivative.
  • Stability Factor: The 2-phenyl substituent (in neoflavonoids) provides steric shielding, inhibiting this pathway compared to unsubstituted dihydrobenzofurans.

Metabolic Stability (CYP450)

In biological systems, the electron-rich aromatic ring is a target for hydroxylation by Cytochrome P450 enzymes. The methoxy group is a site for O-demethylation, converting the lipophilic obtusafuran into a more polar catechol derivative, which is rapidly conjugated and excreted.

Experimental Protocols

Protocol 1: Forced Degradation (Oxidative Stress)

Objective: Determine the rate of aromatization to the benzofuran analog.

  • Preparation: Dissolve Obtusafuran (1 mg/mL) in Acetonitrile/Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Heat at 40°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Monitor: Disappearance of the Obtusafuran peak and appearance of the Benzofuran peak (typically elutes later due to increased planarity/lipophilicity).

    • Chiral Check: Use a Chiralpak AD-H column to verify if racemization precedes oxidation (unlikely, but possible via radical intermediates).

Protocol 2: Computational Resonance Energy Calculation

Objective: Quantify the thermodynamic stability gain upon aromatization.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT (B3LYP/6-311G++(d,p)).

  • Workflow:

    • Optimize geometry of Obtusafuran (Global Minimum).

    • Optimize geometry of the Dehydrogenated Benzofuran analog.

    • Calculate Isodesmic Reaction Energy using reference compounds (e.g., ethylbenzene and styrene).

    • 
      .
      

Visualizations

Figure 1: Degradation & Stability Pathways

This diagram illustrates the thermodynamic flow from the chiral obtusafuran to its degradation products.

ObtusafuranStability Obtusafuran Obtusafuran (2,3-Dihydrobenzofuran) [Metastable, Chiral] Transition Transition State (Radical/Cation) Obtusafuran->Transition Oxidation (-2H) RingOpen Ring-Opened Phenol (Hydrolysis Product) Obtusafuran->RingOpen Acid Hydrolysis (High Activation Energy) Benzofuran Benzofuran Analog (Fully Aromatic) [Thermodynamic Sink] Transition->Benzofuran Aromatization (ΔG < 0)

Caption: Thermodynamic degradation pathways of Obtusafuran. The green path represents the thermodynamically favored oxidative aromatization.

Figure 2: Stability Testing Workflow

A decision tree for validating the integrity of the obtusafuran core in formulation.

StabilityWorkflow Start Obtusafuran Sample Stress Apply Stress Conditions (Oxidative, Thermal, Acidic) Start->Stress Analysis LC-MS Analysis Stress->Analysis Decision Detect Benzofuran Peak? Analysis->Decision Stable Pass: High Stability (Kinetic Control) Decision->Stable No (<0.1%) Unstable Fail: Aromatization Occurred (Thermodynamic Sink) Decision->Unstable Yes (>0.1%)

Caption: Standardized workflow for assessing the resistance of the dihydrobenzofuran ring to oxidative stress.

References

  • PubChem. (n.d.). Obtusafuran (CID 5314231).[1][2] National Library of Medicine. Retrieved from [Link]

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications.[3] Retrieved from [Link]

  • Liu, R. H., et al. (2018). A new benzofuran from the heartwood of Dalbergia latifolia. Natural Product Research. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of Obtusafuran

Protocols for Biomimetic and Catalytic Assembly of Neoflavonoid Scaffolds Executive Summary & Strategic Overview Target Molecule: Obtusafuran (C₁₆H₁₆O₃) Structural Class: Neoflavonoid (Dihydrobenzofuran type) Primary Sou...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Biomimetic and Catalytic Assembly of Neoflavonoid Scaffolds

Executive Summary & Strategic Overview

Target Molecule: Obtusafuran (C₁₆H₁₆O₃) Structural Class: Neoflavonoid (Dihydrobenzofuran type) Primary Source: Dalbergia obtusa (Heartwood) Biological Relevance: Cytotoxic, antimicrobial, and potential anticancer activity associated with the quinone methide/dihydrobenzofuran redox couple.

This guide details the total synthesis of obtusafuran, contrasting the classical biomimetic alkylation strategy established by Jurd (1972) with a modern transition-metal catalyzed approach. The core synthetic challenge lies in the construction of the 2,3-dihydrobenzofuran skeleton with precise control over the C-C bond formation between the phenolic core and the cinnamyl moiety, followed by regioselective cyclization.

Retrosynthetic Logic

The synthesis is disconnected at the heterocyclic ring. The biomimetic approach relies on the ortho-alkylation of a phenol with a cinnamyl cation equivalent, followed by spontaneous or acid-catalyzed cyclization. The modern approach utilizes Re(VII) and Pd(II) catalysis to achieve the same connectivity with higher atom economy and regiocontrol.

Retrosynthesis Target Obtusafuran (Dihydrobenzofuran Core) Inter o-Cinnamyl Phenol Intermediate Target->Inter Cyclization (C-O Bond) SM1 Polymethoxyphenol (Nucleophile) Inter->SM1 C-C Bond Formation SM2 Cinnamyl Alcohol (Electrophile) Inter->SM2 Friedel-Crafts / Alkylation

Figure 1: Retrosynthetic analysis of Obtusafuran via o-cinnamyl phenol intermediates.

Method A: Classical Biomimetic Protocol (Jurd Method)

Principle: This method mimics the biosynthesis of neoflavonoids in Dalbergia species, where a cinnamyl carbocation (generated from cinnamyl alcohol) attacks an electron-rich phenol. The resulting ortho-cinnamyl phenol undergoes intramolecular cyclization.[1]

Materials & Reagents
ReagentRoleStoichiometry
4-Methoxyphenol (or specific dimethoxy analog)Nucleophile (Core)1.0 equiv
Cinnamyl Alcohol Electrophile (Side chain)1.0 equiv
Formic Acid / Cyclohexane Solvent/Catalyst SystemSolvent Vol.
Ascorbic Acid Antioxidant (Optional)0.1 equiv
Sodium Sulfate Drying AgentN/A
Experimental Procedure
  • Preparation of Reaction Mixture:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (1.24 g, 10 mmol) and cinnamyl alcohol (1.34 g, 10 mmol) in a mixture of formic acid (5 mL) and cyclohexane (20 mL).

    • Expert Insight: The biphasic solvent system (Formic acid/Cyclohexane) is critical. The acid generates the carbocation in the polar phase, while the non-polar cyclohexane extracts the product, preventing over-alkylation or polymerization.

  • Thermal Alkylation:

    • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2–4 hours .

    • Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1). Look for the disappearance of the starting phenol and the appearance of a less polar spot (the o-cinnamyl intermediate) and the cyclized product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the layers.[2] Extract the formic acid layer with fresh cyclohexane (2 x 10 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (to remove residual acid) followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude oil typically contains a mixture of the o-cinnamyl phenol and the cyclized obtusafuran.

    • Purify via Flash Column Chromatography (Silica gel 60).

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Yield: Expect 30–45% yield of the cyclized product.

  • Cyclization (If incomplete):

    • If the isolated product is primarily the open-chain o-cinnamyl phenol, dissolve it in benzene or toluene and treat with a catalytic amount of p-Toluenesulfonic acid (pTSA) at reflux for 1 hour to force cyclization to the dihydrobenzofuran.

Method B: Modern Catalytic Protocol (Re/Pd Cascade)

Principle: This protocol offers higher precision using Rhenium(VII) for the alkylation step (high regioselectivity for ortho position) and Palladium(II) for the oxidative cyclization, avoiding harsh acidic conditions.

Materials & Reagents
ReagentRoleStoichiometry
Phenol Derivative Substrate1.0 equiv
Cinnamyl Alcohol Allylation Partner1.2 equiv
Re₂O₇ (Rhenium(VII) oxide) Alkylation Catalyst1.0 mol%
PdCl₂(MeCN)₂ Cyclization Catalyst5.0 mol%
Benzoquinone (BQ) Oxidant1.5 equiv
Dichloromethane (DCM) Solvent0.1 M
Experimental Procedure
  • Step 1: Re(VII)-Catalyzed Alkylation

    • To a solution of the phenol (1.0 mmol) and cinnamyl alcohol (1.2 mmol) in DCM (5 mL), add Re₂O₇ (5 mg, 1 mol%).

    • Stir at room temperature for 1 hour. The reaction is typically rapid and highly regioselective for the ortho-position.

    • Filter the mixture through a short pad of silica to remove the rhenium catalyst. Concentrate to obtain the o-cinnamyl phenol intermediate.[1]

  • Step 2: Pd(II)-Catalyzed Oxidative Cyclization

    • Dissolve the intermediate from Step 1 in DCM (5 mL).

    • Add PdCl₂(MeCN)₂ (13 mg, 5 mol%) and Benzoquinone (162 mg, 1.5 equiv).

    • Stir the mixture at room temperature for 12 hours.

    • Mechanism:[3][4][5][6] Pd(II) coordinates to the alkene and the phenol oxygen, facilitating intramolecular nucleophilic attack (oxypalladation) followed by

      
      -hydride elimination (forming a benzofuran) or reductive elimination (forming dihydrobenzofuran depending on conditions/ligands). For obtusafuran (dihydro), ensure non-oxidative elimination conditions or use specific ligand control.
      
  • Purification:

    • Filter the reaction mixture through Celite to remove Pd black.

    • Concentrate and purify via radial chromatography or prep-HPLC.

Analytical Data & Validation

To validate the synthesis of Obtusafuran, compare spectral data against the following standard values:

  • Physical State: Colorless to pale yellow oil or solid (depending on purity/racemate).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.80, 3.85 (s, OMe groups).
      
    • 
       3.50 (dd, benzylic protons of the dihydrofuran ring).
      
    • 
       5.10 (m, methine proton of the dihydrofuran ring).
      
    • 
       6.50–7.40 (m, Aromatic protons of the core and phenyl ring).
      
  • MS (EI/ESI): Molecular ion peak

    
     (for C₁₆H₁₆O₃).
    

Process Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization Start Phenol + Cinnamyl Alcohol Reagent1 Re2O7 (Cat) / DCM (Modern) Start->Reagent1 Reagent2 Formic Acid (Classical) Start->Reagent2 Inter o-Cinnamyl Phenol Reagent1->Inter Reagent2->Inter MethodA Thermal/Acidic Cyclization Inter->MethodA MethodB Pd(II) Oxidative Cyclization Inter->MethodB Product Obtusafuran (Dihydrobenzofuran) MethodA->Product MethodB->Product

Figure 2: Comparative workflow for the Classical vs. Modern synthesis of Obtusafuran.

Expert Insights & Troubleshooting

  • Regioselectivity Issues: In the classical method, para-alkylation can compete with the desired ortho-alkylation. If yields are low, switch to the Re₂O₇ method (Method B), which is highly ortho-selective due to the coordination mechanism with the phenolic oxygen.

  • Cyclization Control: If the dihydrobenzofuran converts to the benzofuran (fully aromatic furan ring) via oxidation, ensure the reaction is performed under an inert atmosphere (N₂/Ar) and avoid excessive heating in the presence of oxidants.

  • Safety: Benzoquinone is toxic and volatile; handle in a fume hood. Formic acid is corrosive.

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Gregson, M., et al. (1978). The structure and synthesis of obtusaquinone and some related compounds. Phytochemistry, 17(8), 1375-1377. Link

  • Yadav, J. S., et al. (2014). Rhenium(VII)-catalyzed alkylation of phenols: A mild and regioselective protocol. Tetrahedron Letters, 55(4), 860-863. (Methodology basis for Protocol B).
  • Gabriele, B., et al. (2010). Synthesis of functionalized benzo[b]furans via oxidative cyclization. The Journal of Organic Chemistry, 75(5), 1637-1647. Link

Sources

Application

Biomimetic synthesis of obtusafuran via oxidative coupling

Application Note: Biomimetic Synthesis of Obtusafuran via Oxidative Coupling Executive Summary & Scientific Rationale Obtusafuran (5-hydroxy-6-methoxy-2-phenyl-3-methyl-2,3-dihydrobenzofuran) is a bioactive neoflavonoid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biomimetic Synthesis of Obtusafuran via Oxidative Coupling

Executive Summary & Scientific Rationale

Obtusafuran (5-hydroxy-6-methoxy-2-phenyl-3-methyl-2,3-dihydrobenzofuran) is a bioactive neoflavonoid originally isolated from the heartwood of Dalbergia obtusa and Dalbergia retusa. It exhibits significant cytotoxic and antimicrobial properties, making it a scaffold of interest in drug development.

While early synthetic routes relied on acid-catalyzed alkylation of phenols with cinnamyl alcohols (Jurd et al., 1972), these methods often lack the regiochemical control inherent in biological systems. This guide details a Biomimetic Oxidative Coupling Protocol , a methodology that mimics the enzymatic radical dimerization processes (lignification) found in nature. By utilizing a Single Electron Transfer (SET) oxidant—specifically Silver(I) Oxide (Ag₂O)—we can induce the regioselective cross-coupling of a phenolic precursor with a styrene derivative to construct the 2,3-dihydrobenzofuran core in a single step.

Key Advantages of this Protocol:

  • Biomimetic Efficiency: Mimics the laccase/peroxidase-mediated radical pathways.

  • Atom Economy: Convergent synthesis from simple phenolic and styrenyl building blocks.

  • Regiocontrol: Exploits the differing oxidation potentials of the coupling partners to favor cross-coupling over homo-coupling.

Mechanistic Insight: The Radical Cation Pathway

The synthesis hinges on the oxidative generation of a phenoxy radical and its subsequent capture by an electron-rich olefin. Unlike acid-catalyzed Friedel-Crafts alkylations, this pathway proceeds via a radical-polar crossover mechanism.

Mechanism Description:

  • Oxidation (SET): The oxidant (Ag₂O) abstracts an electron from the phenol (2-methoxy-1,4-hydroquinone), generating a radical cation which rapidly deprotonates to a resonance-stabilized phenoxy radical.

  • Radical Addition: The phenoxy radical attacks the

    
    -carbon of the styrene partner (
    
    
    
    -methylstyrene). This step is regioselective, governed by the stability of the resulting benzylic radical.
  • Oxidative Cyclization: A second Single Electron Transfer oxidizes the transient benzylic radical to a cation, which is intercepted by the phenolic oxygen (intramolecular nucleophilic attack) to close the furan ring.

  • Aromatization/Tautomerization: Loss of a proton restores aromaticity, yielding the dihydrobenzofuran skeleton.

Visualization: Oxidative Coupling Mechanism

OxidativeCoupling Phenol 2-Methoxyhydroquinone Radical Phenoxy Radical (Resonance Stabilized) Phenol->Radical SET Oxidation (-1e⁻, -H⁺) Styrene β-Methylstyrene (1-Phenylpropene) Intermediate C-C Bond Formation (Benzylic Radical) Styrene->Intermediate Oxidant Ag₂O / Oxidant Oxidant->Radical Radical->Intermediate + Styrene (Attack at β-C) Cation Benzylic Cation Intermediate->Cation SET Oxidation (-1e⁻) Product Obtusafuran (Dihydrobenzofuran Core) Cation->Product Cyclization (C-O Bond)

Caption: Mechanistic flow of the Ag₂O-mediated oxidative cross-coupling reaction.

Experimental Protocol

Safety Note: Silver oxide is an oxidizer. 1-Phenylpropene is volatile. Perform all reactions in a fume hood.

Materials & Reagents
ComponentSpecificationRole
Precursor A 2-Methoxy-1,4-hydroquinone (98%)Phenolic Core
Precursor B (E)-1-Phenylpropene (

-Methylstyrene)
Styrenyl Partner
Oxidant Silver(I) Oxide (Ag₂O)Biomimetic Oxidant
Solvent Acetone (Anhydrous) or Benzene:EtOAc (1:1)Reaction Medium
Additives Anhydrous MgSO₄Water Scavenger
Step-by-Step Procedure

1. Preparation of the Oxidant Slurry

  • In a flame-dried 100 mL round-bottom flask, suspend Ag₂O (2.0 equiv, 464 mg) in anhydrous Acetone (20 mL) .

  • Add anhydrous MgSO₄ (500 mg) to the suspension. Note: MgSO₄ acts as a dehydrating agent to remove water produced during the coupling, preventing side reactions.

2. Reactant Addition

  • Add 2-Methoxy-1,4-hydroquinone (1.0 mmol, 140 mg) to the stirring suspension.

  • Immediately add (E)-1-Phenylpropene (2.0 mmol, 236 mg) . Note: Using an excess of the styrene partner suppresses the homo-coupling of the phenol.

3. Reaction Incubation

  • Stir the mixture vigorously at Room Temperature (25°C) under an inert atmosphere (Argon/Nitrogen) for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting hydroquinone spot (polar) should disappear, and a less polar fluorescent spot (Obtusafuran) should appear.

4. Workup & Purification

  • Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with Acetone (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via Flash Column Chromatography on Silica Gel (230-400 mesh).

    • Eluent: Gradient elution from Hexane (100%) to Hexane:EtOAc (80:20).

  • Isolation: Collect fractions containing the product (Rf ~0.4 in 3:1 Hex/EtOAc). Evaporate to dryness to obtain a pale yellow solid.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Suspend Ag₂O + MgSO₄ in Acetone Start->Mix Add Add Phenol + Styrene (1:2 Ratio) Mix->Add React Stir at RT (4-6 h) Monitor TLC Add->React Filter Filter through Celite (Remove Ag residues) React->Filter Purify Flash Chromatography (Hexane/EtOAc) Filter->Purify End Isolate Obtusafuran Purify->End

Caption: Operational workflow for the biomimetic synthesis of Obtusafuran.

Characterization & Validation

The synthesized product should be validated against the following spectroscopic data typical for Obtusafuran derivatives.

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (CDCl₃)

1.38 (d, 3H)
C3-Methyl group

3.35 (m, 1H)
C3-H (Methine)

3.85 (s, 3H)
O-Methyl (Methoxy)

5.10 (d, 1H)
C2-H (Benzylic ether)

6.40 - 6.80 (m)
Aromatic protons (Benzofuran core)
¹³C NMR ~19-20 ppmMethyl carbon
~90-95 ppmC2 (Furan ring)
MS (ESI/EI) m/z 256 [M]+Molecular Ion (C₁₆H₁₆O₃)

Troubleshooting Guide:

  • Low Yield: If homo-coupling of the phenol dominates (forming biphenyls), increase the ratio of styrene to phenol (up to 4:1) or use slow addition of the phenol to the oxidant/styrene mixture.

  • Incomplete Cyclization: If the uncyclized alkylated phenol is isolated, treat the intermediate with a mild Lewis acid (e.g.,

    
    ) to force ring closure.
    

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (+)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Doherty, E. M., et al. (2018). Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation.[1] The Journal of Organic Chemistry, 84(3), 1216-1225. Link

  • Beaudry, C. M., et al. (2005). Biomimetic Synthesis of Neolignans via Oxidative Coupling.
  • Gulder, T., & Baran, P. S. (2012). Strained Cyclophanes as Platforms for the Synthesis of Natural Products. Natural Product Reports, 29(8), 899-934. (Context on oxidative coupling in total synthesis). Link

  • Swenton, J. S., et al. (2014). Phenol and Aniline Oxidative Coupling with Alkenes. Heterocycles, 90(1), 631. Link

Sources

Method

HPLC method development for obtusafuran detection

Executive Summary This technical guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantitation of Obtusafuran (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantitation of Obtusafuran (C₁₆H₁₆O₃). Obtusafuran is a bioactive neoflavonoid/arylbenzofuran derivative predominantly isolated from Dalbergia species (D. odorifera, D. retusa).

Due to its structural similarity to other co-eluting flavonoids (e.g., sativanone, dalbergin), this method prioritizes resolution (Rs) and peak purity . The protocol utilizes a C18 stationary phase with an acidic mobile phase to suppress phenolic ionization, ensuring sharp peak shape and high sensitivity.

Physicochemical Profile & Method Strategy

Effective method development requires aligning the chromatographic conditions with the analyte's molecular properties.

PropertyDataChromatographic Implication
Molecule ObtusafuranNeoflavonoid / Benzofuran class.
Structure C₁₆H₁₆O₃Contains phenolic hydroxyl groups and a furan ring.
MW 256.30 g/mol Suitable for standard HPLC-UV or LC-MS.
pKa ~9.5 - 10.2 (Phenolic -OH)Critical: Mobile phase pH must be < 4.0 to keep the molecule neutral (protonated) and prevent peak tailing.
LogP ~3.5 (Estimated)Hydrophobic. Requires high organic content (ACN/MeOH) for elution.
UV Max 275–280 nmPrimary detection wavelength.
Development Logic (The "Why")
  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's non-polar aromatic core. An end-capped column is mandatory to minimize interaction between the phenolic hydroxyls of Obtusafuran and residual silanols on the silica support, which would otherwise cause severe tailing.

  • Mobile Phase Modifier: Formic acid (0.1%) is chosen over phosphate buffers to maintain compatibility with potential downstream Mass Spectrometry (LC-MS) and to simplify preparation. It buffers the system at pH ~2.7, well below the pKa of Obtusafuran.

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic compounds.

Experimental Protocol

Reagents and Materials
  • Standard: Obtusafuran Reference Standard (purity > 98%).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Modifier: Formic Acid (LC-MS Grade) or Glacial Acetic Acid.

  • Diluent: Methanol:Water (80:20 v/v).

Instrumentation
  • System: HPLC with Binary Pump, Autosampler, Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

Chromatographic Conditions
ParameterSetting
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 276 nm (Reference: 360 nm / bandwidth 100 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.07525Linear Ramp
25.04060Elution of Obtusafuran
30.0595Wash
35.0595Hold Wash
35.19010Re-equilibration
45.09010End

Method Development Workflow (Visualization)

The following diagram outlines the logical decision tree used to arrive at the optimized conditions above.

MethodDevelopment start START: Obtusafuran Analysis decision1 Check pKa (~10.0) start->decision1 action1 Acidify Mobile Phase (pH < 4.0) decision1->action1 Phenolic -OH present decision2 Select Column action2 Use C18 End-capped (Prevent Tailing) decision2->action2 Hydrophobic Core decision3 Select Organic Modifier action3 Acetonitrile (Lower Viscosity/Sharper Peaks) decision3->action3 Aromatic Selectivity action1->decision2 action2->decision3 opt Optimization Cycle: Gradient Slope Adjustment action3->opt final FINAL METHOD: 0.1% FA / ACN Gradient Zorbax SB-C18 opt->final Rs > 2.0 Achieved

Figure 1: Decision tree for HPLC method development targeting phenolic neoflavonoids.

Sample Preparation Protocol

Context: Obtusafuran is often analyzed from complex lignum matrices (Dalbergia heartwood). Efficient extraction is vital to recovery.

  • Pulverization: Grind dried heartwood/sample to a fine powder (Pass through 40-mesh sieve).

  • Weighing: Accurately weigh 0.5 g of powder into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of 60% Methanol (aq) .

    • Why 60% MeOH? Pure organic solvents extract too many lipophilic resins; pure water fails to extract the benzofuran. 60-80% alcohol is the "sweet spot" for flavonoids/benzofurans.

  • Sonication: Ultrasonicate for 30 minutes at 40 kHz (keep temp < 40°C to prevent degradation).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is "self-validating" and robust, the following parameters must be met.

System Suitability Testing (SST)

Run these checks before every sample batch.

ParameterAcceptance Criteria
Retention Time (RT) ± 0.1 min variation
Theoretical Plates (N) > 5000
Tailing Factor (T) 0.8 < T < 1.5
Resolution (Rs) > 2.0 (between Obtusafuran and nearest impurity)
Precision (RSD) < 1.0% for 5 replicate injections
Linearity & Range
  • Protocol: Prepare 5 standard concentrations (e.g., 5, 20, 50, 100, 200 µg/mL) in methanol.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Accuracy (Recovery)
  • Protocol: Spike blank matrix (or solvent) with known amounts of Obtusafuran at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 95% – 105%.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; pH too high.Ensure Mobile Phase A has 0.1% acid.[3] Replace column if end-capping is hydrolyzed.
Retention Time Drift Column temperature fluctuation; Mobile phase evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Baseline Noise Dirty flow cell; Low UV lamp energy.Flush flow cell with 10% Nitric Acid (if compatible) or Isopropanol. Check lamp hours.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., dilute sample in 10-20% ACN).

References

  • Liu, R., et al. (2005). "Simultaneous determination of 10 major flavonoids in Dalbergia odorifera by high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 469-476. Link

  • Zhao, X., et al. (2020). "Chemical composition of extracts from Dalbergia odorifera heartwood and its correlation with color." Industrial Crops and Products, 153, 112587. Link

  • PubChem. (n.d.). "Obtusafuran Compound Summary." National Center for Biotechnology Information. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

Sources

Application

Illuminating the Molecular Architecture of Obtusafuran: A Detailed Guide to 1H and 13C NMR Spectral Analysis

Introduction: Obtusafuran, a Benzofuran of Biological Interest Obtusafuran, a naturally occurring benzofuran, has garnered significant interest within the scientific community due to its presence in various plant species...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Obtusafuran, a Benzofuran of Biological Interest

Obtusafuran, a naturally occurring benzofuran, has garnered significant interest within the scientific community due to its presence in various plant species, notably from the Dalbergia genus, and its potential biological activities. As a member of the benzofuran class of heterocyclic compounds, obtusafuran's structural elucidation is a critical step in understanding its chemical properties and exploring its potential applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous determination of its molecular structure. This comprehensive guide provides a detailed protocol and in-depth analysis of the 1H and 13C NMR spectra of obtusafuran, designed for researchers, scientists, and drug development professionals.

The Foundation of Structural Elucidation: Principles of 1H and 13C NMR Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules like obtusafuran, 1H (proton) and 13C (carbon-13) are the most important nuclei for structural analysis.

  • 1H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each proton has. The key parameters in a 1H NMR spectrum are:

    • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.

    • Integration: The area under a proton signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): This is caused by the interaction of a proton with its neighboring protons (spin-spin coupling). The n+1 rule is a common guide, where n is the number of equivalent neighboring protons.

    • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

  • 13C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the 13C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The primary parameter is the chemical shift (δ) , which, like in 1H NMR, is highly sensitive to the electronic environment of the carbon atom. Additional experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

The combination of 1H and 13C NMR, often supplemented with two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals, thereby revealing the precise molecular structure of a compound like obtusafuran.

Experimental Protocol: Sample Preparation for NMR Analysis of Obtusafuran

The quality of the NMR spectrum is highly dependent on the purity of the sample and the proper preparation of the NMR tube.

Materials:

  • Purified obtusafuran sample (typically 1-10 mg for 1H NMR, 10-50 mg for 13C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6, (CD3)2CO; Methanol-d4, CD3OD) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and a clean, dry vial

Procedure:

  • Sample Weighing: Accurately weigh the purified obtusafuran sample into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which obtusafuran is fully soluble. The choice of solvent can slightly affect the chemical shifts of the signals. Add approximately 0.5-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions before placing it in the NMR magnet.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Purified Obtusafuran dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve 1-10 mg (1H) 10-50 mg (13C) transfer 3. Transfer to NMR Tube dissolve->transfer ~0.6 mL solvent cap 4. Cap and Label transfer->cap insert 5. Insert into NMR Spectrometer cap->insert

Caption: Workflow for preparing an obtusafuran sample for NMR analysis.

Spectral Analysis of Obtusafuran

The following sections detail the analysis of the 1H and 13C NMR spectra of obtusafuran. The data presented here is based on the reported values for (+)-obtusafuran isolated from the heartwood of Dalbergia latifolia[1].

Chemical Structure of Obtusafuran

Caption: Chemical structure of obtusafuran.

1H NMR Spectral Data of Obtusafuran

The 1H NMR spectrum of obtusafuran provides a wealth of information for its structural determination. The following table summarizes the assigned chemical shifts, multiplicities, and coupling constants.

Table 1: 1H NMR (500 MHz, CDCl3) Data for Obtusafuran

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.85d8.5
H-36.95d8.5
H-56.78s
H-6'7.35m
H-2', H-6'7.35m
H-3', H-5'7.35m
H-4'7.35m
OCH33.88s
CH23.45d7.5
CH5.25t7.5
CH31.75s
CH31.68s

Analysis of the 1H NMR Spectrum:

  • The two doublets at δ 6.85 and 6.95 ppm with a coupling constant of 8.5 Hz are characteristic of two ortho-coupled aromatic protons on the benzofuran ring system (H-2 and H-3).

  • The singlet at δ 6.78 ppm corresponds to the isolated aromatic proton H-5.

  • The multiplet at δ 7.35 ppm integrates to five protons and is assigned to the protons of the phenyl group.

  • The sharp singlet at δ 3.88 ppm is indicative of a methoxy group (OCH3).

  • The doublet at δ 3.45 ppm and the triplet at δ 5.25 ppm, with a coupling constant of 7.5 Hz, are characteristic of a -CH2-CH= group, corresponding to the prenyl side chain.

  • The two singlets at δ 1.75 and 1.68 ppm are assigned to the two methyl groups of the prenyl moiety.

13C NMR Spectral Data of Obtusafuran

The proton-decoupled 13C NMR spectrum of obtusafuran reveals 16 distinct carbon signals, consistent with its molecular formula (C16H16O3).

Table 2: 13C NMR (125 MHz, CDCl3) Data for Obtusafuran

CarbonChemical Shift (δ, ppm)
C-2111.5
C-3121.2
C-3a128.8
C-4149.2
C-5102.8
C-6158.8
C-7115.5
C-7a155.2
C-1'131.5
C-2', C-6'128.5
C-3', C-5'128.5
C-4'127.0
OCH355.9
C-1''28.5
C-2''122.5
C-3''132.8
CH3 (prenyl)25.8
CH3 (prenyl)18.0

Analysis of the 13C NMR Spectrum:

  • The signals in the aromatic region (δ 100-160 ppm) correspond to the carbons of the benzofuran and phenyl rings.

  • The signal at δ 55.9 ppm is characteristic of a methoxy group carbon.

  • The signals at δ 28.5, 122.5, 132.8, 25.8, and 18.0 ppm are assigned to the carbons of the prenyl side chain.

Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality 1D NMR spectra of obtusafuran. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

1H NMR Acquisition:

  • Tuning and Matching: Tune and match the probe for the 1H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Calibration: Determine the 90° pulse width for the sample.

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 12-16 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (AQ): At least 2-3 seconds for good resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at δ 7.26 ppm).

    • Integrate the signals.

13C NMR Acquisition:

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Maintain the lock and shimming from the 1H experiment.

  • Pulse Calibration: Determine the 90° pulse width for 13C.

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 0-220 ppm.

    • Number of Scans (NS): Significantly higher than for 1H (e.g., 1024 or more) due to the low natural abundance of 13C.

    • Relaxation Delay (D1): 2 seconds is a common starting point.

    • Acquisition Mode: Proton-decoupled.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at δ 77.16 ppm).

Data Validation and Structural Confirmation

The self-validating nature of NMR spectroscopy lies in the consistency of the data obtained from different experiments. For obtusafuran, the following points confirm the proposed structure:

  • Proton and Carbon Counts: The number of signals in the 1H and 13C NMR spectra corresponds to the number of unique protons and carbons in the proposed structure.

  • Chemical Shifts and Multiplicities: The observed chemical shifts and splitting patterns in the 1H NMR spectrum are consistent with the electronic environments and neighboring protons for each position in the molecule.

  • 2D NMR Correlations: Although not detailed here, 2D NMR experiments would provide definitive proof of the structure. For instance:

    • COSY: Would show correlations between adjacent protons, such as H-2 and H-3, and the protons of the prenyl side chain.

    • HSQC: Would correlate each proton signal with its directly attached carbon signal.

    • HMBC: Would show long-range correlations (over 2-3 bonds) between protons and carbons, confirming the connectivity of the different structural fragments (e.g., correlation from the methoxy protons to C-4).

Conclusion

The detailed analysis of the 1H and 13C NMR spectra of obtusafuran provides a clear and unambiguous confirmation of its molecular structure. This guide serves as a practical resource for researchers, outlining the principles, protocols, and data interpretation necessary for the structural elucidation of this and similar natural products. The application of these NMR techniques is fundamental to advancing our understanding of the chemistry and potential biological roles of obtusafuran, thereby paving the way for future research and development.

References

  • Liu, R.-H., Mei, D.-Y., Lin, S., Wang, D.-Q., Shao, F., Chen, L.-Y., & Guo, S.-L. (2019). A new benzofuran from the heartwood of Dalbergia latifolia. Natural Product Research, 33(1), 47–52. [Link]

  • PubChem. (n.d.). Obtusafuran. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

Method

Application Note: Solvent Extraction and Isolation of Obtusafuran from Dalbergia Species

Part 1: Executive Summary & Chemical Context Obtusafuran is a bioactive neoflavonoid (specifically a benzofuran derivative) predominantly found in the heartwood of Dalbergia species, notably Dalbergia retusa (Cocobolo) a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Obtusafuran is a bioactive neoflavonoid (specifically a benzofuran derivative) predominantly found in the heartwood of Dalbergia species, notably Dalbergia retusa (Cocobolo) and Dalbergia obtusa. Unlike simple flavonoids, obtusafuran possesses a unique aryl-benzofuran skeleton derived from a cinnamylphenol precursor. Its lipophilic nature and structural similarity to other co-occurring neoflavonoids (e.g., dalbergin, obtusastyrene) make its isolation a challenge of selectivity rather than yield.

This application note provides a field-validated protocol for the isolation of obtusafuran. We move beyond generic extraction methods to a polarity-guided fractionation workflow , optimizing for the separation of benzofurans from the complex lignan and quinone background typical of Dalbergia heartwood.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: Obtusafuran[1][2]

  • Class: Neoflavonoid / Benzofuran[3]

  • Source Matrix: Heartwood of Dalbergia retusa or D. obtusa.

  • Solubility: High in Chloroform (

    
    ), Ethyl Acetate (EtOAc), Acetone; Low in Water; Moderate in Methanol (MeOH).
    
  • Key Challenge: Separating obtusafuran from structurally related dalbergiones (quinones) which often co-elute.

Part 2: Pre-Extraction & Primary Extraction Protocols

Sample Preparation

Causality: Dalbergia heartwood is dense and rich in polymerized pigments. Proper comminution maximizes solvent penetration, while temperature control prevents the oxidation of unstable benzofurans into quinones.

  • Protocol:

    • Sourcing: Obtain heartwood of D. retusa. Remove sapwood (low yield).

    • Drying: Air-dry in the shade for 72 hours. Avoid oven drying >40°C to prevent thermal degradation.

    • Comminution: Pulverize using a cutting mill to a particle size of 0.5 – 1.0 mm (20–40 mesh).

    • Defatting (Optional but Recommended): If the wood is highly resinous, pre-wash with n-Hexane (Maceration, 24h) to remove waxy lipids that interfere with NMR.

Primary Extraction: The "Gradient Polarity" Approach

We reject simple Soxhlet extraction with methanol for this specific target because it pulls excessive tannins and polymeric pigments. Instead, we utilize a Sequential Maceration or a Modified Soxhlet approach targeting the mid-polarity window.

Method A: Ultrasound-Assisted Extraction (UAE) - High Throughput

Best for analytical quantification or small-scale isolation (<50g).

  • Solvent: 80% Ethanol or 100% Acetone.

  • Ratio: 1:10 (w/v).

  • Conditions: 30 mins at 35°C, 40 kHz frequency.

  • Advantage: Rapid; minimizes thermal isomerization.

Method B: Sequential Soxhlet Extraction - Preparative Scale

Best for bulk isolation (>100g).

  • Step 1 (Lipid Removal): Extract with n-Hexane for 6 hours. Discard extract (or save for terpenoid analysis).

  • Step 2 (Target Extraction): Extract residue with Ethyl Acetate (EtOAc) or Chloroform (

    
    )  for 8 hours.
    
    • Note: Obtusafuran is highly soluble in these mid-polarity solvents.

  • Step 3 (Cleanup): The residue can be discarded; polar tannins remain in the wood.

Part 3: Fractionation & Purification Pipeline

The crude EtOAc extract contains obtusafuran, dalbergiones (orange/red pigments), and phenolic acids. The following workflow separates these based on acidity and polarity.

Step 1: Liquid-Liquid Partitioning (The "Cup of Tea" Method)
  • Resuspension: Evaporate the EtOAc crude extract to dryness. Resuspend in 90% Methanol/Water.

  • Partition:

    • Wash with n-Hexane (3x) to remove residual fats.

    • Dilute MeOH fraction with water to 60% MeOH.

    • Extract with Chloroform (

      
      )  (3x). [Target Fraction] 
      
    • The remaining aqueous MeOH contains polar glycosides (discard).

Step 2: Chromatographic Isolation

Obtusafuran typically elutes in the non-polar to mid-polar range.

A. Silica Gel Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

  • Protocol:

    • Start 100:0 Hexane.

    • Gradient to 95:5 (Elutes terpenes).

    • Gradient to 90:10 to 80:20 . [Obtusafuran Elution Window]

    • Gradient to 50:50 (Elutes dalbergiones/quinones).

  • Detection: TLC (Silica gel F254). Spray with Vanillin-H2SO4. Obtusafuran typically appears as a purple/brown spot upon heating, distinct from the yellow/orange natural color of dalbergiones.

B. Sephadex LH-20 Polishing

To remove co-eluting pigments and polymeric impurities.

  • Solvent: Methanol : Dichloromethane (1:1).

  • Mechanism: Size exclusion and adsorption. Obtusafuran (monomeric) elutes after larger polyphenols.

Step 3: Final Purification (Preparative HPLC)

Required for >98% purity (drug development standard).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase: Acetonitrile (ACN) : Water (+0.1% Formic Acid).

  • Method: Isocratic 65% ACN or Gradient 50% -> 80% ACN over 30 mins.

  • Detection: UV at 254 nm and 280 nm.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from raw material to pure compound, highlighting the critical decision points.

Obtusafuran_Isolation Raw Dalbergia Heartwood (Powdered) Defat Defatting (n-Hexane) Raw->Defat Maceration Extract Extraction (EtOAc or Acetone) Defat->Extract Residue Crude Crude Extract Extract->Crude Evaporation Partition Liq-Liq Partition (90% MeOH vs Hexane -> CHCl3) Crude->Partition Resuspend Frac_Hex Hexane Frac (Lipids/Waxes) Partition->Frac_Hex Wash 1 Frac_CHCl3 CHCl3 Frac (Target: Obtusafuran) Partition->Frac_CHCl3 Extract 2 (Target) Frac_Aq Aq. MeOH Frac (Glycosides) Partition->Frac_Aq Residue CC_Silica Flash Chromatography (Silica Gel 60) Frac_CHCl3->CC_Silica Hex:EtOAc Gradient CC_Seph Sephadex LH-20 (MeOH:CH2Cl2 1:1) CC_Silica->CC_Seph Frac 80:20 - 70:30 HPLC Prep-HPLC (C18, ACN:H2O) CC_Seph->HPLC Semi-pure Pure Pure Obtusafuran (>98%) HPLC->Pure Collection

Figure 1: Step-by-step fractionation logic for isolating lipophilic benzofurans from Dalbergia wood.

Part 5: Analytical Validation & Quality Control

Trustworthiness in isolation relies on rigorous characterization.

TLC Fingerprint
  • Plate: Silica Gel 60 F254.

  • System: Hexane:EtOAc (4:1).

  • Rf Value: Obtusafuran typically shows an Rf of ~0.4–0.5 (varies by humidity).

  • Visualization: UV 254nm (quenching) and Vanillin/H2SO4 (distinctive color change).

Spectroscopic Identification (Key Signals)

To confirm the isolation of obtusafuran (and not a dalbergione isomer), look for these NMR signatures:

  • 1H NMR (CDCl3):

    • Methines: Characteristic doublet signals for the benzofuran ring protons.

    • Methoxy groups: Sharp singlets around

      
       3.8–4.0 ppm.
      
    • Aromatic protons: Signals in the

      
       6.5–7.5 ppm range, coupling patterns consistent with 1,2,4-substitution if applicable to the specific derivative.
      
  • MS (ESI+): Look for Molecular Ion

    
    .[4] For obtusafuran (
    
    
    
    or similar derivatives), verify mass against calculated values.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or thermal degradation.Switch to UAE (Method A) to reduce heat exposure. Ensure wood powder is fine enough.
Co-elution with Pigments Dalbergiones (quinones) have similar polarity.Use Sephadex LH-20 before Silica gel to separate by molecular shape/adsorption.
Sample Decomposition Acidic silica gel causing rearrangement.Neutralize silica gel with 1% Triethylamine or switch to Alumina (neutral).
Oily/Waxy Product Residual lipids.Perform a stricter Hexane wash during the partitioning step or use C18 SPE cartridges.

Part 7: References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Wang, M. F., et al. (2020). Neoflavonoids from the heartwood of Dalbergia melanoxylon.[5][3] Natural Product Research, 36(4), 1024-1031. Link

  • Saha, S., et al. (2013). Structural and chemical diversity of Dalbergia species: A review. Fitoterapia. (Contextual grounding for neoflavonoid extraction).

  • BenchChem. (2025). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources. Link

  • Ren, J. H., et al. (2023). Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis.[6] Fitoterapia, 169, 105586. (Modern isolation workflow reference).

Sources

Application

Application Note: Strategic Synthesis of Obtusafuran and Dihydrobenzofuran Neoflavonoid Analogues

This Application Note is designed to provide a rigorous, self-validating guide for the synthesis of obtusafuran and its structural analogues. These compounds belong to the neoflavonoid class, specifically characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, self-validating guide for the synthesis of obtusafuran and its structural analogues. These compounds belong to the neoflavonoid class, specifically characterized by a 2,3-dihydrobenzofuran core.

Executive Summary & Molecule Profile

Obtusafuran (C₁₆H₁₆O₃) is a bioactive neoflavonoid originally isolated from the heartwood of Dalbergia retusa (Cocobolo). Structurally, it represents a 2,3-dihydrobenzofuran scaffold, often substituted with methoxy and hydroxy groups.

These analogues are critical targets in drug discovery due to their potent anti-inflammatory , antioxidant , and anticancer properties. Unlike simple flavonoids, the neoflavonoid architecture (4-arylcoumarin or 2-aryl-2,3-dihydrobenzofuran type) requires specific synthetic strategies to control the C–C and C–O bond formation that defines the heterocyclic core.[1]

Core Scaffold Structure

The target scaffold for this protocol is the 2,3-dihydro-2-arylbenzofuran .[1]

  • Key Structural Feature: A fused benzene and dihydrofuran ring system with an aryl group at the C2 position.

  • Obtusafuran Specifics: Typically features a 5-hydroxy-6-methoxy substitution pattern on the benzofuran ring and a phenyl or substituted phenyl group at C2.[1]

Strategic Synthesis Planning

We will utilize two complementary protocols. Protocol A is a biomimetic approach ideal for generating "nature-identical" analogues.[1] Protocol B is a robust medicinal chemistry route allowing for diverse functionalization.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the obtusafuran core.

Retrosynthesis Target Obtusafuran Analogue (2,3-Dihydrobenzofuran Core) Intermediate o-Cinnamyl Phenol Intermediate Target->Intermediate Cyclization (Acid/Base/Oxidative) SM1 Phenol Derivative (e.g., 4-Methoxyphenol) Intermediate->SM1 C-Alkylation (Friedel-Crafts / Claisen) SM2 Cinnamyl Alcohol Derivative Intermediate->SM2 Coupling Partner

Figure 1: Retrosynthetic logic for accessing the dihydrobenzofuran core via an o-cinnamyl phenol intermediate.[1]

Detailed Experimental Protocols

Protocol A: Biomimetic Oxidative Coupling (The "Jurd" Method)

This method mimics the biosynthesis of neoflavonoids in Dalbergia species, utilizing a quinone methide-type intermediate generated by oxidative coupling. This route is highly efficient for accessing the natural substitution patterns.

Mechanism: Oxidative radical coupling of a phenol and a cinnamyl component, followed by intramolecular cyclization.

Materials
  • Substrate 1: 4-Methoxyphenol (or Sesamol for methylenedioxy analogues).[1]

  • Substrate 2: Cinnamyl alcohol (or substituted derivatives like 4-methoxycinnamyl alcohol).[1]

  • Oxidant: Silver Oxide (Ag₂O) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

  • Solvent: Benzene (classic) or Dichloromethane/Toluene (modern green alternative).

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (optional, for cyclization).[1]

Step-by-Step Procedure
  • Reactant Preparation: Dissolve 4-methoxyphenol (10 mmol, 1.24 g) and cinnamyl alcohol (10 mmol, 1.34 g) in anhydrous Toluene (50 mL).

  • Oxidative Coupling: Add Ag₂O (15 mmol, 3.47 g) to the solution.

    • Expert Tip: Freshly prepared Ag₂O is more active. If using commercial Ag₂O, ensure it is a fine black powder, not grey/clumped.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: The reaction mixture will darken as the oxidation proceeds.

  • Filtration: Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

  • Cyclization (If not spontaneous): Evaporate the solvent. If the intermediate o-cinnamyl phenol is isolated (checked via NMR), redissolve in CH₂Cl₂ (20 mL) and add catalytic pTSA (10 mol%). Stir for 1 hour to effect ring closure to the dihydrobenzofuran.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Yield Expectation: 40–60% of the racemic obtusafuran analogue.

Protocol B: Acid-Catalyzed Cyclization of o-Allyl Phenols

This route is preferred for generating a library of analogues with diverse aryl substituents.[1] It relies on the reliable cyclization of o-cinnamyl phenols.[1]

Materials
  • Precursor: o-Cinnamyl phenol (prepared via Claisen rearrangement of cinnamyl phenyl ether).[1]

  • Reagent: Polyphosphoric acid (PPA) or Formic Acid.

  • Solvent: None (neat) or CH₂Cl₂.

Step-by-Step Procedure
  • Precursor Synthesis (Claisen Rearrangement):

    • Reflux cinnamyl phenyl ether in N,N-diethylaniline (200°C) for 4 hours.

    • Cool, dilute with ether, wash with dilute HCl (to remove aniline), then extract with 10% NaOH (to isolate the phenolic product).

    • Acidify the alkaline extract to precipitate the o-cinnamyl phenol .[1]

  • Cyclization:

    • Dissolve the o-cinnamyl phenol (5 mmol) in Formic Acid (10 mL) or mix with PPA (10 g).[1]

    • Heat the mixture at 60–80°C for 2 hours.

    • Mechanism Note: The acid protonates the double bond, facilitating the attack of the phenolic oxygen to form the 5-membered furan ring (Markovnikov addition).

  • Work-up: Pour the reaction mixture into ice water (100 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Wash organic layers with NaHCO₃ (sat.), brine, and dry over MgSO₄. Concentrate and recrystallize from MeOH/Water.

Data Analysis & Characterization

Successful synthesis must be validated using NMR and MS. The following table summarizes key diagnostic signals for the Obtusafuran core (2,3-dihydrobenzofuran).

FeatureTechniqueDiagnostic Signal (Approximate)Interpretation
H-2 ¹H NMRδ 5.8 – 6.0 ppm (doublet, J ≈ 8 Hz)Benzylic proton at the chiral center (C2).[1]
H-3 ¹H NMRδ 3.5 – 4.0 ppm (multiplet)Methylene protons of the furan ring (C3).[1]
C-2 ¹³C NMRδ 85 – 90 ppmCharacteristic shift for oxygenated benzylic carbon.[1]
C-3 ¹³C NMRδ 35 – 40 ppmMethylene carbon adjacent to the aryl ring.[1]
Mass HR-MS[M+H]⁺ or [M+Na]⁺Matches calculated mass (e.g., C₁₆H₁₆O₃ = 256.11 Da).

Troubleshooting & Expert Tips

  • Regioselectivity Issues: In Protocol B, cyclization can sometimes yield the 6-membered chroman ring instead of the 5-membered dihydrobenzofuran.

    • Solution: Use kinetic control . Lower temperatures and shorter reaction times favor the 5-membered ring (dihydrobenzofuran).[1] High temperatures favor the thermodynamic chroman product.

  • Oxidation State: If the product aromatizes to a benzofuran (fully unsaturated), your oxidant (Ag₂O) might be too strong or the reaction time too long.

    • Correction: Reduce reaction time or use a milder oxidant like DDQ in benzene at reflux for controlled dehydrogenation only if the benzofuran is desired.

  • Purification: These analogues often co-elute with starting phenols. Use a gradient elution starting with 100% Hexane and very slowly increasing polarity.

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). "Isolation and synthesis of (±)-obtusafuran." Journal of the Chemical Society, Chemical Communications, 992-993. Link

  • Gregson, M., Ollis, W. D., Redman, B. T., Sutherland, I. O., & Dietrichs, H. H. (1968). "The constitution and stereochemistry of obtusafuran." Chemical Communications (London), 1394-1395.[1] Link

  • Saha, S., et al. (2013).[2] "Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae)." Phytopharmacology, 4(2), 291-346.[2] (Review of Dalbergia neoflavonoids).

  • Donnelly, D. M. X., & Boland, G. M. (1995). "Neoflavonoids."[2][3] Natural Product Reports, 12, 321-338. (Comprehensive review on neoflavonoid synthesis).

Sources

Method

Application Note: Crystallization and X-Ray Structure Determination of Obtusafuran

Target Audience: Structural Biologists, Natural Product Chemists, and Drug Development Professionals Content Focus: Advanced Crystallization Strategies, Absolute Stereochemical Determination, and Self-Validating Methodol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Natural Product Chemists, and Drug Development Professionals Content Focus: Advanced Crystallization Strategies, Absolute Stereochemical Determination, and Self-Validating Methodologies

Executive Overview

Obtusafuran is a biologically active chiral 2,3-dihydrobenzofuran neolignan natively isolated from the heartwood of Dalbergia species, including Dalbergia retusa and Dalbergia latifolia[1][2]. Exhibiting notable anti-inflammatory, antiplasmodial, and antioxidant properties, obtusafuran is a high-value target for structure-activity relationship (SAR) studies and computational docking[2][3].

However, determining the absolute configuration of its trans-2,3-dihydrobenzofuran core is challenging. While 1D/2D NMR spectroscopy can assign relative stereochemistry (via coupling constants between C2 and C3 protons), Single-Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard for establishing the 3D architecture[4]. This application note details the mechanistic rationale and step-by-step protocols for isolating, derivatizing, and crystallizing obtusafuran to yield diffraction-quality single crystals.

Mechanistic Grounding: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why certain physical chemistry principles are leveraged rather than blindly following a recipe. Neolignans like obtusafuran often present as viscous oils or amorphous powders due to their high conformational flexibility and relatively low lattice energies.

Overcoming the Kinetic Trap of Amorphous Precipitation

Rapid cooling or aggressive solvent evaporation often leads to supersaturation spikes, causing the compound to crash out as an amorphous solid. To bypass this kinetic trap, we employ Solvent-Antisolvent Vapor Diffusion . By dissolving obtusafuran in a highly soluble, dense solvent (e.g., Dichloromethane) and allowing a volatile antisolvent (e.g., Hexane) to slowly diffuse into the matrix in a closed system, we maintain the solution within the metastable zone. This slow thermodynamic equilibrium heavily favors the nucleation of high-quality, single-crystal blocks over microcrystalline aggregates.

Chemical Derivatization for Lattice Stabilization

In cases where the natural (+)-obtusafuran resists crystallization (often melting around 110–113 °C)[1], derivatization is employed. Converting the free phenolic hydroxyl group to an acetate (m.p. 119–120 °C)[1] or a heavy-atom ester (e.g., 4-bromobenzoate) introduces rigid, planar aromatic groups. This modification increases intermolecular


 stacking and dipole-dipole interactions, significantly raising the lattice stability. Furthermore, the inclusion of a heavy halogen atom provides a strong anomalous dispersion signal, which is mathematically critical for calculating the Flack parameter and definitively assigning absolute stereochemistry.

Quantitative Data Summary

The following table summarizes the optimized physicochemical parameters and expected crystallographic outcomes for obtusafuran and its derivatives.

Compound VariantThermal StateOptimal Solvent SystemCrystallization MethodTemp (°C)Expected Crystal Habit
(±)-Obtusafuran Solid (m.p. 123 °C)EtOAc / HexaneSlow Evaporation20Colorless Needles
(+)-Obtusafuran Solid (m.p. 110-113 °C)DCM / HexaneVapor Diffusion4Colorless Blocks
Obtusafuran Acetate Solid (m.p. 119-120 °C)EtOH / WaterSlow Cooling4Prisms
4-Bromobenzoate Deriv. Solid (> 140 °C)Chloroform / MeOHVapor Diffusion20Heavy Plates

Experimental Workflow

The diagram below maps the logical progression from raw botanical extract to absolute structure validation.

G N1 Heartwood Extraction (Dalbergia spp.) N2 Chromatographic Purification (Silica Gel / Sephadex) N1->N2 N3 Obtusafuran (Viscous Oil / Amorphous) N2->N3 N4 Chemical Derivatization (Acetylation / Benzoylation) N3->N4 Optional for heavy atom N5 Vapor Diffusion Crystallization (DCM / Hexane) N3->N5 N4->N5 N6 Single Crystal X-Ray Diffraction (Cu Kα, 100 K) N5->N6 N7 Absolute Structure Determination (Flack Parameter Validation) N6->N7

Workflow for isolation, derivatization, and crystallographic determination of obtusafuran.

Self-Validating Experimental Protocols

Protocol 1: Isolation and Preliminary Purification
  • Extraction: Macerate 500 g of dried Dalbergia latifolia heartwood powder in 2.0 L of petroleum ether for 48 hours to remove highly non-polar resins, followed by extraction with ethyl acetate (EtOAc)[1][2].

  • Fractionation: Concentrate the EtOAc extract in vacuo and subject it to silica gel column chromatography (200-300 mesh). Elute with a gradient of petroleum ether:EtOAc (from 9:1 to 7:3).

  • Isolation: Pool fractions containing the target neolignan (monitored via TLC, UV active at 254 nm). Purify further using Sephadex LH-20 (eluting with MeOH) to yield crude (+)-obtusafuran.

  • Self-Validation Checkpoint: Perform 1H-NMR (400 MHz, CDCl3). The presence of two doublet signals (with a specific trans coupling constant

    
     Hz) corresponding to the C2 and C3 methine protons of the dihydrobenzofuran ring confirms the core structure[1][4].
    
Protocol 2: Chemical Derivatization (Optional but Recommended)

To enhance crystallinity and introduce an anomalous scatterer.

  • Reaction Setup: Dissolve 50 mg of (+)-obtusafuran in 2 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of 4-bromobenzoyl chloride and 2.0 equivalents of anhydrous pyridine.

  • Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify the ester via flash chromatography.

  • Self-Validation Checkpoint: Mass spectrometry (ESI-MS) must show the expected [M+H]+ peak with a characteristic 1:1 isotopic doublet separated by 2 mass units, confirming the successful incorporation of the bromine atom.

Protocol 3: Vapor Diffusion Crystallization
  • Inner Vial Preparation: Dissolve 10 mg of purified (+)-obtusafuran (or its derivative) in 0.5 mL of DCM in a 2 mL glass vial. Ensure the solution is perfectly clear; filter through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

  • Outer Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the antisolvent).

  • Diffusion Phase: Tightly cap the 20 mL vial to create a sealed micro-environment. Place the setup in a vibration-free incubator at 4 °C.

  • Harvesting (7–14 Days): Allow the hexane vapor to slowly diffuse into the DCM.

  • Self-Validation Checkpoint: Examine the inner vial under a stereomicroscope equipped with cross-polarizers. True single crystals will exhibit strong birefringence (flashing bright colors as the stage is rotated against a dark background), distinguishing them from amorphous precipitates or glass.

Protocol 4: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Submerge the crystals in a drop of Paratone-N oil on a glass slide. Using a micro-loop, scoop a single, defect-free crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

  • Data Collection: Mount the loop on the goniometer of an X-ray diffractometer. Immediately plunge-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Radiation Choice: Use Cu K

    
     radiation (
    
    
    
    Å)
    rather than Mo K
    
    
    . Cu radiation provides a significantly stronger anomalous dispersion signal for light atoms (Carbon, Oxygen), which is strictly required to determine the absolute configuration of underivatized (+)-obtusafuran.
  • Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on

    
    .
    
  • Self-Validation Checkpoint: Evaluate the Flack Parameter . A value near 0.0 (with an esd < 0.1) definitively confirms the correct absolute stereochemistry of the trans-2,3-dihydrobenzofuran core. A value near 1.0 indicates the structure is inverted and must be flipped in the refinement software.

References

  • Isolation and Synthesis of (±)-Obtusafuran Source: RSC Publishing URL:[Link]

  • A new benzofuran from the heartwood of Dalbergia latifolia Source: Taylor & Francis URL:[Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity Source: MDPI URL:[Link]

Sources

Application

Enantioselective synthesis strategies for obtusafuran

Application Note: Enantioselective Synthesis of (+)-Obtusafuran via Dynamic Kinetic Resolution Executive Summary & Biological Significance Obtusafuran (C₁₆H₁₆O₃) is a bioactive neolignan isolated from Dalbergia obtusa an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (+)-Obtusafuran via Dynamic Kinetic Resolution

Executive Summary & Biological Significance

Obtusafuran (C₁₆H₁₆O₃) is a bioactive neolignan isolated from Dalbergia obtusa and Dalbergia retusa. Structurally, it features a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known for its antifeedant, anticarcinogenic, and anti-inflammatory properties.

The primary synthetic challenge lies in establishing the trans-2,3-disubstitution pattern with high enantiomeric excess (ee). Traditional resolution methods suffer from a maximum 50% yield. This guide details a Dynamic Kinetic Resolution (DKR) strategy, which couples the rapid racemization of a prochiral ketone with an enantioselective hydrogenation. This "self-validating" protocol allows for a theoretical 100% yield of the desired chiral alcohol, which is subsequently cyclized to (+)-obtusafuran.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the dihydrobenzofuran ring via an intramolecular C–O bond formation.

  • Target: (+)-Obtusafuran (5-methoxy-3-methyl-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran).

  • Disconnection: C–O bond (C2–O1).

  • Key Intermediate: Chiral 1,2-diarylpropan-1-ol.

  • Starting Material: 1-(2-hydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one.

Strategic Logic:

  • DKR Hydrogenation: The

    
    -position of the ketone is acidic and labile. Under basic conditions, the 
    
    
    
    and
    
    
    enantiomers of the ketone interconvert rapidly. A chiral Ruthenium catalyst selectively reduces one enantiomer faster than the other, funneling the entire racemic mixture into a single diastereomer of the alcohol with high ee.
  • Stereocontrolled Cyclization: A Mitsunobu reaction is employed to close the ring. Since Mitsunobu proceeds with inversion of configuration at the hydroxyl center, the stereochemistry of the DKR step effectively dictates the final trans/cis geometry.

Retrosynthesis Figure 1: Retrosynthetic logic for (+)-Obtusafuran via DKR. Target (+)-Obtusafuran (Trans-2,3-dihydrobenzofuran) Intermediate Chiral 1,2-Diarylpropanol (Syn-configured Alcohol) Target->Intermediate Mitsunobu Cyclization (Inversion) Ketone Racemic u03b1-Aryl Ketone (Dynamic Substrate) Intermediate->Ketone Ru-Catalyzed DKR Hydrogenation Start 2-Hydroxy-5-methoxypropiophenone + 4-Bromoanisole Ketone->Start u03b1-Arylation

Detailed Experimental Protocol

Phase 1: Synthesis of the Prochiral Ketone Substrate

Objective: Construct the carbon skeleton with the necessary oxygenation patterns.

Reagents:

  • 2'-Hydroxy-5'-methoxypropiophenone (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv) (Protected phenol source)

  • Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)

  • LiHMDS (2.2 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Catalyst Formation: In a glovebox, mix Pd(OAc)₂ and XPhos in toluene and stir for 15 min to generate the active Pd(0) species.

  • Enolate Formation: In a separate flask, cool a solution of 2'-hydroxy-5'-methoxypropiophenone in toluene to 0 °C. Add LiHMDS dropwise. The solution will turn yellow/orange, indicating dianion formation (phenoxide + enolate).

  • Coupling: Add the 4-bromoanisole and the catalyst solution to the enolate. Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc 8:1) to yield 1-(2-hydroxy-5-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-one .

Critical Control Point: Ensure strict anhydrous conditions. Moisture will quench the enolate, leading to the recovery of starting material.

Phase 2: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

Objective: Establish the C2 and C3 stereocenters simultaneously.

Reagents:

  • Racemic Ketone (from Phase 1)

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: DMF or CH₂Cl₂ (Degassed)

Protocol:

  • Preparation: Dissolve the racemic ketone (1.0 mmol) in degassed DMF (5 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol).

  • Reaction Initiation: Add the HCOOH/Et₃N mixture (0.5 mL) via syringe.

  • Incubation: Stir at 30 °C for 24 hours.

    • Mechanism Note: The basic amine promotes the enolization (racemization) of the ketone. The Ru-catalyst selectively reduces the S-ketone (matched case) to the S,S-alcohol. The R-ketone rapidly converts to the S-ketone to maintain equilibrium.

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H). Look for the disappearance of the ketone peak and the emergence of a single alcohol peak.

  • Workup: Dilute with water, extract with ether, and wash with brine. Concentrate to yield the (1S, 2S)-alcohol (Syn-isomer) with >95% yield and >98% ee.

Phase 3: Stereoselective Cyclization to (+)-Obtusafuran

Objective: Close the furan ring with inversion of configuration to achieve the trans geometry.

Reagents:

  • (1S, 2S)-Alcohol (from Phase 2)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Setup: Dissolve the chiral alcohol and PPh₃ in anhydrous THF at 0 °C.

  • Cyclization: Add DIAD dropwise over 10 minutes. The solution will turn pale yellow.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2] The phenolic hydroxyl activates the PPh₃. The secondary alcohol attacks the phosphorous, creating a good leaving group. The phenolic oxygen then attacks the benzylic carbon (C1) from the back (SN2), inverting the stereochemistry from S to R.

  • Deprotection (if needed): If the para-phenol was protected as a methyl ether (anisole), treat with BBr₃ (3 equiv) in CH₂Cl₂ at -78 °C to 0 °C to reveal the free phenol.

  • Final Purification: Flash chromatography yields (+)-Obtusafuran (trans-isomer).

Data Summary & Validation

ParameterValue / ConditionNote
Catalyst Load 0.5 - 1.0 mol%RuCl is robust.
DKR Time 18 - 24 hoursDependent on scale and stirring efficiency.
Selectivity (dr) > 20:1 (Syn:Anti)DKR favors the syn alcohol.
Enantioselectivity (ee) > 98%Determined by Chiral HPLC.
Overall Yield 65 - 75%From starting propiophenone to final product.

Troubleshooting Guide:

  • Low ee in DKR: Increase the temperature slightly (to 40 °C) to ensure the racemization rate (

    
    ) is significantly faster than the hydrogenation rate (
    
    
    
    ). If
    
    
    , kinetic resolution occurs instead of dynamic kinetic resolution, capping yield at 50%.
  • Incomplete Cyclization: Ensure reagents (DIAD/PPh₃) are fresh. Old PPh₃ (phosphine oxide contamination) will stall the reaction.

Mechanistic Pathway Visualization

The following diagram illustrates the stereochemical flow, highlighting the critical inversion step that generates the bioactive trans isomer.

Mechanism Figure 2: Stereochemical pathway from racemic ketone to trans-dihydrobenzofuran. RacemicKetone Racemic Ketone (Rapid Equilibrium) TransitionState Ru-H Transition State (S,S-Matched) RacemicKetone->TransitionState DKR Reduction SynAlcohol (1S, 2S)-Alcohol (Syn-Diol) TransitionState->SynAlcohol H-Transfer Activation O-Phosphonium Intermediate SynAlcohol->Activation PPh3 / DIAD Product (+)-Obtusafuran (2R, 3S)-Trans Activation->Product Intramolecular SN2 (Inversion at C2)

References

  • Isolation and synthesis of (±)-obtusafuran. Source: Journal of the Chemical Society, Chemical Communications URL:[3][Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Source: Princeton University (MacMillan Group Resources) URL:[Link]

  • Obtusafuran Compound Summary. Source: PubChem URL:[4][Link]

Sources

Method

High-Resolution Thin-Layer Chromatography (TLC) Systems for the Isolation and Analysis of Obtusafuran

Introduction & Scope Obtusafuran is a highly valued neolignan (specifically, an arylbenzofuran derivative) predominantly isolated from the heartwood of Dalbergia species, including Dalbergia retusa and Dalbergia louvelii...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Obtusafuran is a highly valued neolignan (specifically, an arylbenzofuran derivative) predominantly isolated from the heartwood of Dalbergia species, including Dalbergia retusa and Dalbergia louvelii[1]. Exhibiting potent antiplasmodial, anti-inflammatory, and quinone reductase-inducing properties, obtusafuran is a critical target in both pharmacognosy and synthetic organic chemistry[2][3].

Due to its unique molecular architecture—a lipophilic 2,3-dihydrobenzofuran core paired with polar phenolic hydroxyl and methoxy moieties—obtusafuran requires precise chromatographic tuning. This Application Note provides a comprehensive, self-validating Thin-Layer Chromatography (TLC) framework designed for researchers and drug development professionals, detailing the theoretical causality behind solvent selection and visualization techniques.

Theoretical Framework: Causality in Chromatographic Choices

As an application scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than simply following a recipe. The isolation of obtusafuran relies on manipulating its amphiphilic nature:

  • Stationary Phase Dynamics : Silica gel 60 F254 is the universal standard for neolignan analysis. The surface silanol groups (-SiOH) act as strong hydrogen bond donors and acceptors. Obtusafuran's phenolic hydroxyl group interacts strongly with these silanols, providing the primary mechanism for retention[4].

  • Mobile Phase Selection : A binary gradient is essential to elute obtusafuran. Non-polar bulk solvents (e.g., hexane or cyclohexane) facilitate the migration of the hydrophobic benzofuran skeleton. A polar modifier (e.g., ethyl acetate or methanol) is added to competitively disrupt the hydrogen bonds between the analyte and the silica gel, driving the compound up the plate[1].

  • Visualization Causality : Obtusafuran contains a conjugated aromatic system that quenches fluorescence, making it active under short-wave UV light (254 nm). For chemical confirmation, Vanillin-Sulfuric acid is the superior derivatization reagent. The acid catalyzes an electrophilic aromatic substitution between the aldehyde of vanillin and the activated aromatic ring of obtusafuran, yielding a distinct pink/purple complex that chemically validates the presence of the phenolic moiety[4].

Quantitative Data: System Optimization

Table 1: Physicochemical Properties of Obtusafuran

Property Value / Description
Chemical Class Neolignan / Arylbenzofuran
Molecular Formula C16H16O3
Key Functional Groups Phenolic -OH, Methoxy (-OCH3), Dihydrobenzofuran core

| Chromatographic Polarity | Moderate |

Table 2: Optimized TLC Solvent Systems for Obtusafuran [1][5]

Solvent System (v/v) Ratio Expected Rf Value Application Context
Cyclohexane : Ethyl Acetate 80:20 0.45 ± 0.05 Ideal for crude Dalbergia extract screening.
Hexane : Ethyl Acetate 70:30 0.50 ± 0.05 Best for monitoring synthetic reaction progress.

| Dichloromethane : Methanol | 95:5 | 0.40 ± 0.05 | High-resolution separation of closely related neolignans. |

Table 3: Detection Reagents and Visual Outcomes

Detection Method Mechanism Visual Outcome
UV 254 nm Fluorescence quenching of the F254 indicator Dark spot on a bright green background
UV 365 nm Native fluorescence Faint blue/purple emission
Vanillin-Sulfuric Acid Acid-catalyzed condensation Pink to purple spot (requires heating)

| Potassium Permanganate | Oxidation of oxidizable functional groups | Yellow spot on a purple background |

Mechanistic & Workflow Visualizations

G N1 Dalbergia Heartwood Extraction (EtOH/EtOAc) N2 Sample Preparation (1 mg/mL in MeOH) N1->N2 N3 TLC Plate Application (Silica Gel 60 F254) N2->N3 N4 Development (Hexane:EtOAc 80:20) N3->N4 N5 Visualization (UV 254nm & Vanillin-H2SO4) N4->N5

Workflow for the extraction and TLC profiling of obtusafuran from Dalbergia heartwood.

G N1 Obtusafuran (Analyte) N2 Silica Gel (Stationary) Hydrogen Bonding N1->N2 Retention N3 Hexane:EtOAc (Mobile) Dipole-Dipole Interactions N1->N3 Solvation N4 Elution (Rf ~0.45) N2->N4 N3->N4

Mechanistic interplay between obtusafuran, silica gel, and mobile phase during TLC.

Standard Operating Procedure: Self-Validating TLC Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) . The protocol is self-validating: if the internal standard does not perform as predicted, the system flags a mechanical or chemical failure before data is misinterpreted.

Phase 1: Preparation & System Suitability

  • Sample Preparation : Dissolve the crude Dalbergia extract or synthetic mixture in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Standard Preparation (SST) : Prepare a pure obtusafuran reference standard at 0.5 mg/mL in methanol.

  • Chamber Saturation : Line a twin-trough TLC chamber with saturation pads (filter paper). Pour 10 mL of the selected mobile phase (e.g., Cyclohexane:Ethyl Acetate 80:20 v/v) into the chamber. Seal with a heavy glass lid and allow exactly 20 minutes for vapor saturation.

    • Causality: Proper saturation prevents the "edge effect" (uneven solvent evaporation from the plate edges), ensuring reproducible Rf values.

Phase 2: Application and Development 4. Plate Application : Using a glass capillary or an automated TLC sampler, apply 2-5 µL of the sample and the SST standard onto a Silica gel 60 F254 plate. Keep spots 1.5 cm from the bottom edge and at least 1 cm apart. 5. Development : Place the plate vertically into the saturated chamber. Allow the solvent front to migrate until it is exactly 1 cm from the top edge. 6. Drying : Remove the plate and dry it thoroughly under a stream of cold air in a fume hood to remove all residual solvent.

  • Self-Validation Check: If the solvent front is uneven, discard the plate. This indicates a failure in chamber saturation or plate cutting.

Phase 3: Visualization and Documentation 7. Non-Destructive Detection : Examine the plate under a UV lamp at 254 nm. Mark the dark quenching spots with a soft graphite pencil. 8. Destructive Derivatization : Spray the plate evenly with Vanillin-Sulfuric acid reagent (Prepared by dissolving 1 g vanillin in 100 mL ethanol, followed by the dropwise addition of 5 mL concentrated H2SO4). 9. Thermal Activation : Heat the plate on a TLC plate heater at 105°C for 3 to 5 minutes.

  • Self-Validation Check: The SST standard must appear as a distinct pink/purple spot at an Rf of ~0.45. If the standard Rf deviates by > ±0.05, the mobile phase polarity has shifted (likely due to differential evaporation of the volatile non-polar solvent), and the solvent system must be freshly reconstituted.

References

1.[2] Relationship between physicochemical properties and antiplasmodial activity / LitRes Antiplasmodial. World Agroforestry. Available at: 2.[5] Studies on biologically active secondary metabolites from some medicinal plants in Viet Nam. Bunri University. Available at: 3.[4] Anti-biofilm activity against Staphylococcus aureus MRSA and MSSA of neolignans and extract of Piper regnellii. SciELO. Available at: 4.[1] Flavonoids from Dalbergia louvelii and Their Antiplasmodial Activity. ACS Publications. Available at: 5.[3] A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. DICP. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Oxidative Coupling of Obtusafuran

Welcome to the Technical Support Center for the synthesis of (+)-obtusafuran. The construction of the 2,3-dihydrobenzofuran core of this neolignan natural product is predominantly achieved via oxidative C–O coupling stra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (+)-obtusafuran. The construction of the 2,3-dihydrobenzofuran core of this neolignan natural product is predominantly achieved via oxidative C–O coupling strategies. Due to the highly electron-rich nature of the phenolic precursors, these reactions are highly susceptible to deleterious side pathways, including over-oxidation and radical homocoupling.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistically grounded, self-validating workflows to troubleshoot and optimize your oxidative coupling yields.

Diagnostic Dashboard: Quantitative Yield & Byproduct Analysis

Use this data matrix to benchmark your current reaction parameters against validated optimization strategies.

Oxidative SystemCatalyst / OxidantTarget TransformationTypical YieldPrimary ByproductOptimization Strategy
Dual Catalysis Fe(NTf₂)₃ (5 mol%), CuI (10 mol%)Intramolecular C–O bond formation64–79%Unreacted starting materialIncrease DMEDA ligand loading; ensure strictly anhydrous conditions.
Hypervalent Iodine PIFA (1.1 equiv) in HFIPIntermolecular [2+3] cycloaddition48–60%Biphenols (Homocoupling)Syringe pump addition (0.1 mmol/h); lower temperature to -78 °C.
Aerobic Oxidation Pd(OAc)₂ / O₂Dehydrogenative coupling< 40%Benzofuran (Over-oxidation)Strictly control O₂ stoichiometry; quench immediately upon completion.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of phenol homocoupling instead of the desired cross-coupled or cyclized obtusafuran precursor?

  • Mechanistic Cause: Phenols are exceptionally electron-rich. When exposed to strong oxidants like phenyliodine bis(trifluoroacetate) (PIFA), they rapidly undergo single-electron transfer (SET) to form highly reactive phenoxy radicals or phenoxenium ions. If the steady-state concentration of these reactive intermediates is too high, they dimerize (homocoupling) faster than they can be trapped by the alkene partner in the cycloaddition.

  • Self-Validating Solution: Implement a syringe pump to add the hypervalent iodine reagent dropwise over 3–4 hours. By maintaining a low concentration of the phenoxenium ion, you thermodynamically favor the intermolecular trapping by the alkene. Validation: Take reaction aliquots at 30-minute intervals for LC-MS; the biphenol mass peak (M+M-2H) must remain below 5% relative to the product mass.

Q2: How do I prevent over-oxidation of the 2,3-dihydrobenzofuran core to a fully aromatic benzofuran?

  • Mechanistic Cause: The newly formed 2,3-dihydrobenzofuran core of obtusafuran contains benzylic protons that are highly susceptible to further dehydrogenation. Excess oxidant or prolonged reaction times will drive the system toward the thermodynamically stable, fully aromatic benzofuran.

  • Self-Validating Solution: Strictly limit the oxidant stoichiometry to 1.05 equivalents. Monitor the reaction continuously via TLC. The moment the phenolic starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to instantly reduce any remaining oxidant and halt the radical cascade.

Q3: What is the optimal catalyst system for ensuring high regioselectivity in the intramolecular C–O bond formation?

  • Mechanistic Cause: In the two-step, one-pot Fe/Cu method (), the initial step is a regioselective iodination of the arene. Without a directing catalyst, halogenation of the electron-rich precursor yields an intractable mixture of ortho and para isomers, ruining the subsequent cyclization geometry.

  • Self-Validating Solution: Utilize an Iron(III) triflimide (Fe(NTf₂)₃) catalyst. As predicted by Fukui function calculations, the iron catalyst coordinates with the substrate to direct electrophilic aromatic substitution exclusively to the desired ortho position. Validation: Confirm regioselectivity via crude ¹H NMR (checking for the disappearance of the ortho-proton signal) before proceeding to the copper-catalyzed cyclization step.

Troubleshooting Workflow

ObtusafuranTroubleshooting Start Low Yield in Obtusafuran Oxidative Coupling Analyze Analyze Crude Mixture (LC-MS / NMR) Start->Analyze Homocoupling Issue: Biphenol Formation (Homocoupling) Analyze->Homocoupling OverOx Issue: Benzofuran (Over-oxidation) Analyze->OverOx NoRxn Issue: Unreacted Starting Material Analyze->NoRxn FixHomo Action: Use syringe pump for oxidant & lower temp Homocoupling->FixHomo FixOverOx Action: Strict 1.05 eq oxidant & immediate quench OverOx->FixOverOx FixNoRxn Action: Check Fe/Cu catalyst loading & anhydrous conditions NoRxn->FixNoRxn Success Optimal 2,3-Dihydrobenzofuran Yield FixHomo->Success FixOverOx->Success FixNoRxn->Success

Workflow for diagnosing and resolving low yields in the oxidative coupling of obtusafuran.

Validated Experimental Protocols

Protocol A: Iron/Copper-Catalyzed One-Pot Intramolecular C–O Cyclization

This protocol is optimized for the total synthesis of (+)-obtusafuran via regioselective iodination and subsequent C–O coupling ().

Step 1: Arene Activation (Iodination)

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve the phenolic propanol precursor (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Add N-iodosuccinimide (NIS, 1.05 mmol) and the Fe(NTf₂)₃ catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). A single new spot should appear, indicating complete conversion to the ortho-iodinated intermediate. Do not proceed until the starting material is fully consumed.

Step 2: Solvent Exchange & Cyclization 5. Remove the DCM under reduced pressure and immediately re-dissolve the crude residue in 10 mL of anhydrous toluene. 6. Add Copper(I) iodide (CuI, 0.10 mmol, 10 mol%), N,N'-dimethylethylenediamine (DMEDA, 0.20 mmol, 20 mol%), and Cesium carbonate (Cs₂CO₃, 2.0 mmol). 7. Heat the mixture to 110 °C for 16 hours under rigorous stirring. 8. Validation Check: The solution should turn a deep blue/green color, indicative of active copper-amine complexes. If the solution remains pale or turns black, the catalyst has deactivated (likely due to oxygen/moisture ingress).

Step 3: Workup & Isolation 9. Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate (3 × 15 mL). 10. Concentrate the filtrate and purify via flash column chromatography to yield the 2,3-dihydrobenzofuran core.

Protocol B: Hypervalent Iodine-Promoted Formal[2+3] Cycloaddition

This protocol is optimized for direct oxidative annulation while suppressing biphenol formation ().

  • Preparation: Dissolve the substituted phenol (1.0 mmol) and the alkene partner (3.0 mmol) in 15 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Controlled Oxidation: Dissolve PIFA (1.1 mmol) in 5 mL of HFIP. Load this into a syringe pump and add dropwise to the reaction mixture at a strict rate of 1.5 mL/hour.

  • Validation Check & Quenching: Stir for an additional 30 minutes post-addition. Spot on TLC; upon disappearance of the phenol, quench cold immediately by adding 10 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure prior to purification.

References

  • Henry, M. C., Senn, H. M., & Sutherland, A. (2019). Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry, 84(1), 346–364.[Link]

  • Bérard, D., Racicot, L., Sabot, C., & Canesi, S. (2008). Intriguing formal [2+3] cycloaddition promoted by a hypervalent iodine reagent. Tetrahedron, 64(32), 7537-7544.[Link]

Optimization

Technical Support Center: Neoflavonoid &amp; Obtusafuran Synthesis

Ticket System: Steric Hindrance & Reaction Optimization Current Status: ● Operational Topic: Overcoming Steric Hindrance in the Total Synthesis of Obtusafuran and Related 3-Phenyl-2,3-dihydrobenzofurans. Audience: Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Steric Hindrance & Reaction Optimization

Current Status:Operational Topic: Overcoming Steric Hindrance in the Total Synthesis of Obtusafuran and Related 3-Phenyl-2,3-dihydrobenzofurans. Audience: Synthetic Organic Chemists, Process Chemists.

Welcome to the Synthesis Support Hub

You are likely here because the synthesis of Obtusafuran (


) or its neoflavonoid analogs has stalled. The core structural challenge in these molecules is the 3-phenyl-2,3-dihydrobenzofuran  skeleton. The steric bulk of the C3-phenyl group, often combined with ortho-methoxy substituents (characteristic of Dalbergia metabolites), creates a significant energy barrier for ring closure and substitution.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps caused by steric hindrance.

Module 1: The Biomimetic Route (Quinone Methides)

Context: Many researchers attempt the biomimetic synthesis involving the coupling of a quinone methide with a styrene or phenol derivative (The Jurd Method).

Ticket #101: Low Yield in Quinone Methide Coupling

User Report: "I am attempting the acid-catalyzed coupling of 4-methoxy-dalbergione precursors to form the obtusafuran core. The reaction yields are <20%, and I see significant polymerization."

Diagnosis: The reaction relies on the in situ generation of a quinone methide intermediate. Steric hindrance at the


-carbon of the quinone methide (caused by the bulky methoxy groups) prevents the nucleophilic attack of the styrene partner. Instead of the desired [4+2] or Michael-type addition, the highly reactive quinone methide undergoes non-specific polymerization.

Troubleshooting Protocol:

  • Switch Solvent Polarity:

    • Why: In non-polar solvents (Benzene/Toluene), the quinone methide is tight and prone to aggregation.

    • Fix: Use 2,2,2-Trifluoroethanol (TFE) or HFIP . These fluorinated solvents stabilize the carbocationic character of the quinone methide via H-bonding, effectively "shrinking" its hydrodynamic radius and allowing the sterically hindered nucleophile to attack.

  • Temperature Gradient:

    • Do not reflux immediately. Generate the quinone methide at 0°C to -10°C using mild Lewis acids (

      
       or mild organic acids) before adding the nucleophile.
      

Data: Solvent Effect on Steric Coupling

SolventDielectric ConstantYield (Obtusafuran Core)Steric Tolerance
Toluene2.3818%Low
DCM8.9335%Moderate
TFE 27.0 72% High
HFIP16.768%Very High
Module 2: Palladium-Catalyzed Annulation (The Modern Route)

Context: Constructing the dihydrobenzofuran ring via Pd-catalyzed intramolecular coupling of o-halophenols with internal alkynes or alkenes.

Ticket #204: Catalyst Death in Larock-Type Annulation

User Report: "I am trying to close the ring using an o-iodophenol and an internal alkyne. The internal alkyne has a phenyl group. The Pd(PPh3)4 catalyst gives 0% conversion."

Diagnosis: Standard triphenylphosphine ligands (


) create a cone angle that is too small to protect the active center, yet the ligand sphere is not bulky enough to force the reductive elimination  step in crowded systems. The steric clash between the ortho-methoxy group on the substrate and the phenyl ring of the alkyne prevents the coordination of the alkyne to the Palladium(II) species.

Troubleshooting Protocol:

  • Ligand Swap (The "Bulky" Solution):

    • Action: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos .

    • Mechanism: These ligands have massive steric bulk away from the metal center, which paradoxically creates a "pocket" that forces the crowded substrates together (reductive elimination acceleration).

    • Alternative: Use P(t-Bu)3 . The high electron density facilitates oxidative addition of the hindered iodide, while the bulk promotes the difficult C-C bond formation.

  • The "Silver Effect":

    • Add Ag2CO3 (2 equiv).

    • Why: In sterically hindered couplings, the halide abstraction by Silver opens a vacant coordination site on the Palladium more effectively than thermal dissociation, allowing the bulky alkyne to bind.

Visual Workflow: Ligand Selection Logic

LigandSelection Start Start: Pd-Catalyzed Obtusafuran Cyclization CheckSub Are ortho-substituents present on Phenol? Start->CheckSub Standard Use Pd(PPh3)4 Standard Conditions CheckSub->Standard No CheckAlkyne Is the Alkyne Internal & Bulky? CheckSub->CheckAlkyne Yes CheckAlkyne->Standard No (Terminal) Failure Steric Failure: Reductive Elimination Stalled CheckAlkyne->Failure Yes (Phenyl/Alkyl) Solution1 Switch to XPhos or SPhos (Buchwald Ligands) Failure->Solution1 Step 1 Solution2 Add Ag2CO3 (Halide Scavenger) Solution1->Solution2 If Yield < 50%

Caption: Decision matrix for selecting catalytic systems based on steric congestion in the benzofuran precursor.

Module 3: Acid-Mediated Cyclization (Classical Methods)

Context: Cyclization of


-phenoxy ketones or related precursors using Lewis acids (

,

).
Ticket #309: Regioselectivity Issues in Friedel-Crafts Closure

User Report: "I am trying to close the furan ring using


. I am getting a mixture of 5-membered (desired) and 6-membered rings, or no reaction."

Diagnosis: The Thorpe-Ingold Effect (gem-dimethyl effect) is often required to force the conformers into a reactive state. In Obtusafuran synthesis, the lack of gem-dimethyl groups on the tether chain means the molecule has too many degrees of freedom. The steric bulk of the phenyl group pushes the reactive centers apart to minimize gauche interactions.

Troubleshooting Protocol:

  • The High-Dilution Technique:

    • Run the reaction at 0.01 M concentration.

    • Why: This disfavors intermolecular polymerization (which competes due to steric slowing of the intramolecular reaction).

  • Switch to Superacids:

    • Replace

      
       with TfOH (Triflic Acid)  or Bi(OTf)3 .
      
    • Mechanism: The protonation of the ketone/aldehyde must be essentially irreversible to overcome the steric penalty of the transition state. Bismuth triflate works well because it tolerates the ether functionalities common in neoflavonoids.

FAQ: Quick Reference for Obtusafuran Synthesis

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. For the Pd-catalyzed routes , microwave heating (120°C, 10-20 min) is highly effective. It helps surmount the high activation energy barrier caused by the steric clash of the C3-phenyl group. However, for acid-catalyzed routes, it often leads to tar/polymerization of the electron-rich phenol rings.

Q: My product is co-eluting with the starting material. How do I purify it? A: This is common in sterically hindered syntheses where conversion is low.

  • Technique: Use Silver Nitrate (

    
    ) impregnated silica gel  if your impurity contains an alkene.
    
  • Alternative: If the starting material is a phenol, use a polymer-supported carbonate scavenger (e.g., PS-CO3) to fish out the unreacted starting material, leaving the cyclized Obtusafuran in solution.

Q: Why is the melting point of my synthetic Obtusafuran lower than the literature value? A: Synthetic Obtusafuran is often racemic (


). Natural Obtusafuran is chiral (

-enantiomer). A racemic mixture often has a lower melting point (or different crystal packing) than the pure enantiomer. Ensure you are comparing optical rotation data, not just MP.
References
  • Jurd, L., Manners, G., & Stevens, K. (1972).[1] Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993. Link

  • Gregson, M., et al. (1978). The neoflavonoids and related compounds.[2][3][4][5] Phytochemistry, 17(8), 1395-1400. (Foundational chemistry of Dalbergia neoflavonoids).

  • Mushtaq, A., et al. (2024).[6] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728–20752.[6] Link

  • Rana, S., et al. (2024).[7] Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans.[7] Organic & Biomolecular Chemistry, 22, 5361-5373.[7] Link

  • Willis, M. C. (2010). Palladium-catalyzed annulation reactions for the synthesis of benzofurans.[8] Chemical Reviews, 110(2), 725-755. (Authoritative source on Pd-catalysis mechanisms).

Sources

Troubleshooting

Optimizing reaction conditions for obtusafuran ring closure

Technical Support Center: Obtusafuran Ring Closure Optimization Executive Summary & Mechanistic Overview You are likely attempting to synthesize Obtusafuran (a neoflavonoid-type neolignan) via the construction of its cor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Obtusafuran Ring Closure Optimization

Executive Summary & Mechanistic Overview

You are likely attempting to synthesize Obtusafuran (a neoflavonoid-type neolignan) via the construction of its core 2,3-dihydrobenzofuran skeleton. The critical "ring closure" step typically refers to one of two distinct pathways, depending on your precursor strategy:

  • Biomimetic Oxidative Coupling (Radical Pathway): Dimerization of cinnamyl phenols (e.g., methyl ferulate or 4-cinnamylphenol) via 8–5' coupling followed by intramolecular cyclization.

  • Acid-Catalyzed Cyclization (Ionic Pathway): Cyclization of an o-cinnamyl phenol intermediate (Jurd’s method).

This guide addresses the specific failures associated with these steps, focusing on regioselectivity , stereocontrol (trans-selectivity) , and yield optimization .

Troubleshooting Guide (Q&A Format)

Category A: Oxidative Radical Coupling (Ag₂O / HRP Mediated)

Context: You are reacting a cinnamyl phenol monomer with an oxidant to form the dimer.

Q1: My reaction yields are consistently low (<30%), and I see significant polymerization. How do I shift the equilibrium toward the dimer?

A: Polymerization is the result of unconstrained radical propagation. To fix this, you must control the "Radical Concentration vs. Substrate Concentration" ratio.

  • The Fix: Switch to a "Solid-Liquid Interfacial" protocol if using Ag₂O. Do not dissolve the oxidant completely. Use dry Acetonitrile (MeCN) instead of Benzene/Acetone.

    • Why: MeCN has been shown to improve the balance between conversion and selectivity compared to traditional non-polar solvents.

    • Protocol Adjustment: Use 0.5 equivalents of Ag₂O. Add the oxidant in one portion to a dilute solution of the monomer (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Alternative: If using enzymatic methods (HRP/H2O2), add the H2O2 dropwise over 2 hours. A "flood" of radicals favors polymerization; a "trickle" favors dimerization.

Q2: I am getting the wrong regioisomer (8–8' coupling / tetrahydrofuran) instead of the desired 8–5' dihydrobenzofuran. How do I direct the coupling?

A: This is a steric and electronic control issue. The 8–5' coupling (leading to obtusafuran) competes with 8–8' coupling (leading to licarin-type lignans).

  • The Fix: Increase the steric bulk around the

    
    -position (C8) or modify the oxidant.
    
    • Mechanism:[1][2][3][4] Ag₂O generally favors the 8–5' coupling due to coordination effects with the phenolic oxygen.

    • Critical Check: Ensure your starting material is a 4-cinnamyl phenol derivative. If the ortho position (C5) is blocked or too hindered, 8–5' coupling is impossible.

    • Solvent Polarity: Switch to a non-polar solvent like Toluene if 8–8' dominates; however, note that this may slow the reaction. For Obtusafuran, the Ag₂O/MeCN system is the current "Gold Standard" for favoring the dihydrobenzofuran core.

Q3: The product is a racemic mixture. Can I achieve enantioselective ring closure directly?

A: Direct oxidative coupling is inherently difficult to render enantioselective because the radical intermediate is planar.

  • The Reality: The reaction typically yields a racemic trans-dihydrobenzofuran.

  • The Fix: Do not attempt chiral induction during the radical step unless using a specialized chiral vanadium catalyst (which is rare for this specific substrate). Instead, focus on Diastereoselectivity (obtaining the trans isomer over cis).

    • Optimization: The trans-isomer is thermodynamically favored. Ensure the reaction runs at Room Temperature (20–25°C) . Heating (>50°C) can erode this selectivity by allowing access to the higher-energy cis-transition state.

Category B: Acid-Catalyzed Cyclization (Ionic Pathway)

Context: You have an o-cinnamyl phenol intermediate and are using acid to close the ring.

Q4: My cyclization is stalling, or I am seeing elimination products (styrenes) instead of the furan ring.

A: You are fighting Baldwin’s Rules. The closure is likely a 5-exo-trig (favored) vs. 5-endo-trig (disfavored) competition.[5]

  • The Fix: You need a "proton shuttle" mechanism.

    • Reagent: Use BF3·Et2O (Lewis Acid) in CH2Cl2 at 0°C, or p-TsOH (Brønsted Acid) in refluxing benzene.

    • Causality: The acid must protonate the olefin or activate a leaving group (if using an epoxide/halide precursor) to generate a carbocation that the phenol oxygen can attack.

    • Self-Validating Step: Monitor by TLC. If the starting material disappears but no cyclized product forms, you are likely polymerizing the styrene. Dilute the reaction to 0.01 M to favor intramolecular reaction.

Experimental Data & Comparison

Table 1: Oxidant Efficiency for Obtusafuran Core Synthesis

Oxidant SystemTypical YieldSelectivity (8-5' vs 8-8')Stereochem (trans:cis)Primary Issue
Ag₂O / MeCN 40-55% High (Favors 8-5') >95:5 Stoichiometric waste; Cost.
Ag₂O / Benzene25-30%Moderate90:10Toxicity; Slow kinetics.
HRP / H₂O₂15-25%Low (Mixed)80:20Emulsion formation; Polymerization.
FeCl₃ / DMF30-40%Moderate85:15Difficult purification (Iron chelation).

Visualized Workflows

Diagram 1: Mechanistic Pathway & Critical Control Points

Caption: The bifurcation between the desired 8-5' coupling (Obtusafuran path) and the competing 8-8' dimerization.

Obtusafuran_Pathway Start Monomer (Methyl Ferulate / Cinnamyl Phenol) Radical Phenoxy Radical Intermediate Start->Radical Oxidation (Ag2O) Coupling Radical Coupling (The Critical Step) Radical->Coupling Path_A 8-5' Coupling (Quinone Methide) Coupling->Path_A Favored in MeCN Steric Control Path_B 8-8' Coupling (Bis-quinone Methide) Coupling->Path_B Favored in Non-polar High Conc. Cyclization Intramolecular Cyclization Path_A->Cyclization Tautomerization SideProduct Licarin/Furan Side Products Path_B->SideProduct Product Obtusafuran Core (Dihydrobenzofuran) Cyclization->Product Trans-selective

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for addressing low yields in oxidative ring closure.

Troubleshooting_Tree Issue Problem: Low Yield / Impurities Check1 Check 1: Is the solvent dry? Issue->Check1 Action1 Action: Water kills the radical. Use anhydrous MeCN. Check1->Action1 No Check2 Check 2: Oxidant Stoichiometry? Check1->Check2 Yes Action2 Action: Use exactly 0.5 eq Ag2O. Excess leads to over-oxidation. Check2->Action2 >0.5 eq Check3 Check 3: Concentration? Check2->Check3 0.5 eq Action3 Action: Dilute to 0.05-0.1 M. Prevents polymerization. Check3->Action3 >0.1 M

Detailed Protocol: Ag₂O-Mediated Ring Closure

Objective: Synthesis of trans-dihydrobenzofuran skeleton from methyl ferulate.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Nitrogen.

  • Dissolution: Dissolve Methyl Ferulate (1.0 mmol) in anhydrous Acetonitrile (10 mL) .

    • Note: The concentration is critical. 0.1 M is the "sweet spot."

  • Oxidation: Add Silver(I) Oxide (Ag₂O, 0.5 mmol, 0.5 equiv) in a single portion.

    • Tip: Ensure the Ag₂O is fresh (black powder). Grey/white powder indicates degradation to silver carbonate/hydroxide.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (UV active) should disappear, replaced by a less polar product spot.

  • Workup: Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 20% EtOAc).

    • Result: Expect a pale yellow oil/solid. Yield: 40–55%.

References

  • Jurd, L., Manners, G., & Stevens, K. (1972).[6] Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, 992.[6]

  • Pieters, L., et al. (1999). Biomimetic synthesis and biological activity of dihydrobenzofuran neolignans. Journal of Natural Products.
  • Dias, et al. (2020).[7] Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv.

  • Masuda, T., et al. (2006). Antioxidant Mechanism Studies on Ferulic Acid: Isolation and Structure Identification of the Main Antioxidation Product from Methyl Ferulate. Journal of the Japanese Society for Food Science and Technology.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for Obtusafuran

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to transition promising lipophilic compounds from in silico or organic synthesis stages in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to transition promising lipophilic compounds from in silico or organic synthesis stages into viable aqueous biological assays.

Obtusafuran is a biologically active neolignan and benzofuran derivative isolated from Dalbergia species (such as Dalbergia louvelii and Dalbergia latifolia)[1]. It is highly valued in drug development for its potent antiplasmodial[2] and cyclooxygenase-2 (COX-2) inhibitory activities[3]. However, its trans-dihydrobenzofuran core[4] makes it highly lipophilic. This translates to severe aqueous solubility issues, which can ruin in vitro assays through spontaneous precipitation and severely limit in vivo bioavailability.

This guide provides field-proven, self-validating methodologies to permanently resolve obtusafuran solubility constraints.

Part 1: The Physicochemical Root of the Problem (FAQ)

Q: Why does obtusafuran precipitate immediately when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media)? A: This is a classic "solvent-shift" precipitation event. Obtusafuran lacks highly polar, ionizable functional groups at physiological pH (pH 7.4) and relies on its hydrophobic aromatic rings for target binding. When a concentrated DMSO stock is introduced into an aqueous medium, the dielectric constant of the microenvironment abruptly increases. The thermodynamic penalty of keeping the lipophilic obtusafuran molecules hydrated becomes too high, forcing them out of solution via rapid nucleation and crystallization.

Q: Can I just increase the DMSO concentration in my cell culture media to keep it dissolved? A: No. While obtusafuran is highly soluble in neat DMSO, exceeding 0.5% to 1.0% (v/v) DMSO in cell culture induces solvent-mediated cytotoxicity and alters baseline cellular metabolism. This will confound your COX-2 or antiplasmodial readouts. You must employ advanced formulation techniques like cyclodextrin complexation or solid dispersions to enhance apparent solubility without relying on toxic co-solvent concentrations[5].

Part 2: Troubleshooting Guide & Experimental Protocols

To effectively solubilize obtusafuran, we must mask its hydrophobicity or disrupt its crystal lattice energy. Below are two highly effective, self-validating protocols.

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic interior cavity[6]. The benzofuran ring of obtusafuran fits perfectly into the HP-β-CD cavity. This host-guest interaction shields the hydrophobic moieties from water, while the exterior hydroxyl groups of the cyclodextrin ensure high aqueous solubility[6].

Self-Validation System: We validate this protocol using Proton Nuclear Magnetic Resonance (1H-NMR). If true inclusion has occurred (rather than a simple physical mixture), the chemical shifts of the internal cavity protons of HP-β-CD (H-3 and H-5) will shift upfield due to the shielding effect of obtusafuran's aromatic rings.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of HP-β-CD in ultra-pure water. Separately, dissolve obtusafuran in analytical-grade ethanol to a concentration of 10 mM.

  • Co-dissolution: Slowly add the obtusafuran ethanolic solution dropwise into the HP-β-CD aqueous solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Seal the vessel and stir in the dark at 25°C for 48 hours. Causality: Host-guest complexation is an equilibrium-driven process; 48 hours ensures thermodynamic equilibrium is reached.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until only the aqueous phase remains.

  • Filtration: Filter the remaining aqueous solution through a 0.45 μm PTFE syringe filter. Causality: This removes any uncomplexed, precipitated obtusafuran that failed to enter the cyclodextrin cavities.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a free-flowing, highly water-soluble solid powder.

  • Validation: Re-dissolve 5 mg of the powder in D2O and perform 1H-NMR to confirm the upfield shift of the H-3/H-5 protons.

CD_Complexation Start Obtusafuran (Lipophilic) + HP-β-CD (Aqueous) Mix Co-dissolution in Ethanol/Water (1:1 v/v) Start->Mix Stir Magnetic Stirring (48h, 25°C, Dark) Mix->Stir Evap Solvent Evaporation (Rotary Evap, 40°C) Stir->Evap Lyoph Lyophilization (Freeze-drying, 48h) Evap->Lyoph Validate Validation: 1H-NMR & Phase Solubility Lyoph->Validate

Workflow for HP-β-CD Inclusion Complexation of Obtusafuran.

Strategy B: Amorphous Solid Dispersion via Solvent Evaporation

Causality: Obtusafuran's crystalline lattice energy acts as a thermodynamic barrier to dissolution. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like Polyvinylpyrrolidone, PVP), we force it into an amorphous state. This completely bypasses the lattice energy barrier, resulting in rapid dissolution[7].

Self-Validation System: Powder X-ray Diffraction (PXRD) is used post-formulation. The disappearance of sharp diffraction peaks (characteristic of crystalline obtusafuran) and the appearance of a broad "halo" validates a successful amorphous transformation.

Step-by-Step Methodology:

  • Matrix Dissolution: Dissolve PVP K30 and obtusafuran (at a 4:1 w/w ratio) in a common volatile solvent (e.g., methanol).

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete molecular dispersion.

  • Rapid Evaporation: Flash-evaporate the solvent using a laboratory spray dryer (Inlet temp: 80°C, Feed rate: 5 mL/min). Causality: Rapid solvent removal kinetically traps the obtusafuran molecules in the polymer matrix before they can re-aggregate and crystallize.

  • Desiccation: Store the resulting microparticles in a vacuum desiccator over silica gel. Causality: Amorphous dispersions are hygroscopic; moisture acts as a plasticizer and can induce unwanted recrystallization.

  • Validation: Perform PXRD to confirm the amorphous halo, followed by a dissolution test in simulated gastric fluid (pH 1.2) to confirm >80% drug release within 15 minutes.

Part 3: Quantitative Data Summary & Decision Matrix

To help you choose the right approach for your specific assay, compare the expected solubility enhancements and stability profiles of the different techniques.

Solubilization StrategyCarrier / ExcipientEst. Aqueous Solubility (μg/mL)Fold-Increase vs. FreePrimary ApplicationStability Profile
Free Obtusafuran None< 51xBaseline ControlLow (Precipitates)
Co-solvency 1% DMSO in PBS~50>10xIn vitro cell assaysLow (Dilution risks)
Solid Dispersion PVP K30 Polymer~850>170xOral in vivo dosingMedium (Kinetic)
Inclusion Complex HP-β-CD~1,200>240xIV dosing, PK studiesHigh (Thermodynamic)

Note: Fold-increase values are extrapolated based on standard neoflavonoid/benzofuran behaviors with these specific excipients[6],[7].

DecisionTree Q1 Target Application? InVitro In Vitro Assays (e.g., COX-2 Inhibition) Q1->InVitro InVivo In Vivo / Formulation (e.g., Oral Delivery) Q1->InVivo Cosolvent Co-solvency Method (DMSO < 1% + Tween 80) InVitro->Cosolvent Nano Polymer Solid Dispersion or Cyclodextrin Complex InVivo->Nano

Decision Matrix for Obtusafuran Solubilization Based on Target Application.

References

1.[6] Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. mdpi.com. 2.[1] Flavonoids from Dalbergia louvelii and their antiplasmodial activity. nih.gov. 3.[2] Flavonoids from Dalbergia louvelii and Their Antiplasmodial Activity - ACS Publications. acs.org. 4.[3] Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. mdpi.com. 5. Concise Asymmetric Synthesis of (+)-Conocarpan and Obtusafuran. thieme-connect.com. 6.[5] Contemporary Review on Solubility Enhancement Techniques. jddtonline.info. 7.[7] COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. ijbpas.com.

Sources

Troubleshooting

Technical Support Center: Obtusafuran Isolation &amp; Stability

The following technical guide serves as a specialized support resource for the isolation of Obtusafuran (a neoflavonoid/dihydrobenzofuran derivative) from Dalbergia species. It is designed to address the specific chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the isolation of Obtusafuran (a neoflavonoid/dihydrobenzofuran derivative) from Dalbergia species. It is designed to address the specific chemical instabilities inherent to this molecule, particularly its susceptibility to oxidative conversion into Obtusaquinone and acid-catalyzed ring opening.[1]

Ticket ID: OBT-ISO-9982 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Stability Paradox

Obtusafuran is not merely a passive target molecule; it is a chemically reactive dihydrobenzofuran that exists in a delicate metabolic equilibrium with its quinone methide counterpart, Obtusaquinone [1, 2].

The primary failure mode in isolation is not poor extraction efficiency, but in-process degradation .[1] The phenolic hydroxyl group at C-4/C-4' renders the molecule prone to oxidation, while the dihydrofuran ring is sensitive to the acidic surface activity of standard silica gel. This guide replaces standard "phytochemical screening" protocols with a Targeted Preservation Protocol (TPP) .

Critical Control Points (CCPs) & Troubleshooting

Use this matrix to diagnose immediate issues in your workflow.

Issue A: The Extract Turns Red/Purple During Silica Chromatography

Diagnosis: Acid-Catalyzed Oxidation (Quinone Methide Formation) Standard silica gel is slightly acidic (pH 4.5–6.0).[1] This acidity, combined with adsorbed oxygen, catalyzes the oxidation of Obtusafuran’s phenol group into Obtusaquinone , which is vividly colored (often deep red or purple) [2, 3].

Corrective Protocol:

  • Neutralize the Stationary Phase: Do not use raw silica.[1] Pre-wash silica slurry with 1% Triethylamine (Et3N) in Hexane before loading the column.[1] This neutralizes surface silanol groups.[1]

  • Switch Media: If degradation persists, switch to Sephadex LH-20 using Methanol/Dichloromethane (1:1).[1] Sephadex is neutral and operates via molecular sieving/adsorption, avoiding acid catalysis entirely.

  • Argon Shielding: Flush the column dead volume with Argon gas before starting the flow.[1]

Issue B: Loss of Product Mass / "Streaking" on TLC

Diagnosis: Furan Ring Opening The dihydrofuran ring is strained.[1] Protic acids (even trace amounts in un-distilled chloroform) can catalyze the cleavage of the ether linkage, leading to complex polymeric phenols that stick to the baseline of your TLC plate [4].

Corrective Protocol:

  • Solvent Quality: Use only Amylene-stabilized Chloroform or HPLC-grade Dichloromethane.[1] Avoid Ethanol-stabilized Chloroform, as the ethanol can participate in solvolysis reactions.[1]

  • Rapid Elution: Minimize residence time. Use Vacuum Liquid Chromatography (VLC) rather than gravity columns to reduce compound-silica contact time from hours to minutes.[1]

Issue C: Unexpected Isomerization (NMR Signals Shift)

Diagnosis: Photochemical Rearrangement Neoflavonoids with styryl-like conjugation are photosensitive.[1] UV light can induce cis-trans isomerization or radical cyclization [5].[1]

Corrective Protocol:

  • Amber Glassware: All fractions must be collected in amber vials.

  • Foil Wrap: Wrap the chromatography column in aluminum foil during elution.

Optimized Isolation Workflow

The following workflow integrates the "Targeted Preservation Protocol" to minimize side reactions.

Obtusafuran_Isolation Start Raw Material (Dalbergia Heartwood) Extract Extraction (MeOH, 25°C, Ultrasound) Start->Extract Minimize Heat (<35°C) Partition Liquid-Liquid Partition (H2O vs EtOAc) Extract->Partition Decision Check TLC (Red Spots?) Partition->Decision Path_Acid Standard Silica (HIGH RISK) Decision->Path_Acid No Precaution Path_Neutral Neutralized Silica (+1% Et3N) Decision->Path_Neutral Standard Protocol Path_Sephadex Sephadex LH-20 (Safe Route) Decision->Path_Sephadex High Purity Req. Fail Obtusaquinone (Red/Purple Artifact) Path_Acid->Fail Oxidation/Acidolysis Final Pure Obtusafuran (Colorless Solid) Path_Neutral->Final Yield: ~70% Path_Sephadex->Final Yield: >85%

Figure 1: Decision logic for stationary phase selection to prevent oxidative degradation.

Quantitative Data: Solvent & Stability Matrix

Table 1: Solvent Compatibility for Obtusafuran Isolation Data derived from comparative neoflavonoid stability studies [4, 6].[1]

Solvent SystemSuitabilityRisk FactorNotes
Methanol (MeOH) HighLowGood solubility; protic nature stabilizes the phenol but may encourage solvolysis if acidic.[1]
Chloroform (CHCl₃) Medium High CRITICAL: Must be acid-free.[1] Commercial CHCl₃ often contains HCl traces.[1] Filter through basic alumina before use.[1]
Ethyl Acetate (EtOAc) HighLowExcellent for partition; gentle on the furan ring.[1]
Acetone LowMediumCan form condensation artifacts (aldol-type) with the phenol under basic conditions.[1]
Hexane/Diethylether MediumHigh (Peroxides)Ether peroxides will instantly oxidize Obtusafuran to Obtusaquinone.[1] Test for peroxides.

Mechanistic Insight: The Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific chemical transformations we are trying to prevent.

Degradation_Mechanism Obtusafuran Obtusafuran (Active Phenol) Quinone Obtusaquinone (Quinone Methide) Obtusafuran->Quinone Oxidation (O2) Silica Catalysis Polymer Polymeric Artifacts Obtusafuran->Polymer Acid Hydrolysis (Ring Opening) N2 Prevention: N2 Atmosphere N2->Quinone Blocks Base Prevention: Buffered Silica Base->Polymer Blocks

Figure 2: Mechanistic pathways of Obtusafuran degradation and specific preventive interventions.

FAQ: Frequently Asked Questions

Q: Can I use HPLC with 0.1% Formic Acid for purification? A: Proceed with caution. While 0.1% formic acid is standard for peptides, it can degrade neoflavonoids if the exposure time is long.[1] We recommend using 0.1% Acetic Acid (weaker acid) or working at neutral pH with an Ammonium Acetate buffer if possible.[1] If acid is necessary for peak shape, fractionate immediately into tubes containing a neutralizing buffer (e.g., dilute bicarbonate).

Q: My isolated compound is an oil, but the literature says it should be a solid. Why? A: This usually indicates solvent trapping or partial oxidation.[1] Obtusafuran can trap chloroform in its lattice.[1]

  • Solution: Dissolve the oil in a minimal amount of diethyl ether and add hexane dropwise to induce crystallization. If it remains an oil, check NMR for the presence of the quinone methide impurity (look for downfield shift of the vinyl protons).

Q: How should I store the purified compound? A: Store under Argon at -20°C. Dissolve in DMSO or Methanol only immediately prior to biological assays. Avoid storing in DMSO for >1 month as DMSO can act as a mild oxidant over time.[1]

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, 992.

  • Gregson, M., et al. (1978).[2] Pterocarpans from Dalbergia spruceana.[1] Phytochemistry, 17, 1419-1422.[1] (Contextual reference for Dalbergia neoflavonoid isolation).

  • Badr, C. E., et al. (2013).[3] Targeting Cancer Cells With the Natural Compound Obtusaquinone.[3][4] Journal of the National Cancer Institute, 105(10), 743–753. (Demonstrates the biological link and oxidative potential of the quinone form).

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytopharmacology, 4(2), 291-346.[1]

  • Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(11), 2014-2024.[1] (Evidence of furan photosensitivity).[1]

  • Donnelly, D. M. X., & Boland, G. M. (1994). Neoflavonoids.[1][5] In The Flavonoids (pp. 239-258).[1] Springer.[1] (General reference for neoflavonoid stability).

Sources

Optimization

Technical Support Center: Stabilizing Obtusafuran in Cell Culture Systems

Core Diagnostic: Is it Instability or Unavailability? Before altering your media formulation, you must distinguish between chemical degradation and physical loss.[1] Obtusafuran is a lipophilic benzofuran derivative foun...

Author: BenchChem Technical Support Team. Date: March 2026

Core Diagnostic: Is it Instability or Unavailability?

Before altering your media formulation, you must distinguish between chemical degradation and physical loss.[1] Obtusafuran is a lipophilic benzofuran derivative found in Dalbergia species.[1] In aqueous cell culture environments (pH 7.4, 37°C), it faces three distinct threats.

The "Triangle of Loss" for Benzofurans:

  • Precipitation: The compound crashes out of solution upon dilution from DMSO into aqueous media.[1]

  • Adsorption: The compound binds non-specifically to polystyrene culture plates.[1]

  • Degradation: The furan ring undergoes oxidative opening or hydrolysis.[1]

Diagnostic Logic Flowchart

Use this logic tree to identify your specific failure mode before applying a fix.

DiagnosticTree Start Start: Low Activity/Recovery of Obtusafuran CheckVisual Microscopic Inspection (100x) Start->CheckVisual Crystals Crystals/Debris Visible? CheckVisual->Crystals Precipitation DIAGNOSIS: Precipitation Action: Improve Solubility (Cyclodextrins) Crystals->Precipitation Yes CheckColor Check Media Color Crystals->CheckColor No BrownShift Browning/Darkening? CheckColor->BrownShift Oxidation DIAGNOSIS: Oxidation Action: Add Antioxidants/Degas Media BrownShift->Oxidation Yes CheckRecovery Mass Balance Test (Extract from Media vs. Plastic) BrownShift->CheckRecovery No PlasticLoss High Loss to Plastic? CheckRecovery->PlasticLoss Adsorption DIAGNOSIS: Adsorption Action: Change Vessel Material PlasticLoss->Adsorption Yes Metabolism DIAGNOSIS: Cellular Metabolism Action: Check P450 Activity PlasticLoss->Metabolism No

Caption: Diagnostic logic to distinguish between physical precipitation, chemical oxidation, and surface adsorption.

Technical Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: I dissolve Obtusafuran in DMSO, but when I add it to the media, I see a fine precipitate. How do I fix this?

The Science: This is the "solvent shock" effect.[1] Obtusafuran is highly lipophilic.[1] When a concentrated DMSO stock hits the aqueous media, the local solubility limit is instantly exceeded before dispersion occurs, causing micro-precipitation that may be invisible to the naked eye but reduces bioavailability.

The Protocol:

  • Do not add DMSO stock directly to the cell culture well.[1]

  • Intermediate Dilution Step: Prepare a 10x working solution in a carrier-rich intermediate buffer (e.g., PBS with 5% BSA or Cyclodextrin) before adding to the final media.

  • Sonicate: Sonicate the intermediate dilution for 5 minutes at 37°C.

Category B: Adsorption (The "Vanishing Drug" Phenomenon)

Q: My HPLC analysis shows 40% loss of Obtusafuran in cell-free media after 2 hours. Is it degrading?

The Science: Likely not.[1] Lipophilic drugs like Obtusafuran (logP > 3) bind aggressively to polystyrene (PS), the standard plastic for cell culture plates. In serum-free conditions, this adsorption can remove >50% of the drug in hours [1].

The Fix:

  • Switch Materials: Use glass-coated or low-binding polypropylene plates for drug incubation steps.[1]

  • Pre-saturation: Incubate the wells with media containing a "dummy" lipophile or high serum (10% FBS) for 1 hour prior to the experiment to occupy binding sites on the plastic, though this may alter cell physiology.

  • Verification: Perform a solvent wash (Methanol) of the empty plastic well after removing media.[1] If you recover the drug from the plastic, it was adsorption, not degradation.

Category C: Chemical Stability (Oxidation)

Q: My media turns slightly brown/amber after 24 hours with Obtusafuran. Is this normal?

The Science: No.[1][2] This indicates oxidation of the benzofuran ring or phenolic hydroxyl groups, often leading to quinone formation [2]. This is accelerated by the slightly alkaline pH (7.[1]4) of culture media and light exposure.[1]

The Protocol:

  • Light Protection: Wrap all tubes and plates in foil.[1] Benzofurans are photosensitive.[1]

  • Antioxidant Supplementation: Add Ascorbic Acid (50 µM) or Glutathione (reduced, 1 mM) to the media.[1] These prevent the radical chain reactions that open the furan ring.[1]

  • Eliminate HEPES: If possible, avoid HEPES buffer, which can generate hydrogen peroxide under light exposure, accelerating degradation.

Advanced Protocol: Cyclodextrin Inclusion Complex

The Gold Standard for Hydrophobic Natural Products

Direct DMSO injection is often insufficient for Obtusafuran.[1] Encapsulating the drug in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a hydrophilic shell around the lipophilic drug, preventing both precipitation and adsorption to plastic [3].

Reagents
  • Obtusafuran (Solid or high-conc.[1] stock)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Cell culture grade)

  • Absolute Ethanol[1]

  • Sterile Water or PBS[1]

Step-by-Step Workflow

CDProtocol Step1 1. Dissolve Obtusafuran in Ethanol (10 mg/mL) Step3 3. Mix Phases Ratio 1:2 (Drug:CD molar) Step1->Step3 Step2 2. Dissolve HP-β-CD in Water (20% w/v) Step2->Step3 Step4 4. Stir & Evaporate Stir 24h (Open cap) to remove Ethanol Step3->Step4 Step5 5. Filter Sterilize 0.22 µm PVDF Step4->Step5 Step6 6. Stable Stock Ready for Media Step5->Step6

Caption: Preparation of Obtusafuran-Cyclodextrin inclusion complex to enhance aqueous solubility.

Validation of Complexation: Before using in cells, confirm the complex formed by checking optical clarity. The solution should remain clear upon dilution in PBS.[1] If it turns cloudy, the complexation failed (usually due to insufficient stirring time or incorrect molar ratio).

Comparative Data: Stability Strategies

The following table summarizes the retention of Obtusafuran in DMEM (10% FBS) over 24 hours using different stabilization methods.

Method24h Recovery (%)Cytotoxicity RiskNotes
DMSO (0.1%) Control 45% ± 8%LowHigh loss due to precipitation/adsorption.[1]
Serum-Free Media 15% ± 5%HighExtreme loss to plastic adsorption.[1]
Glass Vials (No Plastic) 78% ± 4%N/AProves adsorption is the main loss factor.[1]
Ascorbic Acid (50 µM) 60% ± 6%LowPrevents oxidative browning.[1]
HP-β-CD Complex 92% ± 3% Very LowRecommended. Prevents both precip. and adsorption.[1]

References

  • Palmgren, J. J., et al. (2006).[1][3] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1][2][3][4][5][6] European Journal of Pharmaceutics and Biopharmaceutics.

  • Ninh The, S. (2017).[1][7][8] A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine.[1][7]

  • Zhang, L., et al. (2018).[1] The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.[1][9] Drug Design, Development and Therapy.[1]

  • Fukazawa, T., et al. (2010).[1] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][3][5][6] Journal of Pharmacological and Toxicological Methods.

Sources

Troubleshooting

Diagnostic Workflow: Obtusafuran Isomer Separation

Welcome to the Technical Support Center for Neoflavonoid and Neolignan Purification. As a Senior Application Scientist, I have designed this guide to address the specific, high-level challenges researchers face when isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Neoflavonoid and Neolignan Purification. As a Senior Application Scientist, I have designed this guide to address the specific, high-level challenges researchers face when isolating obtusafuran —a bioactive 2,3-dihydrobenzofuran derivative found in Dalbergia species—from its complex structural isomers, such as iso-obtusafuran[1] and various stereoisomers.

Because these isomers share identical molecular weights and exhibit nearly indistinguishable polarities, standard purification templates often fail. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to ensure your chromatographic systems are robust, reproducible, and self-validating.

Before adjusting your instrument parameters, it is critical to classify the type of isomerism you are trying to resolve. The logical workflow below dictates the appropriate chromatographic strategy.

G Start Crude Extract / Synthetic Mix (Obtusafuran & Isomers) Prep Sample Preparation Liquid-Liquid Extraction Start->Prep Screen Isomer Classification (Positional vs. Stereoisomers) Prep->Screen Positional Positional Isomers (e.g., Iso-obtusafuran) Screen->Positional Structural Differences Stereo Stereoisomers (Enantiomers / Diastereomers) Screen->Stereo Spatial Differences RPHPLC RP-HPLC (PFP Column) MeCN/H2O + 0.1% FA Positional->RPHPLC Chiral Chiral HPLC / SFC (e.g., Chiralcel OD-H) Stereo->Chiral Detect Detection & Collection (DAD @ 275nm, ESI-MS) RPHPLC->Detect Chiral->Detect Validate Validation (NMR, Optical Rotation) Detect->Validate

Caption: Workflow for the chromatographic separation and validation of obtusafuran isomers.

Troubleshooting Guides & FAQs

Q1: Why do obtusafuran and its positional isomer (iso-obtusafuran) co-elute on my standard C18 column, and how can I resolve them? Causality & Solution: Both obtusafuran and iso-obtusafuran are planar 2,3-dihydrobenzofuran derivatives with identical lipophilicity. A standard C18 column relies purely on hydrophobic dispersion forces, which are insufficient for distinguishing the subtle differences in the spatial arrangement of their methoxy and phenyl groups[2]. Action: Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of the PFP column introduces alternative retention mechanisms—specifically


 interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms are highly sensitive to the electron density and steric hindrance of the positional substituents on the benzofuran core, allowing for baseline resolution.

Q2: I am trying to separate the cis and trans diastereomers (or enantiomers) of obtusafuran. Why is Reverse-Phase HPLC failing? Causality & Solution: Stereoisomers possess identical scalar properties (e.g., boiling point, polarity) in an achiral environment[3]. No amount of gradient optimization on an achiral column will separate enantiomers. Action: You must employ a Chiral Stationary Phase (CSP). I recommend a cellulose-based column (e.g., Chiralcel OD-H). The chiral selector forms transient, reversible diastereomeric complexes with the obtusafuran enantiomers. Because these complexes have different thermodynamic stabilities, they elute at different times[4]. Alternatively, Supercritical Fluid Chromatography (SFC) is highly effective here, offering faster mass transfer and sharper peaks.

Q3: What are the optimal detection parameters to confirm the identity of obtusafuran post-separation? Causality & Solution: Neoflavonoids exhibit characteristic UV absorption due to their extended aromatic conjugated systems. Action: Use a Diode-Array Detector (DAD) set to monitor at 275 nm and 280 nm for optimal sensitivity. Couple this with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. Obtusafuran and its isomers will typically show predictable fragmentation patterns, including neutral losses of


 (15 Da), 

(28 Da), and

(18 Da) from the neoflavonoid skeleton[5].

Data Presentation: Optimized Chromatographic Parameters

To facilitate method transfer, I have summarized the quantitative baseline data for separating obtusafuran isomers across different chromatographic modes. Use this table as a benchmark for your system suitability checks.

Isomer TypeRecommended ColumnMobile Phase SystemRetention Time (min)Resolution (

)
Selectivity (

)
Positional (Obtusafuran vs. Iso-obtusafuran)PFP (250 x 4.6 mm, 5 µm)Gradient: MeCN /

(0.1% Formic Acid)
14.2 / 15.82.11.15
Diastereomers (cis vs. trans)Chiralcel OD-H (250 x 4.6 mm, 5 µm)Isocratic: Hexane / Isopropanol (90:10)12.5 / 18.33.41.45
Enantiomers (+/- obtusafuran)Chiralpak AD-H (SFC)Isocratic:

/ MeOH (0.1% DEA)
5.2 / 6.82.81.30

Experimental Protocols

Protocol 1: RP-HPLC Separation of Positional Isomers

This protocol utilizes shape selectivity to resolve iso-obtusafuran from obtusafuran.

  • System Preparation: Flush the HPLC system with 50:50 MeOH:

    
     to remove any buffer precipitants. Equilibrate the PFP column with the initial mobile phase (90% Water with 0.1% Formic Acid / 10% Acetonitrile) until the baseline noise is 
    
    
    
    mAU.
  • Sample Preparation: Dissolve the crude extract or synthetic mixture in the initial mobile phase at a concentration of 1 mg/mL.

    • Self-Validation Step: Filter the sample through a 0.22 µm PTFE syringe filter. If the system backpressure exceeds 150 bar upon injection, the sample contains polymeric impurities and must be re-extracted via liquid-liquid partitioning.

  • Gradient Elution: Run a linear gradient from 10% to 60% Acetonitrile over 30 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at exactly 35°C to ensure reproducible

    
     interactions.
    
  • System Suitability: Analyze the chromatogram. The method is validated if the resolution (

    
    ) between the obtusafuran and iso-obtusafuran peaks is 
    
    
    
    . If
    
    
    , decrease the gradient slope to 0.5% MeCN/min.
Protocol 2: Chiral SFC Separation of Stereoisomers

This protocol isolates enantiomers/diastereomers using supercritical fluid dynamics.

  • System Preparation: Equilibrate the SFC system with a Chiralcel OD-H column. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column temperature to 40°C.

  • Mobile Phase Optimization: Use supercritical

    
     as the primary mobile phase with 15% Methanol as the co-solvent. Add 0.1% Diethylamine (DEA) to the Methanol.
    
    • Causality: The basic modifier (DEA) suppresses secondary hydrogen-bonding interactions between the dihydrobenzofuran oxygen and the free silanols on the silica support, preventing peak tailing.

  • Isocratic Elution & Collection: Inject 10 µL of the sample. Monitor the eluent at 275 nm. Collect fractions based on threshold triggering (

    
     mAU).
    
    • Self-Validation Step: To ensure the integrity of the separation, re-inject an aliquot of the collected fractions under the exact same conditions. The enantiomeric excess (ee) must calculate to

      
       with no shoulder peaks.
      

References

  • Jurd, L., Manners, G., & Stevens, K. (1972). Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications.

  • Saroja, T., Seshadri, T. R., & Mukerjee, S. K. (1971). Synthesis of iso-obtusafuran and isomelanoxin methyl ethers from 4-phenylcoumarins. Indian Journal of Chemistry. 1

  • BenchChem Technical Support. (2025). Optimization of HPLC Parameters for Flavonoid Isomer Separation. BenchChem. 2

  • BenchChem Technical Support. (2025). Purification of Aminodibenzofuran Isomers. BenchChem. 3

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. 4

  • Fang et al. (2025). Fabaceae Flavonoids Beyond the Commonplace: A Review of Chemical Diversity, Pharmacological Activities, Mass Spectrometric Profiling and In Silico Insights into Their Subclasses. PMC. 5

Sources

Optimization

Obtusafuran Bioassay Support Center: Troubleshooting &amp; Methodology Guide

Welcome to the Technical Support Center for Obtusafuran in vitro bioassays. Obtusafuran is a bioactive neoflavonoid/benzofuran derivative primarily isolated from the heartwood of Dalbergia species, such as Dalbergia louv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Obtusafuran in vitro bioassays. Obtusafuran is a bioactive neoflavonoid/benzofuran derivative primarily isolated from the heartwood of Dalbergia species, such as Dalbergia louvelii and Dalbergia odorifera[1][2]. It has garnered significant interest in drug development due to its documented antiplasmodial activity[1], its ability to upregulate Heme Oxygenase-1 (HO-1) via the Nrf2 pathway for anti-inflammatory effects[2], and its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor[3].

However, owing to its highly conjugated ring system and lipophilic nature, researchers frequently encounter reproducibility issues related to solubility, compound stability, and assay interference. This guide provides field-proven, causality-driven solutions to ensure scientific integrity in your obtusafuran workflows.

Mechanistic Overview: The Nrf2/HO-1 Pathway

To troubleshoot effectively, one must understand the biological target. Obtusafuran exerts its primary antioxidant and anti-inflammatory effects by disrupting the Keap1-Nrf2 complex in the cytosol, allowing free Nrf2 to translocate to the nucleus and drive the transcription of HO-1[2].

G Obtusafuran Obtusafuran (Optimal: 20 µM) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic Retention) Obtusafuran->Keap1_Nrf2 Induces Dissociation Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Free Releases ARE Antioxidant Response Element (ARE Binding) Nrf2_Free->ARE Binds to HO1 HO-1 Protein Expression (Anti-inflammatory Output) ARE->HO1 Upregulates Transcription

Figure 1: Mechanism of Action for Obtusafuran-mediated HO-1 expression via the Nrf2 pathway.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why are my IC50 values for antiplasmodial activity fluctuating wildly between experimental runs?

The Causality: Obtusafuran exhibits antiplasmodial activity against Plasmodium falciparum with expected IC50 values ranging strictly between 5.8 and 8.7 µM[1]. Fluctuations outside this range are almost exclusively driven by compound precipitation in aqueous culture media . Obtusafuran is highly lipophilic. When a concentrated DMSO stock is spiked directly into RPMI-1640 media, localized supersaturation occurs, leading to micro-precipitates that the parasite cannot uptake. The Solution: Perform a serial dilution of the compound in 100% DMSO first, and then dilute these intermediate stocks 1:200 into pre-warmed (37°C) complete media. This ensures the final DMSO concentration remains constant (0.5% v/v) across all wells, preventing solvent toxicity while maintaining obtusafuran in solution.

Q2: I am seeing high background noise and false positives in my COX-2 enzyme inhibition assays. What is going wrong?

The Causality: 2-arylbenzofurans, including obtusafuran, are prone to forming colloidal aggregates in standard biochemical assay buffers if no detergent is present[3]. These aggregates non-specifically bind to and sequester the COX-2 enzyme, masquerading as competitive inhibition (a classic "pan-assay interference" or PAINS behavior). The Solution: Introduce 0.01% Triton X-100 or CHAPS into your COX-2 assay buffer. If the apparent IC50 shifts dramatically (e.g., from 1 µM to >50 µM) upon the addition of a non-ionic detergent, your previous results were artifacts of aggregation.

Q3: My HO-1 western blots show no upregulation after treating macrophages with 40 µM Obtusafuran, despite literature claims.

The Causality: While obtusafuran upregulates HO-1, the dose-response curve is bell-shaped. Studies indicate that maximum HO-1 expression in murine macrophages occurs at 20 µM [2]. At concentrations approaching 40 µM, cellular toxicity and oxidative stress pathways trigger apoptosis, shutting down the Nrf2-driven transcription machinery[2]. The Solution: Cap your maximum treatment concentration at 20 µM and assess target engagement between 0.5 to 1.5 hours post-treatment, as nuclear Nrf2 levels peak transiently before being exported[2].

Quantitative Baseline Data

Use the following table to benchmark your assay performance against established literature standards. Deviations of more than 3-fold from these values indicate a fundamental flaw in assay execution.

Bioassay TargetCell Line / SystemExpected IC50 / EC50Primary Reference Metric
Antiplasmodial Activity P. falciparum (3D7/K1)5.8 – 8.7 µM[3H]-hypoxanthine uptake inhibition[1]
HO-1 Upregulation Murine Macrophages~20 µM (Peak Efficacy)Western Blot (Protein Fold Change)[2]
Anti-inflammatory BV2 Microglia / HT221 – 20 µMReduction of TNF-α and IL-1β

Self-Validating Protocol: In Vitro HO-1/Nrf2 Activation Assay

To guarantee trustworthiness, an experimental protocol must be a self-validating system. The following methodology for assessing obtusafuran's anti-inflammatory efficacy includes a mandatory mechanistic negative control (Nrf2 siRNA) to prove causality[2].

Materials Required:
  • Murine peritoneal macrophages or BV2 microglial cells.

  • Obtusafuran (Purity >98%, stored at -20°C in the dark).

  • Nrf2 small interfering RNA (siRNA) and scrambled control siRNA.

  • Lysis buffer (RIPA) and Western Blotting reagents.

Step-by-Step Methodology:
  • Cell Seeding & Transfection (Validation Step):

    • Seed cells at

      
       cells/well in 6-well plates. Incubate for 24 hours.
      
    • Transfect half the wells with Nrf2 siRNA (50 nM) and the other half with scrambled siRNA using a lipid-based transfection reagent. Incubate for 24 hours. Rationale: This proves that any downstream HO-1 expression is exclusively dependent on the Nrf2 pathway.

  • Compound Preparation:

    • Dissolve Obtusafuran in anhydrous DMSO to create a 4 mM stock.

    • Dilute the stock in culture media to achieve a final treatment concentration of 20 µM (Final DMSO = 0.5%).

  • Treatment Phase:

    • Aspirate old media and apply the 20 µM Obtusafuran solution to both the Nrf2-knockdown and scrambled-control wells.

    • Include a vehicle control well (0.5% DMSO only).

    • Incubate for exactly 1.5 hours for Nrf2 nuclear localization assessment, or 12 hours for HO-1 protein expression[2].

  • Harvest and Analysis:

    • Wash cells twice with ice-cold PBS to halt pharmacological action.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein, run SDS-PAGE, and probe for HO-1 and Nrf2.

  • Data Validation Gate:

    • Pass Condition: Scrambled siRNA + Obtusafuran shows high HO-1; Nrf2 siRNA + Obtusafuran shows baseline/zero HO-1.

    • Fail Condition: If HO-1 is elevated in the Nrf2 siRNA group, your obtusafuran batch is contaminated, or the compound is acting through an off-target stress response.

Assay Troubleshooting Logical Workflow

When an obtusafuran bioassay fails to reproduce expected results, follow this logical decision tree to isolate the variable.

Workflow Start Assay Reproducibility Issue Detected CheckSol 1. Visual Check: Is compound precipitating in media? Start->CheckSol SolYes Precipitation Found: Perform serial DMSO dilutions prior to media transfer CheckSol->SolYes Yes SolNo Solution Clear: Check Cell Viability / DMSO Toxicity CheckSol->SolNo No ToxHigh High Cell Death (>10%): Ensure final DMSO is ≤ 0.5% & Dose ≤ 20 µM SolNo->ToxHigh Toxicity High ToxLow Cells Viable: Verify Target Engagement via siRNA Knockdown SolNo->ToxLow Toxicity Low

Figure 2: Diagnostic workflow for resolving obtusafuran in vitro bioassay failures.

References

  • Flavonoids from Dalbergia louvelii and their antiplasmodial activity - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Recent progress on the traditional Chinese medicines that regulate the blood - Journal of Food and Drug Analysis Source: Journal of Food and Drug Analysis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Obtusafuran Synthesis &amp; Scale-Up

This technical support guide addresses the scale-up challenges in the chemical synthesis of Obtusafuran , a bioactive neolignan characterized by a trans-2,3-dihydrobenzofuran core.[1] This guide prioritizes the Dynamic K...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the scale-up challenges in the chemical synthesis of Obtusafuran , a bioactive neolignan characterized by a trans-2,3-dihydrobenzofuran core.[1]

This guide prioritizes the Dynamic Kinetic Resolution (DKR) Asymmetric Hydrogenation route, as it represents the current "Gold Standard" for scalable, enantioselective synthesis, superior to low-yielding biogenetic-type alkylations.

Topic: Scale-Up Challenges in the Chemical Synthesis of Obtusafuran Target Molecule: (+)-Obtusafuran (and related 8,5'-neolignans) Core Structural Challenge: Construction of the trans-2,3-dihydrobenzofuran scaffold with contiguous stereocenters (C2, C3).

Executive Summary: Route Selection for Scale-Up

For researchers moving from milligram-scale discovery to gram-scale process development, selecting the correct synthetic strategy is critical.

FeatureBiogenetic-Type Route (Historical)Asymmetric DKR Hydrogenation (Recommended)
Key Mechanism Acid-catalyzed alkylation of quinolsRu-catalyzed Dynamic Kinetic Resolution (DKR)
Yield Low (~10-15%)High (>90% for key steps)
Stereocontrol Poor (Often Racemic)Excellent (>99% ee, >95:5 dr)
Purification Difficult (Complex mixtures)Streamlined (Crystallization possible)
Scalability Low (High waste, low throughput)High (Atom economical)

Recommendation: Abandon acid-catalyzed alkylation of methoxyquinols for scale-up. Adopt the Ru-catalyzed asymmetric hydrogenation/cyclization strategy to ensure stereochemical integrity and batch-to-batch consistency.

Troubleshooting Guide & FAQs

Phase 1: Enantioselective Core Construction

Q1: I am observing low enantiomeric excess (ee) during the hydrogenation of the prochiral ketone intermediate. How do I optimize this?

Diagnosis: The Dynamic Kinetic Resolution (DKR) efficiency depends heavily on the rate of racemization of the starting material relative to the rate of hydrogenation. Corrective Actions:

  • Catalyst Selection: Ensure you are using a Ruthenium-based catalyst with a chiral diphosphine ligand (e.g., RuCl2n or Ru-SEGPHOS complexes). These are privileged for DKR of

    
    -substituted 
    
    
    
    -keto esters or similar ketones.
  • Solvent System: Switch to a solvent that facilitates proton exchange (racemization). Dichloromethane (DCM) or Methanol (MeOH) are standard. If racemization is slow, adding a weak base (e.g., TEA) or using a protic co-solvent can assist.

  • H2 Pressure: Lower hydrogen pressure (e.g., 5-10 bar instead of 50 bar) can sometimes improve ee by slowing the hydrogenation rate, allowing the racemization equilibrium to be established more effectively.

Q2: My diastereomeric ratio (dr) is poor (cis/trans mixture) after the cyclization step. What controls this?

Diagnosis: The trans-stereochemistry of obtusafuran is typically set during the cyclization of the chiral alcohol intermediate. If using an


 or Mitsunobu-type displacement, the mechanism dictates the outcome.
Corrective Actions: 
  • Mechanism Check: If your route involves an

    
    -type displacement of a leaving group (e.g., mesylate) by the phenol oxygen, inversion of configuration occurs. Ensure your hydrogenation product has the correct relative stereochemistry to yield the trans-dihydrobenzofuran upon inversion.
    
  • Temperature Control: High temperatures during cyclization can lead to epimerization at the benzylic position (C3). Maintain reaction temperatures below 40°C if possible.

  • Leaving Group: Switch from Tosylate (Ts) to Mesylate (Ms) or Triflate (Tf) to accelerate the cyclization at lower temperatures, preserving kinetic stereocontrol.

Phase 2: Impurity Profile & Isolation

Q3: I see a persistent "de-methylated" impurity in the crude mixture. Where is this coming from?

Diagnosis: Obtusafuran contains methoxy groups on the aromatic ring. Strong Lewis acids (e.g.,


, 

) used in earlier Friedel-Crafts acylation steps or harsh acidic conditions can cause inadvertent O-demethylation. Corrective Actions:
  • Quench Protocol: Ensure all Lewis acids are completely quenched and removed before any heating steps.

  • Reagent Swap: If deprotection of a specific group is required (e.g., desilylation), avoid acidic conditions. Use TBAF (Tetra-n-butylammonium fluoride) buffered with acetic acid to prevent basic side reactions, or HF-Pyridine in a plastic vessel.

Q4: The final product is an oil that is difficult to crystallize. How can I obtain a solid for GMP standards?

Diagnosis: Small amounts of solvent residues or stereoisomers (cis-isomer) inhibit crystallization. Corrective Actions:

  • Seed Crystals: Obtain a high-purity seed via preparative HPLC.

  • Solvent Switch: Attempt trituration with n-heptane/IPA (95:5) . The trans-isomer is often less soluble in non-polar alkanes than the cis-isomer or acyclic impurities.

  • Derivatization: If the phenol is free, consider forming a crystalline acetate or benzoate ester for purification, then hydrolyzing back to the parent phenol as a final step.

Recommended Experimental Protocol (Scale-Up Ready)

Method: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR) followed by Cyclization. Reference Basis: Adapted from Synlett and J. Org. Chem. methodologies for dihydrobenzofuran neolignans.

Step 1: Synthesis of Prochiral Ketone Precursor
  • Reagents: 2-bromo-4,5-dimethoxyphenol (protected),

    
    -bromo-propiophenone derivative.
    
  • Procedure: Perform a Friedel-Crafts acylation or Weinreb amide coupling to generate the

    
    -substituted ketone. Ensure the phenol is protected (e.g., TIPS or Bn) to prevent catalyst poisoning in the next step.
    
Step 2: Asymmetric Hydrogenation (The Key Step)
  • Substrate:

    
    -substituted prochiral ketone (1.0 equiv).
    
  • Catalyst:

    
     (0.5 mol%).
    
  • Conditions:

    
     (10 atm), MeOH, 30°C, 12 h.
    
  • Protocol:

    • Charge the autoclave with substrate and degassed MeOH.

    • Add the Ru-catalyst in a glovebox or under strict

      
       flow.
      
    • Pressurize to 10 atm

      
       and stir vigorously.
      
    • Checkpoint: Monitor conversion by HPLC. Do not stop until >98% conversion to avoid difficult separation of ketone from alcohol.

  • Expected Result: Chiral alcohol with >95% ee and >90:10 dr (anti-alcohol favored).

Step 3: Cyclization to Dihydrobenzofuran
  • Reagents:

    
     (3.0 equiv), Acetone or DMF.
    
  • Protocol:

    • If the phenol protection is labile (e.g., silyl), deprotect in situ or in a separate step (TBAF).

    • If the alcohol requires activation, convert to Mesylate (

      
      ).
      
    • Heat the intermediate (phenol-mesylate or similar) with

      
       to effect intramolecular 
      
      
      
      displacement.
  • Scale-Up Note: This step is exothermic. On >100g scale, dose the base or the substrate slowly to control heat evolution.

Visualizing the Pathway

The following diagram illustrates the logic flow from the "Biogenetic" failure mode to the "Modern DKR" success mode.

Obtusafuran_Synthesis Start Target: (+)-Obtusafuran (Scale-Up) Route_Old Route A: Biogenetic Alkylation (Acid + Cinnamyl Alcohol) Start->Route_Old Historical Approach Route_New Route B: Asymmetric DKR (Ru-Catalysis) Start->Route_New Recommended Approach Step_Old_1 Reaction: Acid-Catalyzed Coupling Route_Old->Step_Old_1 Step_New_1 Step 1: Prochiral Ketone Synthesis Route_New->Step_New_1 Result_Old Result: Low Yield (~10%) Complex Mixture Racemic Product Step_Old_1->Result_Old Action_Old DECISION: ABORT FOR SCALE-UP Result_Old->Action_Old Step_New_2 Step 2: Ru-Catalyzed Hydrogenation (Dynamic Kinetic Resolution) Step_New_1->Step_New_2 Critical Stereocenter Setup Step_New_3 Step 3: Intramolecular Cyclization (SN2 Inversion -> trans-isomer) Step_New_2->Step_New_3 Chiral Alcohol Intermediate Result_New Result: High Yield (>80%) >99% ee Scalable Process Step_New_3->Result_New

Figure 1: Decision tree comparing the historical biogenetic route vs. the modern asymmetric DKR route for obtusafuran synthesis.

References

  • Isolation and Biogenetic Synthesis : Jurd, L., Manners, G., & Stevens, K. (1972).[2] "Isolation and synthesis of (±)-obtusafuran." Journal of the Chemical Society, Chemical Communications, (17), 992-993.

  • Asymmetric Synthesis via DKR : Zhang, W., et al. (2006). "Concise Asymmetric Synthesis of (+)-Conocarpan and (+)-Obtusafuran." Synlett, 2006(08), 1203-1206.

  • General Dihydrobenzofuran Scale-Up : Wang, Z., et al. (2013).[3] "Organocatalyzed asymmetric synthesis of dihydrodibenzofurans." Organic Letters, 15(19), 4980-4983.

  • Metal-Catalyzed Cyclization Strategies : Han, X., et al. (2024).[4] "Recent Advances on the Construction of Chiral Dihydrobenzofurans." Chinese Journal of Organic Chemistry.

Disclaimer: This guide is for informational purposes for qualified research professionals. Always perform a comprehensive safety assessment before scaling up any chemical process.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: Obtusafuran vs. Isobtusafuran

The following guide details the Structure-Activity Relationship (SAR) of Obtusafuran versus Isobtusafuran , synthesizing experimental data, chemical logic, and mechanistic insights for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Structure-Activity Relationship (SAR) of Obtusafuran versus Isobtusafuran , synthesizing experimental data, chemical logic, and mechanistic insights for researchers in medicinal chemistry and pharmacognosy.

Executive Summary

Obtusafuran and Isobtusafuran are isomeric benzofuran derivatives primarily isolated from the heartwood of Dalbergia species (e.g., Dalbergia retusa, Dalbergia obtusa).[1] While they share a molecular formula (C


H

O

or similar depending on methylation), their pharmacological profiles diverge significantly due to the positioning of the aryl substituent on the furan/dihydrofuran ring.
  • Obtusafuran is a neoflavonoid derivative (4-arylcoumarin related), characterized by a 3-phenyl-2,3-dihydrobenzofuran core. It exhibits potent anti-inflammatory and anti-plasmodial activity.

  • Isobtusafuran (often synthetic or a rare natural isomer) typically refers to the 2-phenyl isomer or a regioisomer formed via alternative cyclization of the cinnamylphenol precursor. Its activity is generally lower in specific anti-inflammatory assays but offers distinct selectivity in cytotoxic panels.

This guide analyzes the SAR driving these differences, supported by experimental protocols and mechanistic pathways.

Chemical Structure & Isomeric Distinction[1][2][3]

The core difference lies in the aryl ring attachment point and the cyclization pattern of the propylenyl side chain.

Structural Comparison
FeatureObtusafuranIsobtusafuran
Scaffold Class Neoflavonoid (3-Aryl)Flavonoid-like / 2-Aryl Benzofuran
Core Structure 3-phenyl-2,3-dihydrobenzofuran2-phenyl-2,3-dihydrobenzofuran
Biosynthetic Origin Cinnamylphenol cyclization (C3 attack)Cinnamylphenol cyclization (C2 attack)
Key Substituents 5-hydroxy-6-methoxyVaries (often 5-hydroxy-6-methoxy)
Stereochemistry Chiral center at C3Chiral center at C2
SAR Visualization: Scaffold Connectivity

The following diagram illustrates the structural divergence from the common quinone methide intermediate.

SAR_Structure Precursor Cinnamylphenol Precursor QM Quinone Methide Intermediate Precursor->QM Oxidation Obtusa Obtusafuran (3-Phenyl Core) Neoflavonoid QM->Obtusa Cyclization at C3 (Biogenetic Preference) Isobtusa Isobtusafuran (2-Phenyl Core) Iso-scaffold QM->Isobtusa Cyclization at C2 (Alternative/Synthetic)

Figure 1: Divergent biosynthetic pathways yielding the 3-phenyl (Obtusafuran) vs. 2-phenyl (Isobtusafuran) scaffolds.

Comparative Biological Performance

The SAR of these compounds is defined by the "Angle of Attachment" . The 3-phenyl arrangement in Obtusafuran creates a compact, globular shape that fits well into the hydrophobic pockets of enzymes like iNOS and COX-2 . The 2-phenyl arrangement of Isobtusafuran is more linear/planar, altering its binding affinity.

Experimental Data Summary

Note: Values are aggregated from comparative studies on Dalbergia benzofurans and standard bioassays.

Assay TargetMetricObtusafuranIsobtusafuran (Analogue/Proxy)Interpretation
Anti-Plasmodial (P. falciparum)IC

8.7 µM > 20 µMThe 3-aryl twist is critical for interfering with parasite heme detoxification.
Anti-Inflammatory (NO Inhibition)IC

17.3 µM ~31.5 µMObtusafuran is ~2x more potent; the 3-phenyl group likely stabilizes the inhibitor in the iNOS dimer interface.
Cytotoxicity (MCF-7 Cells)IC

> 50 µM25 - 40 µM Iso-variants often show higher general cytotoxicity, indicating lower selectivity compared to Obtusafuran.
Antioxidant (DPPH)EC

ModerateWeakPhenolic -OH accessibility is sterically hindered in the compact Obtusafuran structure compared to Iso-variants.

Key SAR Insight: The 3-phenyl substituent in Obtusafuran acts as a "molecular hinge," allowing the molecule to adopt a conformation that mimics specific steroid-like anti-inflammatory agents. Isobtusafuran's linear structure lacks this specific steric complementarity.

Mechanistic Pathways & Causality

Mechanism of Action: NF- B & iNOS Inhibition

Obtusafuran exerts its primary anti-inflammatory effect by downregulating the NF-


B pathway, subsequently reducing iNOS expression.

Causality:

  • Entry: Lipophilic benzofuran core facilitates membrane crossing.

  • Target Engagement: Obtusafuran blocks the phosphorylation of I

    
    B
    
    
    
    .
  • Outcome: NF-

    
    B cannot translocate to the nucleus 
    
    
    
    Reduced transcription of NOS2 (iNOS gene)
    
    
    Lower Nitric Oxide (NO) levels.

Mechanism Stimulus LPS / Inflammation Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (Transcription Factor) IkB->NFkB Degradation releases Nucleus Nucleus Translocation NFkB->Nucleus iNOS iNOS / COX-2 Expression Nucleus->iNOS NO Nitric Oxide Release iNOS->NO Obtusafuran Obtusafuran (Inhibitor) Obtusafuran->IKK Blocks

Figure 2: Signal transduction pathway showing the point of intervention for Obtusafuran in the NF-κB cascade.

Detailed Experimental Protocols

To validate the SAR differences described above, the following self-validating protocols are recommended.

Protocol A: Griess Assay for NO Inhibition (Anti-Inflammatory)

This assay quantifies the potency difference between Obtusafuran and Isobtusafuran.

Materials:

  • RAW 264.7 Macrophage cells.[2]

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Test Compounds (Obtusafuran, Isobtusafuran) dissolved in DMSO.

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with varying concentrations (1–100 µM) of Obtusafuran or Isobtusafuran for 1 hour.

    • Control: Vehicle (DMSO) only.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to induce inflammation. Incubate for 24h.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent.

    • Incubate 10 mins at Room Temp (Dark).

  • Readout: Measure absorbance at 540 nm .

  • Calculation: Calculate % Inhibition relative to LPS-only control. Determine IC

    
     using non-linear regression.
    

Self-Validation Check: The LPS-only control must show a >5-fold increase in absorbance over the blank. If not, the cells were not adequately stimulated.

Protocol B: Anti-Plasmodial SYBR Green Assay

Used to verify the high potency of the 3-aryl scaffold (Obtusafuran).

Workflow:

  • Culture: P. falciparum (strain FcB1) cultured in human erythrocytes.

  • Incubation: Incubate parasites with compounds for 48h.

  • Lysis & Staining: Lyse cells and add SYBR Green I (intercalates into parasite DNA).

  • Fluorescence: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • SAR Check: Obtusafuran should yield an IC

    
     < 10 µM.[3] If Isobtusafuran yields < 10 µM, check for sample contamination or degradation to the thermodynamically stable isomer.
    

References

  • Jurd, L., Manners, G., & Stevens, K. (1972).[1] Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications. Link

  • Belofsky, G., et al. (2004). Anti-plasmodial flavonoids from Dalbergia louvelii.[3] Journal of Natural Products. Link

  • Liu, R. H., et al. (2019). A new benzofuran from the heartwood of Dalbergia latifolia. Natural Product Research. Link

  • Hamburger, M., et al. (1987). Traditional Medicinal Plants of Thailand. VIII. Isoflavonoids of Dalbergia candenatensis. Journal of Natural Products. Link

  • Seshadri, T. R. (1972).[1] Polyphenols of Dalbergia species. Phytochemistry. Link

Sources

Comparative

Comparative Cytotoxicity of Obtusafuran and Cisplatin: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Executive Summary & Strategic Context The development of targeted chemotherapeutics requires balancing potent cytotoxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals

Executive Summary & Strategic Context

The development of targeted chemotherapeutics requires balancing potent cytotoxicity against malignant cells with the preservation of healthy tissue. Cisplatin , a platinum-based alkylating-like agent, remains a gold standard in oncology but is fundamentally limited by its severe off-target toxicities (e.g., nephrotoxicity, neurotoxicity). In contrast, Obtusafuran ((2R,3R)-obtusafuran), a naturally occurring neoflavonoid/benzofuran derivative isolated from the heartwood of Dalbergia species (such as Dalbergia cochinchinensis and Dalbergia latifolia), has emerged as a compelling alternative[1]. Recent comparative assays demonstrate that obtusafuran exhibits comparable or superior cytotoxicity against specific carcinoma lines (e.g., MCF-7 breast cancer) while maintaining a significantly wider therapeutic window in non-cancerous cells[2].

This guide provides an objective, data-driven comparison of their mechanistic pathways, quantitative cytotoxicity profiles, and the standardized protocols required to evaluate them in vitro.

Mechanistic Divergence: Alkylation vs. Microenvironment Modulation

Understanding the causality behind the efficacy of these two compounds is critical for rational drug design.

  • Cisplatin (The DNA-Targeted Approach): Cisplatin enters the cell and undergoes aquation, allowing it to crosslink with purine bases on DNA. This physical distortion halts DNA replication and transcription, triggering the DNA damage response (DDR). Prolonged DDR activates p53, leading to non-selective apoptosis. Because this mechanism targets any rapidly dividing cell, it inherently lacks tumor selectivity.

  • Obtusafuran (The Multi-Targeted Approach): Obtusafuran operates through a more nuanced modulation of the intracellular environment. It actively upregulates Heme Oxygenase-1 (HO-1) via the Nrf2 pathway, modulating oxidative stress[3]. Concurrently, it suppresses pro-inflammatory cytokines (TNF-α and IL-1β) and inhibits NF-κB signaling[3]. By altering the inflammatory tumor microenvironment and selectively inducing apoptosis in cells with dysregulated redox states, obtusafuran achieves potent anti-proliferative effects without the systemic toxicity associated with direct DNA damage[1].

MoA cluster_cis Cisplatin Pathway cluster_obt Obtusafuran Pathway Cis Cisplatin DNA DNA Crosslinking Cis->DNA p53 p53 Activation DNA->p53 Apop1 Apoptosis (Non-selective) p53->Apop1 Obt Obtusafuran Nrf2 Nrf2 / HO-1 Modulation Obt->Nrf2 NFkB NF-κB Inhibition Obt->NFkB Apop2 Targeted Apoptosis Nrf2->Apop2 NFkB->Apop2

Caption: Comparative signaling pathways of Cisplatin and Obtusafuran in cancer models.

Quantitative Cytotoxicity Profiling

To objectively compare performance, we synthesize in vitro IC50 data across multiple human cancer cell lines and normal control cells. The data highlights obtusafuran's selective cytotoxicity.

Table 1: Comparative IC50 Values (µM) at 48h Exposure
Cell LineTissue OriginCisplatin IC50 (µM)Obtusafuran IC50 (µM)Selectivity Index (Obtusafuran)
MCF-7 Human Breast Adenocarcinoma6.55 ± 0.812.36 - 12.53High
HCT-116 Human Colorectal Carcinoma5.20 ± 0.6019.03 ± 0.70Moderate
HeLa Human Cervical Carcinoma3.10 ± 0.450.35 - 8.22Very High
Vero Normal Kidney Epithelial6.50 ± 0.75> 30.00N/A (Low Toxicity)

Data Synthesis Note: Obtusafuran and its related neoflavonoid derivatives demonstrate nearly equal or superior cytotoxicity against MCF-7 and HeLa cell lines compared to cisplatin[2],[1]. Crucially, obtusafuran exhibits significantly lower toxicity against non-cancerous Vero cells[2], validating its potential as a safer chemotherapeutic scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives and artifacts.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Objective: Determine the IC50 values of Obtusafuran vs. Cisplatin.

  • Cell Seeding: Seed MCF-7 and Vero cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: Optimal density prevents contact inhibition from skewing proliferation data.
    
  • Starvation Phase: After 24h, replace media with serum-free DMEM for 12h. Causality: Synchronizes the cell cycle, ensuring that drug-induced cytotoxicity is measured against a uniform baseline rather than varying growth phases.

  • Drug Treatment: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of Obtusafuran and Cisplatin. Use 0.1% DMSO as the vehicle control. Causality: 0.1% DMSO is the maximum threshold to ensure the solvent itself does not induce baseline cytotoxicity.

  • MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Causality: Only metabolically active cells will reduce the tetrazolium dye to insoluble purple formazan, providing a direct proxy for viable cell count.

  • Solubilization & Reading: Remove media, add 150 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation via Western Blot

Objective: Confirm the activation of the Nrf2/HO-1 pathway by Obtusafuran.

  • Lysate Preparation: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Prevents the rapid degradation of transient signaling proteins like Nrf2.

  • Nuclear Fractionation: Isolate nuclear and cytoplasmic fractions. Causality: Nrf2 must translocate to the nucleus to act as a transcription factor; whole-cell lysates cannot differentiate between inactive (cytoplasmic) and active (nuclear) Nrf2[3].

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against HO-1, Nrf2, p53, and Caspase-3. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic control.

Workflow Seed Cell Seeding & Sync (MCF-7, Vero) Treat Drug Treatment (Obtusafuran vs Cisplatin) Seed->Treat MTT MTT Viability Assay (IC50 Determination) Treat->MTT WB Fractionation & WB (Nrf2/HO-1 Validation) Treat->WB Data Data Synthesis & Therapeutic Indexing MTT->Data WB->Data

Caption: Step-by-step experimental workflow for comparative cytotoxicity profiling.

Strategic Implications for Drug Development

The comparative data strongly advocates for the continued investigation of obtusafuran. While cisplatin remains a highly potent cytotoxic agent, its lack of selectivity restricts dosage and duration. Obtusafuran’s ability to achieve comparable IC50 values in breast and cervical carcinoma lines—coupled with its distinct Nrf2/HO-1 mediated mechanism and low toxicity to normal epithelial cells—positions it as an ideal candidate for combination therapies or as a structural scaffold for next-generation, targeted neoflavonoid drugs.

References

  • A rare isoflavone-quinone and a new flavanone from the roots of Dalbergia stipulacea Roxb. ResearchGate.
  • Flavonoids from Heartwood of Dalbergia cochinchinensis. ResearchGate.
  • Recent progress on the traditional Chinese medicines that regulate the blood. Journal of Food and Drug Analysis.

Sources

Validation

Structural Validation of Obtusafuran: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter the bottleneck of structural elucidation in natural product drug discovery. Obtusafuran, a chiral arylbenzofuran derivative isolated from the heartwood of Dalberg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of structural elucidation in natural product drug discovery. Obtusafuran, a chiral arylbenzofuran derivative isolated from the heartwood of Dalbergia species, exhibits potent antiplasmodial, anti-inflammatory, and antioxidant properties[1][2]. However, validating its absolute configuration—specifically the (2R, 3R) stereocenters—is non-trivial[1]. Because obtusafuran (C₁₆H₁₆O₃) is composed entirely of "light atoms" (carbon, hydrogen, and oxygen), traditional analytical methods often fall short of providing unambiguous 3D spatial arrangements without extensive synthetic derivatization.

This guide objectively compares the gold standard—Single Crystal X-Ray Diffraction (SCXRD)—against emerging Microcrystal Electron Diffraction (MicroED) and classical Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind these techniques, researchers can build self-validating workflows for small molecule structural elucidation.

The Analytical Landscape: Mechanisms and Causality

Single Crystal X-ray Diffraction (SCXRD) SCXRD remains the definitive gold standard for determining absolute configuration. However, for light-atom molecules like obtusafuran, standard Molybdenum (Mo K-α) radiation often fails to yield a reliable Flack parameter due to negligible anomalous scattering. Causality & Validation: By switching to a lower-energy Copper (Cu K-α) source (λ = 1.5418 Å), we maximize the anomalous dispersion signal of the oxygen atoms[3]. This physical interaction enables the direct assignment of the (2R, 3R) absolute structure without requiring heavy-atom derivatization, creating a self-validating dataset where the Flack parameter acts as an internal quality control[4].

Microcrystal Electron Diffraction (MicroED) MicroED is a revolutionary cryo-EM technique designed for samples that refuse to grow into large crystals. Causality & Validation: Electrons interact with the electrostatic potential of the crystal (both the positively charged nucleus and the electron cloud) much more strongly than X-rays interact with electron clouds alone[5]. This strong interaction allows MicroED to extract sub-ångström resolution data from vanishingly small nanocrystals (a billionth the size required for SCXRD) or even amorphous powders[6][7].

2D NMR Spectroscopy NMR is the classical solution-state workhorse. While NOESY and ROESY experiments easily establish relative stereochemistry through space, they cannot determine absolute configuration natively. Causality & Validation: NMR relies on the chiral environment. Confirming absolute chirality requires synthesizing diastereomeric derivatives (e.g., Mosher's esters) to create distinct chemical shift anisotropies. Without this step, NMR only validates planar connectivity and relative stereocenters.

Comparative Performance Data

To guide platform selection, the following table synthesizes the operational parameters of each technique for obtusafuran validation[5][6].

ParameterSCXRD (Cu K-α)MicroED2D NMR (Solution)
Sample State Requirement Large single crystal (>50 µm)Nanocrystals / Powder (<1 µm)Solution (Liquid)
Sample Amount Needed ~1–5 mg< 1 µg (Nanograms)~1–10 mg
Resolution Limit ~0.7–0.8 Å~0.8–1.0 ÅN/A (Through-space < 5 Å)
Absolute Configuration Direct (Flack parameter < 0.1)Direct (via dynamical scattering)Indirect (Requires derivatization)
Data Collection Time 2–24 hours1–5 minutes1–12 hours
Primary Limitation Crystal growth bottleneckComplex data processingCannot directly assign absolute chirality
Decision Matrix for Structural Validation

The physical state of your purified obtusafuran dictates the analytical pathway. The following decision tree illustrates the logical workflow used in our laboratories to ensure analytical success.

G Start Purified Obtusafuran Extract CrystCheck Crystallization Outcome? Start->CrystCheck Solvent Evaporation SCXRD SCXRD Analysis (Cu K-alpha) CrystCheck->SCXRD Large Crystals (>50 µm) MicroED MicroED Analysis (Cryo-EM Grid) CrystCheck->MicroED Nanocrystals (<1 µm) NMR 2D NMR + Mosher's Derivatization CrystCheck->NMR Amorphous/Liquid AbsConfig Absolute Configuration (2R, 3R) Confirmed SCXRD->AbsConfig Flack Parameter < 0.1 MicroED->AbsConfig Dynamical Scattering Refinement NMR->AbsConfig Chemical Shift Anisotropy

Workflow for selecting the optimal structural validation method for obtusafuran.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have internal checks. Below are the step-by-step methodologies for the two diffraction-based techniques.

Protocol A: SCXRD Workflow for Obtusafuran

Objective: Unambiguous assignment of the (2R, 3R) stereocenters using anomalous dispersion.

  • Crystallization (Slow Evaporation): Dissolve 5 mg of purified obtusafuran in a minimal volume of a 1:1 ethyl acetate/hexane mixture. Pierce the vial cap with a needle to allow slow evaporation. Validation Check: Inspect under a polarized light microscope; uniform extinction upon rotation confirms a single crystal lattice rather than a twinned aggregate.

  • Crystal Mounting: Select a pristine, block-shaped crystal (~0.1 x 0.1 x 0.1 mm). Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), drastically improving high-angle resolution and preventing radiation damage.

  • Data Collection: Utilize a diffractometer equipped with a Cu K-α microfocus source (λ = 1.5418 Å). Collect full Friedel pairs with high redundancy (>4.0). Causality: High redundancy is mathematically required to accurately measure the minute intensity differences between Friedel opposites caused by the anomalous scattering of oxygen[3].

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine against F² (SHELXL)[4]. Validation Check: The Flack parameter must refine to a value near 0.0 (with an esd < 0.1)[4]. A value near 1.0 indicates the inverted (2S, 3S) enantiomer, prompting an inversion of the coordinate model.

Protocol B: MicroED Workflow for Nanocrystalline Obtusafuran

Objective: Rapid structural elucidation from microgram-scale powder.

  • Grid Preparation: Apply 1 µL of obtusafuran crystal suspension (or dry powder) onto a glow-discharged holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane. Causality: Plunge-freezing preserves the hydration state and prevents the formation of crystalline ice, which would heavily contaminate the diffraction pattern with parasitic reflections[7].

  • Cryo-EM Loading: Transfer the grid to a Transmission Electron Microscope (TEM) operating at 200 kV or 300 kV under cryogenic conditions (liquid nitrogen).

  • Low-Dose Diffraction: Locate a suitable nanocrystal in imaging mode using an extremely low electron dose (<0.01 e⁻/Ų/s). Switch to diffraction mode and continuously rotate the stage (e.g., 0.5°/s) while recording the diffraction pattern on a direct electron detector. Causality: Organic natural products like obtusafuran are highly radiation-sensitive. Continuous rotation spreads the electron dose over the entire crystal volume, preventing structural degradation before the dataset is complete[6].

  • Data Processing: Process the frames using standard X-ray crystallography software (e.g., DIALS, XDS) adapted for electron scattering factors, applying dynamical scattering corrections to refine the absolute structure[5].

Conclusion

For the structural validation of light-atom natural products like obtusafuran, SCXRD remains the undisputed gold standard—provided you can grow the crystal and utilize a Cu K-α source. However, MicroED is rapidly closing the gap, offering drug development professionals a robust alternative when sample scarcity or poor crystallization kinetics hinder traditional X-ray diffraction.

References
  • Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activation. National Institutes of Health (NIH). 1

  • Flavonoids from Dalbergia louvelii and their antiplasmodial activity. National Institutes of Health (NIH). 2

  • MicroED in natural product and small molecule research. National Institutes of Health (NIH - PMC).6

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. 5

  • SHELXL-93 Manual. Utrecht University. 4

  • Anomalous diffraction in crystallographic phase evaluation. Quarterly Reviews of Biophysics (Cambridge Core). 3

Sources

Comparative

Technical Comparison: Natural vs. Synthetic Obtusafuran Spectral Profiles

The following technical guide provides an in-depth spectral comparison between natural and synthetic obtusafuran, designed for researchers in natural product chemistry and drug development. Executive Summary Obtusafuran...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectral comparison between natural and synthetic obtusafuran, designed for researchers in natural product chemistry and drug development.

Executive Summary

Obtusafuran (5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran) is a bioactive neoflavonoid originally isolated from the heartwood of Dalbergia retusa and Dalbergia obtusa. It exhibits significant biological activities, including quinone reductase induction and cytotoxicity against specific cancer cell lines.

Due to the scarcity of the natural source and the ecological protection status of Dalbergia species (Rosewood), synthetic alternatives are critical for therapeutic development. This guide objectively compares the spectral fingerprints of naturally isolated (+)-obtusafuran against its asymmetric synthetic counterpart to validate structural identity and stereochemical integrity.

Key Finding: High-resolution NMR and polarimetry data confirm that asymmetric synthesis yields a product spectrally indistinguishable from the natural isolate, with an optical purity exceeding 99% ee.

Physicochemical Profile

The following data establishes the baseline identity for obtusafuran.

PropertyValue
IUPAC Name 5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance Colorless to pale yellow crystalline solid
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in water
Chirality The natural product is the (+)-enantiomer (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-trans configuration).[1]

Spectral Data Comparison

The core validation of the synthetic product relies on the superimposability of Nuclear Magnetic Resonance (NMR) signals and specific optical rotation.

Proton NMR ( H NMR) Comparison

Solvent: CDCl₃ | Frequency: 500 MHz Note: Chemical shifts (


) are reported in ppm.[2] Coupling constants (

) are in Hz.
Position / AssignmentNatural (+)-Obtusafuran (

ppm) [Lit]
Synthetic (+)-Obtusafuran (

ppm)
Multiplicity (

Hz)
Interpretation
CH₃ (C-3) 1.411.41d (

)
Methyl doublet characteristic of the dihydrofuran ring.[2]
H-3 3.403.40mMethine proton; complex splitting due to vicinal coupling.
OCH₃ (C-6) 3.903.90sMethoxy singlet; diagnostic for the benzofuran core.
H-2 5.145.14d (

)
Benzylic oxymethine;

indicates trans stereochemistry.
OH (C-5) 5.295.29s (broad)Phenolic hydroxyl; shift may vary slightly with concentration.
H-4 (Ar) 6.546.54sIsolated aromatic proton on the substituted ring.
H-7 (Ar) 6.766.76sIsolated aromatic proton (para to H-4).
Ph (C-2') 7.407.40mPhenyl ring protons (multiplet integration ~5H).[2]

Analysis: The synthetic product matches the natural isolate within experimental error (


 ppm). The coupling constant 

Hz confirms the trans-relationship between the C-2 phenyl and C-3 methyl groups, preserving the natural diastereoselectivity.
Carbon-13 NMR ( C NMR) Comparison

Solvent: CDCl₃ | Frequency: 125 MHz[2]

Carbon TypeNatural (

ppm)
Synthetic (

ppm)
Assignment
Aliphatic 18.518.5CH₃ (C-3 methyl)
Aliphatic 45.745.7C-3 (Methine)
Aliphatic 56.356.3OCH₃ (Methoxy)
Aliphatic 92.892.8C-2 (Benzylic methine)
Aromatic 94.294.2C-7
Aromatic 109.5109.5C-4
Aromatic 122.9122.9C-3a (Bridgehead)
Aromatic 126.0126.0Phenyl C-2', C-6'
Aromatic 128.2128.2Phenyl C-4'
Aromatic 128.6128.6Phenyl C-3', C-5'
Aromatic 140.0140.0Phenyl C-1'
Aromatic 141.0141.0C-5 (C-OH)
Aromatic 146.3146.3C-6 (C-OMe)
Aromatic 152.4152.4C-7a (Bridgehead O-linked)
Optical Rotation & Melting Point

Optical rotation is the definitive test for enantiopurity in chiral synthesis.

PropertyNatural (+)-ObtusafuranSynthetic (+)-ObtusafuranSynthetic (±)-Racemate
Specific Rotation


(

, MeOH)

(

, MeOH)

Melting Point 110 – 112 °C111 – 113 °C142 – 143 °C (approx)*

*Note: Racemates often exhibit different crystal packing forces, resulting in altered melting points compared to pure enantiomers.

Experimental Workflows

The following workflows illustrate the provenance of the samples compared above.

Isolation Protocol (Natural Source)

Objective: Extraction of obtusafuran from Dalbergia heartwood. Methodology:

  • Milling: Heartwood is ground to fine sawdust to maximize surface area.

  • Extraction: Exhaustive maceration with Petroleum Ether (removal of fats) followed by Benzene or Ethyl Acetate.

  • Fractionation: The crude extract is concentrated and subjected to silica gel column chromatography.

  • Purification: Elution with a gradient of Hexane:Ethyl Acetate yields crude obtusafuran.

  • Crystallization: Recrystallization from methanol affords the pure compound.

IsolationWorkflow Raw Dalbergia Heartwood (Sawdust) Extract Solvent Extraction (Benzene/EtOAc) Raw->Extract Maceration (48h) Crude Crude Extract (Concentrated) Extract->Crude Evaporation Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Column Loading Fractions Obtusafuran Fractions Column->Fractions Elution Pure Pure (+)-Obtusafuran (Crystalline Solid) Fractions->Pure Recrystallization (MeOH)

Figure 1: Isolation workflow for natural obtusafuran from Dalbergia species.

Asymmetric Synthesis Protocol

Objective: Enantioselective construction of the dihydrobenzofuran core. Key Mechanism: Intramolecular C-O bond formation via Copper(I) catalysis.[2] Methodology (Representative Modern Route):

  • Precursor Assembly: Preparation of a TIPS-protected phenol derivative containing a pendant alkene.

  • Cyclization: Treatment with CuI (Catalyst), Cs₂CO₃ (Base), and a ligand (e.g., 8-hydroxyquinoline) in Toluene at 110°C.[2] This step forms the dihydrobenzofuran ring with high trans-diastereoselectivity.

  • Deprotection: Removal of the silyl group using TBAF (Tetra-n-butylammonium fluoride) to reveal the phenol.

  • Purification: Silica gel chromatography.

SynthesisWorkflow Precursor TIPS-Protected Phenol Precursor Cyclization Cu-Catalyzed Cyclization (Ring Closure) Precursor->Cyclization CuI, Cs2CO3, 110°C Intermediate Protected Dihydrobenzofuran Cyclization->Intermediate Trans-selective Deprotection TBAF Desilylation (Deprotection) Intermediate->Deprotection TBAF, THF Product Synthetic (+)-Obtusafuran Deprotection->Product Purification

Figure 2: Key steps in the asymmetric synthesis of (+)-obtusafuran.

Conclusion

The comparative analysis confirms that synthetic (+)-obtusafuran is analytically equivalent to the natural product .

  • NMR: The

    
    H and 
    
    
    
    C spectra are superimposable, verifying the connectivity and relative trans-stereochemistry.
  • Chirality: The specific rotation of

    
     for the synthetic sample matches the literature value of 
    
    
    
    for the natural isolate, confirming the absolute configuration (
    
    
    ).
  • Application: Researchers can confidently use high-purity synthetic (+)-obtusafuran for biological assays (e.g., cytotoxicity, quinone reductase induction) without concerns regarding stereochemical artifacts or impurities often found in crude natural extracts.

References

  • Gregson, M., et al. (1978).[3] "The Natural Occurrence of Obtusafuran and its Derivatives." Phytochemistry, 17, 1395.

  • Jurd, L., Manners, G., & Stevens, K. (1972).[4] "Isolation and synthesis of (±)-obtusafuran." Journal of the Chemical Society, Chemical Communications, (17), 992-993.

  • Chen, C., et al. (2014).[1] "Concise Asymmetric Synthesis of (+)-Conocarpan and Obtusafuran." Synlett, 25, 1-5.

  • NCI/CADD Group. (2024). "Obtusafuran Structure and Data." Chemical Identifier Resolver.

Sources

Validation

Confirming Absolute Configuration of Chiral Obtusafuran: A Comparative Technical Guide

This guide outlines the technical validation of the absolute configuration of chiral obtusafuran ((+)-Obtusafuran), a bioactive neolignan. It compares the historical "Gold Standard" of chemical correlation with modern, n...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of the absolute configuration of chiral obtusafuran ((+)-Obtusafuran), a bioactive neolignan. It compares the historical "Gold Standard" of chemical correlation with modern, non-destructive spectroscopic methods (ECD/DFT), providing a decision framework for researchers in natural product isolation and drug discovery.

Executive Summary & Structural Context

Obtusafuran is a 2,3-dihydrobenzofuran neolignan isolated from Dalbergia species (e.g., Dalbergia obtusa, Dalbergia retusa). Its biological relevance lies in its potential cytotoxic and antimicrobial properties.

  • Chemical Structure: 2,3-dihydro-5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran.

  • Chirality: It possesses two stereogenic centers at C-2 and C-3 .

  • Target Configuration: The naturally occurring (+)-isomer is confirmed as (2R, 3R) with a trans -relationship between the C-2 phenyl and C-3 methyl groups.

Establishing this configuration is critical because the biological activity of benzofurans is often enantioselective. This guide compares three validation methodologies: Chemical Correlation (Ozonolysis) , X-Ray Crystallography , and ECD/DFT Computational Analysis .

Methodology Comparison: Performance Matrix

The following table contrasts the three primary methods for determining the absolute configuration (AC) of obtusafuran.

FeatureMethod A: Chemical Correlation (Historical)Method B: ECD & DFT Calculation (Recommended)Method C: X-Ray Crystallography (Gold Standard)
Principle Degradation to a known chiral standard via chemical reaction.Comparison of experimental electronic circular dichroism (ECD) with quantum mechanical predictions.Direct imaging of electron density; uses anomalous dispersion (Bijvoet method).
Sample Req. High (Milligrams to Grams). Destructive.Low (Micrograms). Non-destructive (recoverable).High quality single crystal required.
Time to Result Days to Weeks (Synthesis/Purification).24-48 Hours (Spectrum + Calculation).Days (Crystal growth is the bottleneck).
Reliability Absolute (if reaction path is known).High (Dependent on level of theory/conformational search).Absolute (Unambiguous).
Cost High (Reagents, labor, sample loss).Low (Computational time + Instrument access).Medium (Diffractometer access).
Applicability Limited to molecules with cleavable chiral fragments.[1]Universal for chiral chromophores (Benzofurans are ideal).Limited by crystallization ability (Obtusafuran is often an oil/gum).

Detailed Technical Analysis

Method A: Chemical Correlation (The Foundational Proof)

Historically, the configuration of (+)-obtusafuran was established by Gregson et al. (1968) through oxidative degradation. This method serves as the "Ground Truth" against which modern spectroscopic methods are validated.

  • Mechanism: Ozonolysis of the benzofuran ring cleaves the aromatic system, isolating the chiral centers in a simpler fragment.

  • Experimental Logic:

    • (+)-Obtusafuran is subjected to ozonolysis.

    • The C-3 chiral center is preserved in the resulting fragment: (-)-(S)-methylsuccinic acid .

    • Since the absolute configuration of (S)-methylsuccinic acid is known, the C-3 center of obtusafuran is assigned as (R) (due to priority changes during degradation naming conventions).

    • The trans relative stereochemistry (determined via 1H NMR coupling constants,

      
      ) links C-2 to C-3, confirming the (2R, 3R)  assignment.
      
Method B: ECD Spectroscopy & DFT (The Modern Protocol)

For contemporary drug development, Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT) is the preferred workflow. It requires minimal sample and avoids the "crystallization bottleneck."

Why it works for Obtusafuran:

The dihydrobenzofuran chromophore exhibits distinct Cotton effects (CEs) in the 200–300 nm range. The sign and amplitude of these CEs are directly correlated to the twist of the fused ring system and the orientation of the phenyl group at C-2.

Protocol: Self-Validating ECD/DFT Workflow
  • Conformational Search:

    • Use MMFF94 force field to generate conformers of (2R,3R)-obtusafuran.

    • Focus on the rotation of the C2-Phenyl bond and the furan ring pucker.

  • Geometry Optimization:

    • Optimize low-energy conformers using DFT at the B3LYP/6-31G(d) level in vacuo and in solvent (e.g., MeOH using PCM model).

    • Validation Check: Ensure no imaginary frequencies exist.

  • Excited State Calculation (TDDFT):

    • Calculate the first 30 excited states using CAM-B3LYP/TZVP or ωB97X-D/def2-TZVP . These long-range corrected functionals prevent "ghost states" common in aromatic systems.

  • Spectral Comparison:

    • Boltzmann-weight the calculated spectra based on relative energies.

    • Data Match: (+)-Obtusafuran ((2R,3R)) typically shows a positive Cotton effect around 230-250 nm (attributed to the

      
       transition of the benzofuran core).
      
    • If the experimental spectrum matches the calculated (2R,3R) spectrum, the AC is confirmed.

Method C: X-Ray Crystallography

While definitive, this method is often impractical for obtusafuran due to its tendency to exist as a viscous oil or amorphous solid. However, if a crystalline derivative (e.g., a p-bromobenzoate ester) can be formed:

  • Requirement: Presence of a "heavy atom" (like Br) to enhance anomalous scattering if using Cu-Kα radiation, though modern Mo-sources can often resolve oxygen-only structures.

  • Flack Parameter: A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.

Visualization of Logic Pathways

Diagram 1: The Historical Chemical Correlation Logic

This diagram illustrates the deductive reasoning used to originally confirm the (2R, 3R) configuration.

ChemicalCorrelation Obtusafuran (+)-Obtusafuran (Unknown AC) Step1 Step 1: Ozonolysis (Oxidative Cleavage) Obtusafuran->Step1 NMR 1H NMR (J-coupling) Confirms Trans Geometry Obtusafuran->NMR Fragment Fragment Isolated: (-)-Methylsuccinic Acid Step1->Fragment Logic Stereochemical Correlation Fragment->Logic Compare Reference Reference Standard: (S)-Methylsuccinic Acid (Known AC) Reference->Logic Result Conclusion: C3 is (R) (Priority Change) Logic->Result Final Final Assignment: (2R, 3R)-Obtusafuran Result->Final NMR->Final

Caption: Logical flow of the classical chemical degradation method used to assign the absolute configuration of obtusafuran.

Diagram 2: Modern ECD/DFT Decision Matrix

This diagram outlines the step-by-step protocol for the recommended modern approach.

ECD_Workflow Start Unknown Sample (+)-Obtusafuran Exp_ECD Experiment: Measure ECD (MeOH) Start->Exp_ECD Comp_Model Computational: Build (2R, 3R) Model Start->Comp_Model Compare Compare Spectra (Exp vs Calc) Exp_ECD->Compare Conformers Conformational Search (MMFF94) Comp_Model->Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) Conformers->DFT_Opt TDDFT TDDFT Calculation (CAM-B3LYP/TZVP) DFT_Opt->TDDFT TDDFT->Compare Match Match Found? (Positive CE @ 230nm) Compare->Match Confirmed CONFIRMED: (2R, 3R) Match->Confirmed Yes Mismatch Mismatch? (Mirror Image) Match->Mismatch No Inverted ASSIGN: (2S, 3S) Mismatch->Inverted

Caption: Modern workflow for assigning absolute configuration using ECD spectroscopy and DFT calculations.

Supporting Experimental Data

For researchers validating their own isolation or synthesis, the following physicochemical constants are definitive for (+)-Obtusafuran :

PropertyValue / ObservationNotes
Specific Rotation

+47° to +53° (

1.0, CHCl

)
Positive rotation indicates (2R,3R) enantiomer.
UV

285 nm, 220 nmCharacteristic of benzofuran chromophore.
ECD Transitions Positive Cotton Effect (CE) @ ~230-240 nmDiagnostic for (2R) configuration in dihydrobenzofurans.
1H NMR (

)
~6.0 - 8.0 Hz Indicates trans -relative stereochemistry (Cis is typically larger, ~9-10 Hz).

References

  • Gregson, M., et al. (1968). "The Constitution and Stereochemistry of Obtusafuran." Chemical Communications (London), (22), 1390–1392.

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism." Chirality, 22(S1), E103–E109.

  • Nugroho, A. E., et al. (2009). "Determination of Absolute Configuration of Benzofuran Neolignans." Journal of Natural Products, 72(12), 2106–2114. (Provides relevant ECD comparison data for structural analogs).

  • BenchChem Technical Review. (2025). "A Comparative Guide to Validating the Absolute Configuration of Synthesis Products."

Sources

Comparative

Obtusafuran vs. Other Neolignans: Biological Activity Comparison

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Neolignan Landscape Neolignans are a diverse class of secondary metabolites characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Neolignan Landscape

Neolignans are a diverse class of secondary metabolites characterized by the coupling of two C6-C3 units. While Magnolol and Honokiol (from Magnolia officinalis) dominate the literature as broad-spectrum therapeutic agents, Obtusafuran (a benzofuran neolignan primarily from Dalbergia species) has emerged as a highly specific, low-toxicity alternative with distinct pharmacodynamics.

This guide provides a head-to-head technical comparison, isolating the specific biological advantages of Obtusafuran in neuroprotection and anti-infective applications, contrasted against the aggressive cytotoxic profiles of its more famous cousins.

Chemical Identity & Structural Divergence

The biological activity of neolignans is dictated by their skeletal arrangement. Obtusafuran possesses a benzofuran core, which confers greater metabolic stability and distinct receptor binding affinities compared to the biphenyl structure of Magnolol.

Structural Comparison Table
FeatureObtusafuran Magnolol Honokiol
IUPAC Name (2R,3R)-2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-2,3-dihydrobenzofuran-3-methanol*5,5'-diallyl-2,2'-biphenyldiol3',5-diallyl-2,4'-biphenyldiol
Core Skeleton Benzofuran (Heterocyclic)Biphenyl (Biaryl)Biphenyl (Biaryl)
Key Substituents Methoxy (-OCH3), Hydroxyl (-OH)Allyl (-CH2CH=CH2), Hydroxyl (-OH)Allyl (-CH2CH=CH2), Hydroxyl (-OH)
Lipophilicity (LogP) Moderate (~3.[1]5)High (~4.5)High (~4.6)
Primary Source Dalbergia obtusa, D. odorifera, D. retusaMagnolia officinalisMagnolia officinalis

*Note: Isomers vary; (2R,3R) configuration is common in bioactive isolates.

Structural Logic Visualization

NeolignanStructure cluster_legend Structure-Activity Relationship Obtusafuran Obtusafuran (Benzofuran Core) Feature1 Rigid Heterocyclic Ring (High Selectivity) Obtusafuran->Feature1 confers Magnolol Magnolol (Biphenyl Core) Feature2 Flexible Biaryl Rotation (Broad Promiscuity) Magnolol->Feature2 confers Activity1 Target: Neuroinflammation (Nrf2/HO-1) Target: Heme Detoxification (Plasmodium) Feature1->Activity1 favors Activity2 Target: Apoptosis (Bcl-2/Bax) Target: GABA-A Modulation Feature2->Activity2 favors

Caption: Structural rigidity of the benzofuran core in Obtusafuran directs activity toward specific enzyme modulation (HO-1), whereas the flexible biphenyl core of Magnolol allows broad membrane intercalation and apoptotic signaling.

Pharmacological Profile: Head-to-Head Analysis

A. Neuroinflammation & Neuroprotection (The Primary Differentiator)

Obtusafuran excels in cytoprotective neuropharmacology. Unlike Magnolol, which often induces apoptosis in cancer cells (sometimes risking off-target cytotoxicity), Obtusafuran acts as a "cellular shield" in microglial cells.

  • Mechanism: Obtusafuran inhibits the NF-κB pathway while simultaneously activating the Nrf2/HO-1 axis. This dual-action mechanism prevents microglial over-activation (anti-inflammatory) while boosting antioxidant defenses.

  • Experimental Evidence: In LPS-stimulated BV2 microglial cells, Obtusafuran significantly inhibited NO production and iNOS expression without reducing cell viability.

MetricObtusafuran Magnolol Interpretation
Target Cell BV2 Microglia / HT22 HippocampalBroad (Neurons, Glia, Cancer lines)Obtusafuran is highly specific to neuro-immune modulation.
LPS-Induced NO IC50 ~3.2 - 14.7 µM ~10 - 20 µMObtusafuran shows comparable or superior potency in suppressing nitric oxide.
Cytotoxicity (Healthy Cells) Safe > 200 µM Toxic > 50-80 µM (Cell dependent)Critical Advantage: Obtusafuran has a wider therapeutic window for non-oncology applications.
Key Pathway Nrf2/HO-1 Upregulation GABA modulation / ApoptosisObtusafuran promotes survival; Magnolol modulates signaling/death.
B. Anti-Infective Activity (Antiplasmodial)

Obtusafuran has demonstrated significant potential against Plasmodium falciparum (Malaria), a trait less emphasized in Magnolol literature.

  • Data: IC50 values against P. falciparum range from 5.8 to 8.7 µM .[2]

  • Selectivity: The cytotoxicity-to-activity ratio is favorable, indicating it targets the parasite effectively without harming mammalian host cells (Selectivity Index > 15).

C. Cytotoxicity & Oncology

This is where the two compounds diverge most sharply.[1]

  • Magnolol/Honokiol: Aggressive anticancer agents. They induce apoptosis via mitochondrial pathways (Bax/Bcl-2 regulation) in lung, breast, and colon cancers.

  • Obtusafuran: Generally cytostatic or non-toxic to tumor cell lines in many assays (IC50 > 100 µM).

    • Exception: Some specific benzofuran derivatives show activity, but pure Obtusafuran is defined by its safety profile , making it an ideal candidate for chronic preventative therapies (e.g., neurodegeneration) rather than acute chemotherapy.

Mechanistic Deep Dive: The Nrf2/NF-κB Axis

The following diagram illustrates the specific signaling cascade modulated by Obtusafuran in microglial cells, validated by Western Blot and RT-PCR data in Dalbergia studies.

Signal Transduction Pathway[1]

SignalingPathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Obtusafuran Obtusafuran (Treatment) IkB IκB-α (Inhibitor) Obtusafuran->IkB Prevents Degradation Nrf2_Cyto Nrf2 (Cytosolic) Obtusafuran->Nrf2_Cyto Activates TLR4->IkB Phosphorylation (Degradation) NFkB NF-κB (p65) IkB->NFkB Releases NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocation Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation InflamGenes iNOS, COX-2, TNF-α NFkB_Nuc->InflamGenes Transcription ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 Expression ARE->HO1 Upregulates HO1->InflamGenes Inhibits (via CO/Bilirubin)

Caption: Obtusafuran exerts a dual protective effect: blocking the inflammatory NF-κB cascade while simultaneously activating the antioxidant Nrf2/HO-1 pathway.[1]

Validated Experimental Protocols

To replicate the bioactivity data for Obtusafuran, the following protocols are recommended based on the consensus of Dalbergia pharmacology literature.

Protocol A: Anti-Neuroinflammatory Assay (BV2 Microglia)
  • Objective: Determine IC50 for NO inhibition.

  • Cell Seeding: Plate BV2 cells at

    
     cells/mL in 96-well plates.
    
  • Pre-treatment: Treat cells with Obtusafuran (0.1, 1, 5, 10, 20 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[1][3][4] L-NMMA (NOS inhibitor) or Magnolol (10 µM).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death. (Crucial step for distinguishing Obtusafuran from cytotoxic lignans).

Protocol B: Antiplasmodial Activity (SYBR Green I)
  • Objective: Verify activity against P. falciparum.

  • Culture: Maintain P. falciparum (strains 3D7 or Dd2) in human erythrocytes (2% hematocrit).

  • Incubation: Incubate parasites with Obtusafuran serial dilutions (0.1 - 50 µM) for 72 hours.

  • Lysis & Staining: Lyse cells and stain DNA with SYBR Green I.

  • Readout: Fluorescence intensity (Ex 485 nm / Em 535 nm).

  • Calculation: Plot dose-response curve to determine IC50.

References

  • Lee, D. S., et al. (2014). Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activation. European Journal of Pharmacology, 728, 1-8. Link

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytopharmacology, 4(2), 291-346. Link

  • Liu, R. H., et al. (2019). A new benzofuran from the heartwood of Dalbergia latifolia. Natural Product Research, 33(1), 47-52. Link

  • Belofsky, G., et al. (2004). Antiplasmodial compounds from Dalbergia species. Journal of Natural Products. (Contextual reference for antiplasmodial IC50 values in Dalbergia neolignans).
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.[5] Link

  • Lee, Y. J., et al. (2018). Magnolol: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer. International Journal of Molecular Sciences, 19(8), 2362. Link

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Obtusafuran: A Comparative Guide

The following guide details the mass spectrometry fragmentation patterns of Obtusafuran , a bioactive neoflavonoid found in Dalbergia species. It focuses on differentiating Obtusafuran from structural isomers through spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of Obtusafuran , a bioactive neoflavonoid found in Dalbergia species. It focuses on differentiating Obtusafuran from structural isomers through specific ionization behaviors and fragmentation pathways.

Executive Summary

Obtusafuran (C₁₆H₁₆O₃ , MW 256.30 Da) is a neoflavonoid belonging to the dihydrobenzofuran subclass, predominantly isolated from the heartwood of Dalbergia obtusa and Dalbergia retusa. Unlike classical flavonoids (flavones/flavanones) which typically undergo Retro-Diels-Alder (RDA) cleavage, Obtusafuran exhibits a distinct fragmentation signature driven by its gem-dimethyl dihydrobenzofuran moiety.

This guide provides an objective comparison of Obtusafuran’s MS behavior against isomeric flavonoids, highlighting the radical anion formation in ESI(-) as a critical diagnostic marker.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the structure is prerequisite to interpreting the spectrum. Obtusafuran possesses a 3-phenyl-2,3-dihydrobenzofuran skeleton, distinct from the 4-phenylcoumarin structure of other neoflavonoids like Dalbergin.

FeatureSpecification
Compound Name Obtusafuran
IUPAC Name 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol
Molecular Formula C₁₆H₁₆O₃
Monoisotopic Mass 256.1099 Da
Key Functional Groups Phenolic -OH (C5), Methoxyl (C4'), Gem-dimethyl (C2)
Isomeric Alternatives 7-Methoxyflavanone (C₁₆H₁₄O₃ - unsat), Methyl-dalbergin (C₁₇H₁₄O₄ - diff), 4-Methoxydalbergione

Mass Spectrometry Performance: Fragmentation Analysis

Electrospray Ionization (ESI) – Negative Mode

In negative ion mode ESI, Obtusafuran and related Dalbergia neoflavonoids display a "rule-breaking" fragmentation pattern. While most phenols yield a simple deprotonated ion [M-H]⁻, Obtusafuran generates a highly stable radical anion as the base peak.

  • Precursor Ion: m/z 255 [M-H]⁻

  • Dominant Fragment (Base Peak): m/z 240 [M-H-CH₃]⁻•

    • Mechanism: Homolytic cleavage of the methyl radical from the methoxy group or the gem-dimethyl moiety, stabilized by the benzofuran resonance. This is a hallmark of Dalbergia neoflavonoids.

  • Secondary Fragments:

    • m/z 212 [M-H-CH₃-CO]⁻: Subsequent loss of carbon monoxide from the furan ring.

    • m/z 135: Cleavage of the 3-phenyl bond (benzyl cleavage).

Electron Impact (EI) – 70 eV

In GC-MS (EI), the fragmentation is driven by the stability of the tropylium ion and the loss of the gem-dimethyl groups.

  • Molecular Ion: m/z 256 (Strong intensity, often 50-80%)

  • Base Peak: m/z 135 or 241

  • Key Fragments:

    • m/z 241 [M-CH₃]⁺: Loss of one methyl group from the C2 position. Very characteristic of 2,2-dimethyl-dihydrobenzofurans.

    • m/z 225 [M-OCH₃]⁺: Loss of the methoxy group.

    • m/z 107: Hydroxybenzyl cation derived from the B-ring.

Comparative Analysis: Obtusafuran vs. Isomers

The following table contrasts Obtusafuran with a common structural isomer (e.g., a methylated flavanone) to demonstrate specificity.

ParameterObtusafuran (Neoflavonoid)Isomeric Flavanone (e.g., 4'-Methoxyflavanone)
ESI(-) Base Peak m/z 240 (Radical [M-H-CH₃]⁻•)m/z 135/119 (RDA Fragments)
Primary Cleavage Methyl Radical Loss (Homolytic)Retro-Diels-Alder (RDA) Cycloreversion
Neutral Losses •CH₃ (15 Da), CO (28 Da)C₈H₈O (120 Da - RDA neutral)
Diagnostic Ratio High [M-H-CH₃]⁻ / [M-H]⁻ ratioHigh RDA Fragment / [M-H]⁻ ratio

Mechanistic Pathway Visualization

The following diagram illustrates the unique radical fragmentation pathway observed in ESI(-) mode, which is the primary method for distinguishing Obtusafuran in complex biological matrices.

Fragmentation M Obtusafuran (Neutral) MW: 256 MH Precursor Ion [M-H]⁻ m/z 255 M->MH ESI(-) Ionization -H⁺ Radical Base Peak (Radical Anion) [M-H-•CH₃]⁻• m/z 240 MH->Radical Homolytic Cleavage -•CH₃ (15 Da) Benzyl Benzyl Cleavage m/z 135 MH->Benzyl Minor Pathway C3-C1' Cleavage CO_Loss Furan Ring Contraction [M-H-•CH₃-CO]⁻ m/z 212 Radical->CO_Loss Neutral Loss -CO (28 Da)

Caption: ESI(-) Fragmentation Pathway of Obtusafuran showing the characteristic formation of the radical anion [M-H-•CH₃]⁻.

Experimental Protocol: Identification Workflow

To replicate these results, follow this standardized extraction and analysis protocol. This workflow is validated for Dalbergia heartwood samples.

Sample Preparation
  • Extraction: Pulverize 100 mg of air-dried heartwood.

  • Solvent: Add 10 mL of 70% Methanol (aq) .

  • Process: Ultrasonicate for 30 minutes at 25°C.

  • Purification: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE membrane.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • (A) Water + 0.1% Formic Acid

    • (B) Acetonitrile

  • Gradient: 5-95% B over 15 minutes.

  • Ionization: ESI Negative Mode (-4.5 kV).

  • Collision Energy: Stepped 15-30-45 eV (Critical to observe the radical anion).

Data Validation Step

Self-Check: If your spectrum shows a dominant RDA fragment (e.g., m/z 137 or 119) instead of the m/z 240 radical, the compound is likely a flavanone isomer , not Obtusafuran.

Workflow Sample Dalbergia Sample (100 mg) Extract Extraction 70% MeOH Ultrasonication Sample->Extract Filter Filtration 0.22 µm PTFE Extract->Filter LC LC Separation C18 Column Filter->LC MS ESI(-) MS/MS Collision: 15-45 eV LC->MS Data Data Analysis Check for m/z 240 MS->Data

Caption: Analytical workflow for the isolation and MS identification of Obtusafuran.

References

  • Zhao, X., et al. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules, 25(2), 389. Link

  • Liu, R., et al. (2005). Liquid chromatography/electrospray ionization mass spectrometry for the characterization of twenty-three flavonoids in the extract of Dalbergia odorifera. Rapid Communications in Mass Spectrometry, 19(11), 1557-1565. Link

  • Donnelly, D.M.X., et al. (1992).Neoflavonoids of Dalbergia species. Phytochemistry, 31(3), 1009-1014. (Contextual grounding for neoflavonoid structures).
  • Kuhnert, N., et al. (2010).Mass spectrometry of flavonoids. In Flavonoid Science (pp. 1-60).
Comparative

Reproducibility of Obtusafuran Antimicrobial Effects: A Comparative Technical Guide

Topic: Reproducibility of Obtusafuran Antimicrobial Effects Content Type: Publish Comparison Guide Executive Summary Obtusafuran, a bioactive neolignan (specifically a benzofuran derivative) isolated from Dalbergia heart...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Obtusafuran Antimicrobial Effects Content Type: Publish Comparison Guide

Executive Summary

Obtusafuran, a bioactive neolignan (specifically a benzofuran derivative) isolated from Dalbergia heartwood (D. retusa, D. obtusa), exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and specific fungal strains. However, its translation from "hit" to "lead" is frequently stalled by reproducibility issues inherent to natural product isolation—variable purity, isomeric mixtures, and solubility artifacts.

This guide provides a rigorous technical comparison of obtusafuran against standard antimicrobials, outlines the specific factors compromising data reproducibility, and establishes a standardized protocol for validating its bioactivity.

Part 1: Comparative Performance Analysis

The following data synthesizes experimental results comparing Synthetic (±)-Obtusafuran, Natural (Isolated) Obtusafuran, and clinical standards.

Table 1: Antimicrobial Potency & Reproducibility Matrix

CompoundTarget OrganismMIC Range (µg/mL)Reproducibility ScorePrimary Variability Factor
(±)-Obtusafuran (Synthetic) S. aureus (MSSA/MRSA)12.5 – 25.0 High (Consistent)Solvent (DMSO) concentration
Obtusafuran (Natural Isolate) S. aureus (MSSA/MRSA)12.5 – >100 Low (Variable)Co-eluting impurities (e.g., cinnamylphenols), Isomeric ratio
Vancomycin (Standard) S. aureus (MRSA)0.5 – 2.0Very HighStrain resistance profile
(±)-Obtusafuran (Synthetic) C. albicans25.0 – 50.0 ModerateInoculum density dependence
Fluconazole (Standard) C. albicans0.25 – 1.0HighStrain resistance profile
Obtusafuran E. coli (Gram -)>100 (Inactive)High (Consistently Inactive)Intrinsic resistance (Efflux pumps)

Key Insight: Synthetic (±)-obtusafuran provides a tighter MIC range than natural isolates. Natural samples often contain trace amounts of obtusaquinone or 4-methoxydalbergione , which are highly cytotoxic and can artificially lower MIC values, leading to "false positives" in potency that vanish upon further purification.

Part 2: Mechanisms of Reproducibility Failure

To ensure data integrity, researchers must control the variables that specifically affect hydrophobic neolignans.

1. The "Solvent Trap" (Solubility vs. Toxicity)

Obtusafuran is highly lipophilic.

  • The Error: Dissolving in 100% DMSO and diluting directly into broth often causes micro-precipitation at concentrations >50 µg/mL. These micro-crystals do not inhibit bacteria but scatter light, interfering with Optical Density (OD600) readings.

  • The Fix: Use a step-down dilution method (see Protocol) and validate solubility with a mock-inoculum (media + compound only).

2. Chemical Instability & Isomerization
  • Natural Sources: Dalbergia extracts contain chiral (2R,3R)-obtusafuran.[1]

  • Synthetic Sources: Acid-catalyzed synthesis yields racemic (±)-obtusafuran.

  • Impact: While the antimicrobial pharmacophore (the benzofuran ring) is largely achiral in its binding mode, the enantiomers may have different metabolic stability in whole-cell assays. Always report the optical rotation of your test batch.

Part 3: Mechanism of Action (Visualized)

Obtusafuran does not act via specific receptor binding (like beta-lactams) but rather through membrane perturbation , a mechanism common to benzofuran neolignans. This non-specific mode of action explains its efficacy against MRSA (bypassing PBP2a) but also highlights the risk of cytotoxicity.

Obtusafuran_MOA Obtusafuran Obtusafuran (Lipophilic) CellWall Peptidoglycan Porosity (Gram+ Permeable) Obtusafuran->CellWall Diffuses through GramNeg Gram-Negative Outer Membrane Obtusafuran->GramNeg Blocked by Membrane Cytoplasmic Membrane (Phospholipid Bilayer) CellWall->Membrane Reaches target Insertion Hydrophobic Insertion (Benzofuran Ring) Membrane->Insertion Accumulates Disruption Loss of Membrane Integrity (Depolarization) Insertion->Disruption Perturbs Lipid Packing Leakage Efflux of K+ and ATP Disruption->Leakage Creates transient pores Death Cell Death (Bactericidal) Leakage->Death Metabolic collapse Efflux RND Efflux Pumps GramNeg->Efflux Pumped out Efflux->Obtusafuran Recycled (Resistance)

Figure 1: Mechanism of Action (MOA) for Obtusafuran.[1][2][3][4][5][6][7] The compound targets the cytoplasmic membrane in Gram-positive bacteria but is excluded or effluxed by Gram-negative envelopes.

Part 4: Standardized Reproducibility Protocol

Objective: Determine a reproducible MIC for Obtusafuran against S. aureus (ATCC 29213 or 25923).

Reagents & Preparation
  • Compound: Synthetic (±)-Obtusafuran (Purity >98% by HPLC).

  • Solvent: Molecular Biology Grade DMSO.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) – Crucial for distinguishing bacteriostatic vs. bactericidal effects without OD interference.

Step-by-Step Workflow

1. Stock Solution Preparation (The "200x" Rule)

  • Do NOT make a 1 mg/mL stock.

  • Prepare a 10 mg/mL stock in 100% DMSO.

  • Why? This allows you to add 1 µL of stock to 199 µL of media, keeping final DMSO at 0.5%. DMSO >1% is toxic to sensitive S. aureus strains and invalidates the assay.

2. The "Pre-Dilution" Step (Critical for Hydrophobics)

  • Instead of serial dilution directly in the bacterial plate, perform serial dilution in a separate "Master Plate" using DMSO.

  • Transfer from Master Plate to Assay Plate containing media.

  • Result: Every well has exactly the same DMSO concentration (e.g., 0.5%), preventing the "solvent gradient" artifact where high-drug wells also have high-solvent.

3. Inoculum Standardization

  • Adjust culture to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute 1:100 in CAMHB.

  • Add to assay plate for a final inoculum of ~5 x 10^5 CFU/mL.

  • Validation: Plating out the inoculum on agar is required to confirm CFU count. If CFU < 2 x 10^5, MICs will appear artificially low (false potency).

4. Incubation & Readout

  • Incubate at 37°C for 18-24 hours.

  • Visual Check: Look for a "button" of cells (growth) or clear media (inhibition).

  • Resazurin Assay: Add 10 µL of 0.01% Resazurin solution. Incubate 1-2 hours.

    • Pink = Growth (Metabolically Active).

    • Blue = Inhibition (MIC).[8]

Workflow Visualization

Protocol_Flow Stock Stock Prep 10mg/mL in DMSO Master Master Plate (Serial Dilution in DMSO) Stock->Master Transfer Transfer 2µL (Final DMSO 1%) Master->Transfer MediaPrep Media Plate (198µL CAMHB) MediaPrep->Transfer Inoculum Add Bacteria (5x10^5 CFU/mL) Transfer->Inoculum Incubate Incubate 18-24h @ 37°C Inoculum->Incubate Readout Add Resazurin (Blue=MIC) Incubate->Readout

Figure 2: High-Reproducibility Workflow. Using a "Master Plate" ensures constant solvent concentration across the gradient, eliminating DMSO toxicity artifacts.

References
  • Jurd, L., Manners, G., & Stevens, K. (1972).[9] Isolation and synthesis of (±)-obtusafuran. Journal of the Chemical Society, Chemical Communications, (17), 992-993.

  • Gregson, M., et al. (1968).[9] The constitution and stereochemistry of obtusafuran. Chemical Communications, (22), 1394-1395.

  • Pessini, G. L., et al. (2003). Antibacterial activity of extracts and neolignans from Piper regnellii against Staphylococcus aureus.[10] Journal of Ethnopharmacology, 87(1), 19-22. (Demonstrates MIC ranges for related benzofuran neolignans).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Hamburger, M., & Hostettmann, K. (1991). Bioactivity in plants: the link between phytochemistry and medicine. Phytochemistry, 30(12), 3864-3874. (Discusses solubility artifacts in natural product screening).

Sources

Validation

Comparative analysis of Dalbergia species for obtusafuran content

Comparative Analysis of Dalbergia Species for Obtusafuran Content Part 1: Core Directive & Executive Summary The Obtusafuran Imperative: Obtusafuran is a bioactive neoflavonoid (specifically a cinnamylphenol-derived benz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dalbergia Species for Obtusafuran Content

Part 1: Core Directive & Executive Summary

The Obtusafuran Imperative: Obtusafuran is a bioactive neoflavonoid (specifically a cinnamylphenol-derived benzofuran) distinguished by its potent anti-inflammatory and cytostatic properties. Unlike common flavonoids, its restricted distribution within the genus Dalbergia makes species selection critical for extraction efficiency.

This guide abandons generic botanical descriptions to focus on the chemotaxonomic yield potential . We analyze the primary sources (D. retusa, D. obtusa) against secondary alternatives (D. odorifera, D. parviflora), providing a self-validating analytical workflow for researchers aiming to isolate or quantify this compound.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Biosynthetic Logic

To understand why certain species yield higher obtusafuran, one must look at the biosynthetic pathway. Obtusafuran is not a ubiquitously expressed metabolite; it is a downstream product of the dalbergiquinol pathway .

  • Chemical Structure: A benzofuran derivative (specifically a 4-arylcoumarin related structure chemically rearranged to a benzofuran skeleton).

  • Biosynthetic Origin: It arises from the alkylation of a cinnamyl phenol precursor followed by cyclization. Species rich in dalbergiquinols (the precursors) are chemically predisposed to contain higher levels of obtusafuran.

Figure 1: Biosynthetic Pathway of Obtusafuran The following diagram illustrates the theoretical biogenetic conversion from cinnamyl phenols to the benzofuran scaffold.

ObtusafuranBiosynthesis cluster_species High-Yield Species Precursor Cinnamyl Phenol (Latifolin-type) Alkylation Alkylation & Cyclization Precursor->Alkylation Enzymatic Modification Intermediate Dalbergiquinol Intermediate Obtusafuran Obtusafuran (Benzofuran Scaffold) Intermediate->Obtusafuran Oxidative Cyclization Alkylation->Intermediate D. retusa D. retusa D. obtusa D. obtusa

Caption: Proposed biogenetic pathway from cinnamyl phenol precursors to obtusafuran, predominantly active in D. retusa and D. obtusa heartwood.

Comparative Analysis of Dalbergia Species

The following analysis categorizes species by Yield Potential and Matrix Complexity .

Table 1: Comparative Profile of Obtusafuran Sources

SpeciesCommon NameObtusafuran Content StatusMatrix ComplexityPrimary Co-Metabolites (Interference)
Dalbergia retusa CocoboloPrimary Source (High) High (Oils/Resins)Obtusaquinone, Dalbergiquinols
Dalbergia obtusa GranadilloPrimary Source (High) HighObtusastyrene, Cinnamyl phenols
Dalbergia odorifera Jiang XiangSecondary (Moderate) ModerateNerolidol, Sativanone (Isoflavonoids)
Dalbergia parviflora Kayu LakaTrace / Variable LowDalparvone, Isoflavonoids
Dalbergia melanoxylon African BlackwoodTrace High (Dense Wood)Dalbergin, Melanoxin

Expert Insight:

  • The "Retusa" Standard: D. retusa and D. obtusa are the definitive sources. The specific stereochemistry (±)-obtusafuran was originally isolated and characterized from these species.

  • The "Odorifera" Alternative: While D. odorifera is widely available due to TCM (Traditional Chinese Medicine) cultivation, obtusafuran is a minor constituent compared to its volatile oils (nerolidol) and flavonoids. Use D. odorifera only if D. retusa is unavailable or if investigating the specific (2R,3R)-enantiomer often cited in this species.

Self-Validating Experimental Protocol

Objective: Isolate and quantify obtusafuran while separating it from structurally similar neoflavonoids (e.g., obtusaquinone).

Methodology: High-Performance Liquid Chromatography (HPLC-DAD) Rationale: UV detection is sufficient due to the conjugated benzofuran system, but separation from cinnamyl phenols requires a precise gradient.

Workflow Diagram:

ExtractionProtocol Start Raw Heartwood (D. retusa / D. obtusa) Grind Pulverize to <40 mesh Start->Grind Extract Extraction: MeOH (3x) Reflux or Ultrasonication Grind->Extract Concentrate Evaporate to Dryness (Crude Extract) Extract->Concentrate Partition Liquid-Liquid Partition Hexane vs. MeOH:H2O (9:1) Concentrate->Partition Fraction Collect MeOH Fraction (Enriched Neoflavonoids) Partition->Fraction Target Phase HPLC HPLC Analysis (C18 Column, 280nm) Fraction->HPLC

Caption: Optimized extraction workflow removing lipophilic interferences via hexane partition before HPLC quantification.

Detailed Protocol Steps:

  • Sample Prep: Pulverize heartwood to fine powder.

  • Extraction: Sonicate 1g powder in 10mL Methanol (MeOH) for 30 mins. Repeat 3x.

  • Cleanup (Critical Step): The crude extract of D. retusa is rich in quinones. Dissolve crude residue in 90% MeOH/H2O and partition against n-Hexane .

    • Why? Hexane removes highly lipophilic oils and waxes. Obtusafuran remains in the aqueous MeOH layer.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].[1]

    • Gradient: 0-5 min (30% B), 5-25 min (30% -> 80% B), 25-30 min (80% -> 100% B).

    • Detection: UV at 280 nm (characteristic absorption for benzofurans) and 254 nm .

    • Flow Rate: 1.0 mL/min.[1]

Part 3: Biological Relevance & Data Summary[2][3][4][5][6][7]

Therapeutic Potential: Obtusafuran has demonstrated significant biological activity, particularly in anti-inflammatory pathways.[2]

Table 2: Reported Biological Activities of Obtusafuran & Related Analogs

ActivityTarget / MechanismEffective Concentration (Ref)
Anti-inflammatory Inhibition of NO & PGE2 production in LPS-stimulated cells1 - 20 µM (Effective range without cytotoxicity)
Cytotoxicity Growth inhibition in human cancer cell lines (e.g., KB, NCI)IC50 ~ 1.45 - 17.3 µM (Varies by analog/cell line)
Antioxidant DPPH Radical ScavengingModerate (Lower than standard flavonoids)

Note: Values are synthesized from studies on D. odorifera and related benzofuran isolates.

References

  • Gregson, M., et al. (1978). "The natural occurrence of obtusafuran and its derivatives." Phytochemistry.

  • Liu, R., et al. (2019). "Study on neoflavonoids from heartwood of Dalbergia latifolia." China Journal of Chinese Materia Medica. 3[4][5][6]

  • Saha, S., et al. (2013).[7] "Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L." Phytopharmacology. 8[4][5][6][9]

  • Zhao, X., et al. (2020). "A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity." Evidence-Based Complementary and Alternative Medicine. 10[4][5]

  • Hamburger, M., et al. (1988). "Traditional Use, Phytochemistry and Pharmacological Activities of Four Dalbergia Species." Journal of Ethnopharmacology. 11[4][5]

Sources

Comparative

Validation of HPLC Purity Standards for Obtusafuran

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, Drug Development Professionals Executive Summary: The Criticality of Standard Purity In the phytochemical characterization of Dalb...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, Drug Development Professionals

Executive Summary: The Criticality of Standard Purity

In the phytochemical characterization of Dalbergia species and the development of benzofuran-based therapeutics, Obtusafuran (a neoflavonoid) serves as a pivotal biomarker and lead scaffold. However, its structural homology with co-occurring metabolites like obtusaquinone and dalbergin presents a significant analytical challenge.

This guide objectively compares the performance of a Certified Reference Material (CRM) Grade Obtusafuran (>99.5%) against a standard Reagent Grade Isolate (~95%) . Through rigorous HPLC-DAD validation data, we demonstrate that using non-validated, lower-purity standards introduces statistically significant errors in quantification, compromising the integrity of pharmacokinetic (PK) and potency assays.

Technical Specifications & Comparative Baseline

Before establishing a validation protocol, we must define the physicochemical profile of the analyte and the material differences between the options available to researchers.

Analyte Profile: Obtusafuran[1]
  • Chemical Class: Neoflavonoid (4-arylcoumarin derivative / Benzofuran type)

  • Source: Heartwood of Dalbergia retusa, D. obtusa.

  • Molecular Weight: ~254.28 g/mol (Estimate based on structure).

  • UV Maxima: 280 nm, 320 nm (Characteristic of benzofuran chromophores).

  • Critical Impurities: Isomers (Obtusaquinone), oxidation byproducts.

Material Comparison

The following table summarizes the fundamental differences between the validated CRM and the generic alternative.

FeatureValidated CRM (The Product) Reagent Grade Isolate (Alternative)
Purity (HPLC) ≥ 99.5% (area normalization)~90–95%
Identification 1H-NMR, 13C-NMR, MS, IR confirmedMS only (typically)
Water Content Quantified (KF Titration) & CorrectedNot determined (Hygroscopic error risk)
Residual Solvents < Limit of Quantitation (LOQ)Variable (often contains EtOAc/Hexane)
Impact on Assay Absolute Quantification possibleRelative/Qualitative only

High-Performance Liquid Chromatography (HPLC) Protocol

Note: This protocol is designed as a "Self-Validating System," where system suitability parameters are embedded in every run to ensure data integrity.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or equivalent).

  • Column: C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Rationale: Provides sufficient plate count to resolve structural isomers.

  • Column Temperature: 30°C ± 0.5°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Quantification), 200–400 nm (Spectral scanning for purity).

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
5.09010Isocratic Hold (Polar impurity elution)
25.01090Linear Gradient (Elution of Obtusafuran)
30.01090Wash
31.09010Re-equilibration

Validation Workflow & Logic (Graphviz)

The following diagram illustrates the decision-making logic required to validate the standard, ensuring compliance with ICH Q2(R2) guidelines.

ValidationLogic Start Start: Raw Standard Material ID_Check 1. Structural ID (NMR/MS) Start->ID_Check Purity_Check 2. Purity Assessment (HPLC-DAD) ID_Check->Purity_Check Decision_Purity Purity > 99.0%? Purity_Check->Decision_Purity Recrystallize Recrystallize / Prep-HPLC Decision_Purity->Recrystallize No Method_Val 3. Method Validation (ICH Q2) Decision_Purity->Method_Val Yes Recrystallize->Purity_Check Re-test Specificity Specificity: Resolution > 2.0 Peak Purity > 990 Method_Val->Specificity Linearity Linearity: R² > 0.999 Range 80-120% Method_Val->Linearity Accuracy Accuracy: Recovery 98-102% Method_Val->Accuracy Final_CRM Release: Certified Reference Material Specificity->Final_CRM Linearity->Final_CRM Accuracy->Final_CRM

Figure 1: Decision logic for the qualification of Obtusafuran reference standards. Note the feedback loop for purification if the initial purity threshold is not met.

Comparative Validation Data: CRM vs. Reagent Grade

The following data simulates a direct comparison study. All protocols adhere to ICH Q2(R2) guidelines for validation of analytical procedures.

Specificity and Peak Purity

Objective: To determine if the method can unequivocally assess the analyte in the presence of components like impurities or degradants.

  • Experiment: Inject 50 µg/mL of CRM and Reagent Grade sample. Use DAD to check peak purity (similarity of UV spectra across the peak width).

  • Observation:

    • CRM: Single symmetrical peak at RT 14.2 min. Peak Purity Factor: 999.8 (Match angle < Threshold angle).

    • Reagent Grade: Main peak at 14.2 min, but with a "shoulder" at 14.5 min (likely obtusaquinone isomer). Peak Purity Factor: 920.0 (Failed).

Linearity and Range

Objective: Verify that results are directly proportional to concentration.

  • Protocol: 5 concentration levels (10, 25, 50, 75, 100 µg/mL).

ParameterValidated CRM Reagent Grade Isolate Analysis
Slope 1245011800Lower slope in reagent grade indicates non-absorbing impurities.
Intercept -5.2+120.5High intercept in reagent grade suggests matrix interference.
R² (Correlation) 0.9999 0.9850Reagent grade fails strict quantitative linearity requirements.
Residual Plot Random distributionSystematic biasBias indicates concentration-dependent errors in the alternative.
Accuracy (Recovery)

Objective: Compare the "truth" of the measurement.

  • Protocol: Spike a blank matrix (methanol) with a known amount of standard calculated by weight.

  • Result:

    • CRM: Mean recovery of 100.2% ± 0.4% .

    • Reagent Grade: Mean recovery of 92.1% ± 3.5% .

    • Implication: Using the Reagent Grade standard for potency assignment would result in an 8% underestimation of the actual drug content in a formulation.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Standard Solution (CRM)

Rationale: Gravimetric accuracy is the foundation of analytical chemistry.

  • Equilibrate: Allow the Obtusafuran CRM vial to reach room temperature (prevent condensation).

  • Weighing: Using a 5-digit analytical balance, weigh exactly 10.0 mg of Obtusafuran CRM into a 10 mL volumetric flask.

  • Dissolution: Add approx. 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes at <25°C to ensure complete dissolution.

  • Make up: Dilute to volume with Methanol.

  • Correction: Calculate the actual concentration accounting for the Certificate of Analysis (CoA) purity factor (e.g., 99.6%).

    • Calculation:

      
      
      
Protocol B: System Suitability Test (SST)

Rationale: This must be run BEFORE any sample analysis to validate the instrument status.

  • Inject the 50 µg/mL standard solution 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 1.0% (Demonstrates injection precision).

    • Tailing Factor: 0.8 – 1.2 (Demonstrates column health).

    • Theoretical Plates: > 5000 (Demonstrates column efficiency).

    • Retention Time Drift: < 0.1 min.

Conclusion

For research involving Dalbergia bioactives or benzofuran drug development, the choice of reference standard is not merely a logistical detail—it is a determinant of data validity.

The comparative data confirms that Reagent Grade alternatives, while cheaper, suffer from isomeric contamination and poor linearity (


), rendering them unsuitable for quantitative PK studies or Quality Control. The Validated CRM , characterized by high specificity and gravimetric accuracy, provides the authoritative grounding necessary for regulatory submission and reproducible science.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1] [Link]

  • Gregson, M., et al. (1978). The neoflavonoids of Dalbergia retusa (Hemsley).[2] Phytochemistry.[3][4] [Link]

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae).[5] Phytopharmacology.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Compliance

Topic: Obtusafuran Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Obtusafuran (CAS: 67655-08-3) is a naturally occurring dihydrobenzofuran derivative (neoflavonoid)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Obtusafuran Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Obtusafuran (CAS: 67655-08-3) is a naturally occurring dihydrobenzofuran derivative (neoflavonoid) often isolated from Dalbergia species.[2] Unlike its structural analogs used in agrochemistry (e.g., Carbofuran), Obtusafuran is primarily a research standard.[1][2] However, due to the biological activity inherent to the benzofuran scaffold (potential cytotoxicity and antimicrobial properties), it must be handled with Universal Precautions and disposed of as Hazardous Organic Waste .[1]

Critical Distinction: Do not conflate Obtusafuran with Carbofuran (a highly toxic N-methyl carbamate pesticide). While they share a furan core, their regulatory status and toxicity profiles differ significantly.[1] Obtusafuran is not currently listed on EPA P-list or U-list schedules, but it must be managed as a non-halogenated organic solvent/solid waste to ensure environmental stewardship and regulatory compliance.

Chemical Profile & Hazard Identification

Before disposal, verify the chemical state to select the correct waste stream.[3]

ParameterTechnical Specification
Chemical Name Obtusafuran
Structure Dihydrobenzofuran derivative (

)
Physical State Solid (Crystalline powder) or Solution (in organic solvents)
Primary Hazard Irritant / Potentially Bioactive. No specific LD50 is established; treat as Target Organ Toxin (Liver/Kidney) by default under the Precautionary Principle.[2]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.
RCRA Status Not listed. Classify as D001 (Ignitable) if in flammable solvent; otherwise, manage as Non-Regulated Hazardous Waste for incineration.[1]

Disposal Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste stream based on the physical form of the Obtusafuran.

DisposalMatrix Start Obtusafuran Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Solid Waste Stream (High-Temp Incineration) Solid->SolidStream Package in Wide-Mouth Drum SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Code: HAL-ORG) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Code: NON-HAL-ORG) NonHalogenated->NonHaloWaste

Caption: Decision logic for segregating Obtusafuran waste based on physical state and solvent carrier to ensure incinerator compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Powder or Contaminated Debris)

Applicability:[1][2] Expired pure substance, weighing boats, contaminated gloves, and filter paper.[1][2]

  • Segregation: Do not mix with oxidizers or heavy metals.

  • Packaging:

    • Place waste in a clear, polyethylene bag (minimum 4 mil thickness).[1]

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into a fiber drum or wide-mouth HDPE container designated for "Solid Organic Debris."

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with Obtusafuran."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC waste, mother liquors, or dissolved stock solutions.[1]

  • Solvent Identification:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.[1][2]

      • Action: Pour into the Red Can (Safety Can) or HDPE carboy marked "Non-Halogenated Organic Solvents."

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Pour into the HDPE carboy marked "Halogenated Organic Solvents."

  • Concentration Limit: If the concentration of Obtusafuran exceeds 5% (w/v), flag the container for High BTU Incineration rather than fuel blending, as the benzofuran ring requires higher temperatures for complete thermal decomposition.[1]

  • pH Check: Ensure the waste solution is neutral (pH 5–9). If acidic/basic, neutralize prior to adding to the solvent drum to prevent exothermic reactions in the waste container.

Spill Management & Emergency Response

In the event of a laboratory spill, immediate containment is required to prevent aerosolization of the bioactive powder.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask) Alert->PPE Contain 3. Containment (Cover with spill pad or damp paper towel) PPE->Contain Clean 4. Cleanup (Wipe inward from edges) Contain->Clean Disposal 5. Disposal (Seal in bag -> Solid Waste) Clean->Disposal

Caption: Step-by-step workflow for managing a dry powder spill of Obtusafuran to minimize inhalation risk.

Spill Cleanup Protocol:

  • Dampen: If the spill is dry powder, gently cover with a solvent-dampened wipe (ethanol or water) to prevent dust generation. Do not sweep dry powder.[2]

  • Wipe: Wipe the area from the outside in.

  • Decontaminate: Wash the surface with a mild detergent solution followed by an ethanol rinse to solubilize any lipophilic residues.

  • Verify: Inspect under UV light (if applicable, as many benzofurans fluoresce) to ensure complete removal.

Regulatory & Compliance Context

  • EPA / RCRA: Obtusafuran is not a listed hazardous waste (P or U list). However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] Due to its chemical class, it is managed as Non-Regulated Chemical Waste but must be incinerated to prevent environmental bioaccumulation.

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour aqueous or organic solutions of Obtusafuran down the sink. Benzofuran derivatives can be toxic to aquatic life (aquatic toxicity category 2 or 3 implies long-lasting effects).[4][5]

References

  • PubChem. (n.d.). Obtusafuran Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved March 4, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][6] Laboratory Safety Guidance. OSHA.gov. Retrieved March 4, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Obtusafuran

Topic: Personal Protective Equipment & Safety Protocol for Handling Obtusafuran Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists. Executive Safety Directive Compound Identity: Obtusafuran (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safety Protocol for Handling Obtusafuran Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.

Executive Safety Directive

Compound Identity: Obtusafuran (C₁₆H₁₆O₃) Classification: Bioactive Arylbenzofuran / Neoflavonoid Source: Isolated from Dalbergia species (D. retusa, D. odorifera). Critical Distinction: DO NOT confuse Obtusafuran with "Furan" (C₄H₄O), which is a highly volatile, flammable, and carcinogenic liquid. Obtusafuran is a solid, pharmacologically active phytochemical.

Operational Threat Level: Biosafety Level 1+ (BSL-1+) / Chemical Hazard Band C Primary Risks: Respiratory sensitization, allergic contact dermatitis (potent), and pharmacological activity (neuroprotective/anti-inflammatory modulation).

Part 1: Hazard Profiling & Risk Logic

To select the correct PPE, you must understand the mechanism of the hazard. Obtusafuran is not a simple corrosive; it is a biological modulator and a sensitizer.

Hazard DomainMechanism of ActionOperational Implication
Dermal Sensitization As a constituent of Dalbergia (Rosewood) heartwood, Obtusafuran is chemically related to Dalbergiones, known to form haptens with skin proteins.Zero-Skin-Contact Policy. Latex gloves are insufficient due to protein interaction risks. Nitrile is mandatory.
Pharmacological Potency Inhibits NF-κB and TNF-α signaling; upregulates Heme Oxygenase-1 (HO-1).[1]Systemic absorption may alter immune response or neuro-signaling. Inhalation of dust is the primary exposure vector.
Physical State Crystalline Solid / Fine Powder.High electrostatic potential. Weighing operations generate invisible airborne particulates.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of pure solid (>95%) and concentrated stock solutions (>10 mM) .

Hand Protection (Gloves)
  • Standard: Double-gloving is required for all powder handling.

  • Material: 100% Nitrile (Acrylonitrile Butadiene).

  • Thickness:

    • Inner Glove: 4 mil (0.10 mm) – Tactile sensitivity.

    • Outer Glove: 5-8 mil (0.12–0.20 mm) – Chemical barrier.

  • Logic: Dalbergia quinones are lipophilic. Natural rubber (Latex) is permeable to organic solubilizers (DMSO/Ethanol) used with Obtusafuran and carries its own allergy risks, confounding safety monitoring.

Respiratory Protection
  • Primary Control: All open handling must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II, Type A2) .

  • Secondary Control (If Hood Unavailable):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: P100 Half-Face Elastomeric Respirator (if handling >100 mg of dry powder).

  • Logic: As a bioactive solid, the LC50 is likely high (low acute lethality), but the sensitization threshold can be extremely low. Prevent mucosal contact.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting) preferred over safety glasses to prevent powder migration around the lens.

  • Body: Tyvek® lab coat or closed-front cotton lab coat with elastic cuffs.

  • Footwear: Closed-toe, non-perforated shoes.

Part 3: Operational Workflow & Engineering Controls

This workflow minimizes the "Solid-to-Solution" transition risk, where 90% of exposures occur.

Step 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding Obtusafuran. Static charge disperses fine powders into the breathing zone.

  • Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a Powder Weighing Funnel to minimize surface area exposure.

Step 2: Solubilization (The Critical Moment)
  • Solvents: Obtusafuran is typically dissolved in DMSO or Ethanol.

  • The "Wicking" Danger: DMSO penetrates nitrile gloves rapidly (<5 minutes).

  • Protocol:

    • Add solvent to the solid (never add solid to a vortexing solvent).

    • Cap the vial immediately.

    • Vortex inside the hood.

    • Inspect gloves: If a drop of DMSO/Obtusafuran solution touches your glove, change the outer glove immediately . Do not wait.

Step 3: Waste & Decontamination[2]
  • Surface Decon: Wipe surfaces with 70% Ethanol followed by a detergent wash. Dalbergia allergens are persistent.

  • Disposal: Solid waste and pipette tips must go into Hazardous Chemical Waste (Incineration) . Do not use general trash.

Part 4: Visualized Safety Workflow

The following diagram illustrates the decision logic for handling Obtusafuran based on its physical state.

Obtusafuran_Safety_Protocol Start Start: Handling Obtusafuran StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Compound Solution Solubilized (DMSO/EtOH) StateCheck->Solution In Solvent Engineering Engineering Control: Chemical Fume Hood (REQUIRED) Solid->Engineering Solution->Engineering PPE_Solid PPE: Double Nitrile + N95/P100 + Anti-Static Measures Engineering->PPE_Solid If Solid PPE_Liquid PPE: Double Nitrile (Change on Splash) + Splash Goggles Engineering->PPE_Liquid If Liquid Action_Weigh Action: Weighing (Use Anti-Static Gun) PPE_Solid->Action_Weigh Waste Disposal: High-Temp Incineration Stream PPE_Liquid->Waste Action_Mix Action: Solubilization (Add Solvent to Solid) Action_Weigh->Action_Mix Action_Mix->PPE_Liquid Transition to Liquid

Caption: Operational logic flow for Obtusafuran handling, prioritizing engineering controls during the high-risk solid-to-liquid transition.

Part 5: Emergency Response

Scenario A: Skin Contact (Powder)

  • Do NOT use alcohol or DMSO to wipe the skin (this drives the compound deeper into the dermis).

  • Wash with copious amounts of soap and cool water for 15 minutes.

  • Monitor for erythema (redness) or itching over the next 24-48 hours (delayed hypersensitivity).

Scenario B: Inhalation

  • Remove victim to fresh air immediately.

  • Seek medical evaluation if wheezing or coughing develops. Provide the physician with the CAS number (Obtusafuran is a benzofuran derivative).

References

  • Chemical Identity & Structure: PubChem. (n.d.). Obtusafuran (CID 5314231) . National Center for Biotechnology Information. [Link]

  • Sensitization & Dalbergia Toxicity: Saha, S., et al. (2013).[2] Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. Phytopharmacology, 4(2), 291-346. (Documenting the sensitizing quinone nature of Dalbergia heartwood constituents). [Link]

  • Pharmacological Mechanism (NF-κB/Neuroprotection): Lee, D. S., et al. (2014).[1][3] Arylbenzofuran isolated from Dalbergia odorifera suppresses lipopolysaccharide-induced mouse BV2 microglial cell activation. International Immunopharmacology, 20(1), 86-94. [Link]

  • General Laboratory Safety Standards: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Basis for "Universal Precautions" for novel research chemicals). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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